Product packaging for DIETHYL IODOMETHYLPHOSPHONATE(Cat. No.:CAS No. 10419-77-9)

DIETHYL IODOMETHYLPHOSPHONATE

Cat. No.: B080390
CAS No.: 10419-77-9
M. Wt: 278.03 g/mol
InChI Key: PNFHTBDRPOJJTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

DIETHYL IODOMETHYLPHOSPHONATE is a useful research compound. Its molecular formula is C5H12IO3P and its molecular weight is 278.03 g/mol. The purity is usually 95%.
The exact mass of the compound Diethyl (iodomethyl)phosphonate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H12IO3P B080390 DIETHYL IODOMETHYLPHOSPHONATE CAS No. 10419-77-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[ethoxy(iodomethyl)phosphoryl]oxyethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12IO3P/c1-3-8-10(7,5-6)9-4-2/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNFHTBDRPOJJTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CI)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12IO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80146334
Record name Diethyl (iodomethyl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80146334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10419-77-9
Record name Diethyl P-(iodomethyl)phosphonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10419-77-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diethyl (iodomethyl)phosphonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010419779
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diethyl (iodomethyl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80146334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diethyl (iodomethyl)phosphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.802
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Diethyl Iodomethylphosphonate: A Technical Guide for Chemical Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl iodomethylphosphonate is an organophosphorus compound featuring a reactive iodomethyl group attached to a phosphonate core. As a versatile synthetic intermediate, it plays a significant role in medicinal chemistry and agrochemical development. Its structure allows for the introduction of a phosphonomethyl moiety into various molecules through nucleophilic substitution reactions, making it a valuable building block for creating complex chemical entities. This technical guide provides a comprehensive overview of its properties, synthesis, reactivity, and detailed experimental protocols relevant to its application in research settings.

Core Properties and Data

The fundamental physicochemical and spectroscopic properties of this compound are summarized below. This data is essential for safe handling, reaction planning, and analytical characterization.

Physicochemical Properties

The following table outlines the key physical and chemical identifiers for this compound.

PropertyValueReference
CAS Number 10419-77-9
Molecular Formula C₅H₁₂IO₃P
Molecular Weight 278.03 g/mol
Appearance Colorless to light yellow liquid
Boiling Point 112-114 °C @ 1 mmHg
Density 1.6606 g/cm³ @ 19 °C
Refractive Index 1.497 - 1.499
Water Solubility Immiscible
Storage 2-8°C, protect from light, inert atmosphere
InChI Key PNFHTBDRPOJJTQ-UHFFFAOYSA-N
Spectroscopic Data

Spectroscopic analysis is critical for the structural confirmation of this compound. While detailed NMR spectral assignments are not widely published, data is available from various spectroscopic techniques.

TechniqueData Availability & NotesReference
¹H NMR Experimental spectra are not readily available in public databases. Expected signals would include a doublet for the P-CH₂-I protons, a quartet for the O-CH₂ protons, and a triplet for the CH₃ protons.
³¹P NMR Experimental spectra are not readily available. A single resonance is expected in the phosphonate region.
Infrared (IR) FTIR and ATR-IR spectra are available and would show characteristic P=O, P-O-C, and C-O stretches.
Raman FT-Raman spectra are available for this compound.
Mass Spec (MS) Mass spectrometry data is available, providing fragmentation patterns useful for identification.

Synthesis and Experimental Protocols

The primary method for synthesizing this compound is the Michaelis-Arbuzov reaction. This reaction is a cornerstone of organophosphorus chemistry for forming a carbon-phosphorus bond.

Synthesis Pathway: The Michaelis-Arbuzov Reaction

The reaction proceeds via the Sɴ2 attack of a trialkyl phosphite, such as triethyl phosphite, on an alkyl halide. In this case, diiodomethane serves as the electrophilic partner. The mechanism involves the formation of a phosphonium salt intermediate, which then undergoes dealkylation by the iodide ion to yield the final phosphonate product.

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Triethyl_Phosphite Triethyl Phosphite (C₂H₅O)₃P Phosphonium_Salt Triethoxy(iodomethyl)phosphonium Iodide [(C₂H₅O)₃PCH₂I]⁺I⁻ Triethyl_Phosphite->Phosphonium_Salt Sɴ2 Attack Diiodomethane Diiodomethane CH₂I₂ Diiodomethane->Phosphonium_Salt Product This compound Phosphonium_Salt->Product Dealkylation Byproduct Ethyl Iodide C₂H₅I Phosphonium_Salt->Byproduct

Caption: Michaelis-Arbuzov synthesis of this compound.
Experimental Protocol: Synthesis via Michaelis-Arbuzov Reaction

This protocol is a representative procedure based on the principles of the Michaelis-Arbuzov reaction for similar compounds.

  • Apparatus Setup: Equip a round-bottom flask with a reflux condenser, a dropping funnel, and a magnetic stirrer. Ensure all glassware is oven-dried and the system is under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reagent Charging: Charge the flask with diiodomethane (1.0 eq).

  • Reaction Initiation: Add triethyl phosphite (1.0 - 1.1 eq) dropwise to the stirred diiodomethane at room temperature. An exothermic reaction may be observed.

  • Heating: After the initial addition, heat the reaction mixture to reflux (typically 120-150°C) for 2-4 hours. The reaction progress can be monitored by ³¹P NMR by observing the disappearance of the triethyl phosphite signal and the appearance of the product phosphonate signal.

  • Workup and Purification:

    • Allow the mixture to cool to room temperature.

    • Remove the ethyl iodide byproduct and any excess starting material by distillation under reduced pressure.

    • The crude this compound residue is then purified by vacuum distillation (e.g., 112-114 °C at 1 mmHg) to yield the final product as a clear liquid.

Reactions, Applications, and Protocols

This compound is primarily used as an electrophile in nucleophilic substitution reactions to introduce the diethylphosphonomethyl group.

General Reactivity: Nucleophilic Substitution (Sɴ2)

The carbon atom bonded to the iodine is electrophilic and susceptible to attack by a wide range of nucleophiles (Nu⁻), including those based on oxygen, nitrogen, and sulfur. This Sɴ2 reaction displaces the iodide leaving group, forming a new carbon-nucleophile bond.

G reagents This compound + Nucleophile (Nu⁻) transition_state Sɴ2 Transition State [Nu···CH₂(P(O)(OEt)₂)···I]⁻ reagents->transition_state Nucleophilic Attack products Substituted Product + Iodide (I⁻) transition_state->products Iodide Departure

Caption: General workflow for Sɴ2 reactions of this compound.
Applications in Drug Development and Synthesis

This reagent is a key intermediate for synthesizing phosphonate analogues of biologically important molecules. Phosphonates are often used as stable mimics of phosphates or carboxylates in drug design, potentially improving metabolic stability or cell permeability. A specific documented application is its use in the synthesis of H₂N-Tyr(tBu)-vinyl sulfone, highlighting its role in creating complex target molecules.

Experimental Protocol: General Nucleophilic Substitution

This protocol outlines a general procedure for reacting this compound with a generic nucleophile (Nu-H), such as an amine or alcohol.

  • Reagent Preparation: In a round-bottom flask under an inert atmosphere, dissolve the nucleophile (e.g., an amine or alcohol, 1.0 eq) in a suitable aprotic polar solvent (e.g., DMF or acetonitrile).

  • Base Addition: Add a non-nucleophilic base (e.g., sodium hydride for alcohols, or triethylamine for amines, 1.1 eq) to the solution and stir until deprotonation is complete.

  • Addition of Electrophile: Cool the mixture to 0°C and add this compound (1.0 eq) dropwise via a syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, or until TLC or LC-MS analysis indicates the consumption of the starting material.

  • Quenching and Extraction:

    • Carefully quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: After filtering off the drying agent and concentrating the solution under reduced pressure, purify the crude product using silica gel column chromatography to isolate the desired substituted phosphonate.

Diethyl Iodomethylphosphonate: A Comprehensive Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl iodomethylphosphonate is a pivotal organophosphorus compound with significant applications in organic synthesis, particularly in the construction of carbon-phosphorus and carbon-carbon bonds. Its utility as a precursor in the synthesis of various biologically active molecules, including antiviral and anticancer agents, makes it a compound of high interest to the pharmaceutical and biotechnology industries. This technical guide provides an in-depth overview of the structure, properties, synthesis, and reactivity of this compound. Detailed experimental protocols for its synthesis and its application in the Horner-Wadsworth-Emmons reaction are presented. Furthermore, this guide explores its role in the development of novel therapeutics, illustrated through a representative synthetic pathway for an acyclic nucleoside phosphonate antiviral agent and a hypothetical signaling pathway that such a molecule could modulate.

Introduction

Organophosphorus compounds, particularly phosphonates, represent a versatile class of molecules with broad applications in medicinal chemistry. Their ability to act as stable mimics of phosphate esters, combined with their unique chemical reactivity, has led to the development of numerous therapeutic agents. This compound [(C₂H₅O)₂P(O)CH₂I] is a key building block in this field, serving as a valuable reagent for the introduction of the phosphonomethyl group into various molecular scaffolds. This guide aims to provide a comprehensive technical resource for researchers and professionals engaged in drug discovery and development, covering the fundamental aspects and practical applications of this compound.

Physicochemical Properties and Spectroscopic Data

This compound is a colorless to light yellow liquid that is sensitive to light.[1] It is crucial to store it under an inert atmosphere at 2-8°C.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 10419-77-9[1][3]
Molecular Formula C₅H₁₂IO₃P[1][3]
Molecular Weight 278.03 g/mol [1]
Appearance Colorless to light yellow liquid[1]
Boiling Point 112-114 °C (1 mmHg)[1]
Density 1.6606 g/cm³ (19 °C)[1]
Refractive Index 1.497-1.499[1]
InChI Key PNFHTBDRPOJJTQ-UHFFFAOYSA-N[3]

Table 2: Spectroscopic Data for this compound

Spectroscopy Data Reference(s)
Infrared (IR) Available[3]
Mass Spectrometry (MS) Available[3]
¹H NMR (Predicted) Due to the lack of a publicly available experimental spectrum, predicted chemical shifts are provided as a guide. The methylene protons adjacent to the iodine are expected to appear as a doublet around 3.2-3.5 ppm due to coupling with phosphorus. The ethoxy methylene protons would likely resonate as a quartet around 4.1-4.3 ppm, coupled to both the adjacent methyl protons and the phosphorus atom. The ethoxy methyl protons would appear as a triplet around 1.3-1.5 ppm.N/A
¹³C NMR (Predicted) The carbon of the CH₂I group is expected to be significantly downfield due to the electronegativity of iodine and the phosphonate group. The carbons of the ethoxy groups would appear in the typical regions for O-CH₂ and CH₃ groups in esters.N/A

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Michaelis-Arbuzov reaction . This reaction involves the nucleophilic attack of a trialkyl phosphite, such as triethyl phosphite, on an alkyl halide, in this case, diiodomethane.

Reaction Mechanism

The reaction proceeds via a two-step mechanism:

  • Sɴ2 Attack: The phosphorus atom of triethyl phosphite acts as a nucleophile and attacks one of the carbon atoms of diiodomethane, displacing an iodide ion to form a phosphonium salt intermediate.

  • Dealkylation: The displaced iodide ion then acts as a nucleophile and attacks one of the ethyl groups of the phosphonium intermediate, leading to the formation of the final product, this compound, and a molecule of ethyl iodide as a byproduct.

Michaelis_Arbuzov cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products TriethylPhosphite Triethyl Phosphite (EtO)₃P PhosphoniumSalt Triethoxy(iodomethyl)phosphonium iodide [(EtO)₃P⁺-CH₂I] I⁻ TriethylPhosphite->PhosphoniumSalt Sɴ2 Attack Diiodomethane Diiodomethane CH₂I₂ Diiodomethane->PhosphoniumSalt Product This compound (EtO)₂P(O)CH₂I PhosphoniumSalt->Product Dealkylation Byproduct Ethyl Iodide EtI PhosphoniumSalt->Byproduct

Michaelis-Arbuzov reaction for this compound synthesis.
Experimental Protocol: Synthesis of this compound

Materials:

  • Triethyl phosphite

  • Diiodomethane

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Distillation apparatus

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add an excess of diiodomethane.

  • Slowly add triethyl phosphite to the flask with stirring. The reaction is exothermic and may require initial cooling.

  • After the addition is complete, heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by observing the formation of ethyl iodide.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The excess diiodomethane and the ethyl iodide byproduct can be removed by distillation under reduced pressure.

  • The remaining crude product, this compound, can be further purified by vacuum distillation.

Note: This is a general procedure. Reaction conditions such as temperature and time may need to be optimized for specific scales and equipment.

Applications in Drug Development

This compound is a valuable reagent in the synthesis of various classes of compounds with potential therapeutic applications, particularly antiviral and anticancer agents.

Synthesis of Acyclic Nucleoside Phosphonates (ANPs) - Antiviral Agents

Acyclic nucleoside phosphonates are a class of antiviral drugs that are structurally similar to natural nucleosides but contain a stable phosphonate group instead of a phosphate group. This modification makes them resistant to enzymatic cleavage and allows them to bypass the initial phosphorylation step required for the activation of many nucleoside analog drugs.

This compound can be used to introduce the phosphonomethyl group into a nucleobase mimic. A representative example is the synthesis of a precursor to an acyclic nucleoside phosphonate.

ANP_Synthesis Nucleobase Nucleobase (e.g., Guanine derivative) Intermediate N-Alkylated Nucleobase (Precursor to ANP) Nucleobase->Intermediate Phosphonate This compound Phosphonate->Intermediate Alkylation Base Base (e.g., K₂CO₃) Base->Intermediate Solvent Solvent (e.g., DMF) Solvent->Intermediate Final_Product Acyclic Nucleoside Phosphonate (ANP) Intermediate->Final_Product Deprotection/ Hydrolysis

Synthetic route to acyclic nucleoside phosphonates.
Horner-Wadsworth-Emmons (HWE) Reaction for Alkene Synthesis

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones. In this reaction, a phosphonate carbanion, generated by treating a phosphonate with a strong base, reacts with a carbonyl compound to form an alkene. This compound can be converted to other phosphonates that are then used in HWE reactions. For instance, it can be used to prepare phosphonates that lead to the formation of vinyl nucleosides, which have applications in RNA metabolic labeling.

HWE_Workflow start Start step1 Deprotonation of Phosphonate with a strong base (e.g., NaH) start->step1 step2 Reaction with Aldehyde/Ketone to form a β-hydroxyphosphonate intermediate step1->step2 step3 Elimination of the phosphate ester to form the alkene step2->step3 end End: Alkene Product step3->end

Horner-Wadsworth-Emmons reaction workflow.

This protocol describes a general procedure for the HWE reaction using a phosphonate that could be synthesized from this compound.

Materials:

  • Phosphonate ester

  • Anhydrous tetrahydrofuran (THF)

  • Sodium hydride (NaH)

  • Aldehyde or ketone

  • Quenching solution (e.g., saturated ammonium chloride)

  • Extraction solvent (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend sodium hydride (1.1 equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of the phosphonate ester (1.0 equivalent) in anhydrous THF to the NaH suspension.

  • Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases (typically 30-60 minutes).

  • Cool the resulting solution of the phosphonate carbanion back to 0 °C.

  • Slowly add a solution of the aldehyde or ketone (1.0 equivalent) in anhydrous THF.

  • Allow the reaction mixture to warm to room temperature and stir for several hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Table 3: Representative Reagents and Conditions for HWE Reaction

Component Example Purpose
Phosphonate Diethyl (cyanomethyl)phosphonateSource of the nucleophilic carbanion
Base Sodium hydride (NaH)Deprotonation of the phosphonate
Solvent Tetrahydrofuran (THF), anhydrousReaction medium
Carbonyl Compound BenzaldehydeElectrophile for the olefination
Quenching Agent Saturated NH₄Cl solutionNeutralize the strong base

Potential Biological Signaling Pathway Modulation

While this compound itself is not a biologically active molecule in terms of directly modulating signaling pathways, the compounds synthesized using it can have significant biological effects. For example, acyclic nucleoside phosphonates, synthesized using phosphonate building blocks, are known to inhibit viral DNA polymerases or reverse transcriptases.

The mechanism of action for many ANPs involves intracellular phosphorylation to the active diphosphate metabolite. This active form then competes with the natural deoxynucleoside triphosphate for incorporation into the growing viral DNA chain. Once incorporated, it acts as a chain terminator, thus halting viral replication.

Signaling_Pathway cluster_cell Infected Host Cell ANP_prodrug ANP Prodrug (e.g., Adefovir Dipivoxil) ANP Acyclic Nucleoside Phosphonate (ANP) ANP_prodrug->ANP Cellular Esterases ANP_DP ANP-diphosphate (Active Metabolite) ANP->ANP_DP Cellular Kinases Inhibition Inhibition ANP_DP->Inhibition Viral_Polymerase Viral DNA Polymerase/ Reverse Transcriptase Viral_DNA_Replication Viral DNA Replication Viral_Polymerase->Viral_DNA_Replication Inhibition->Viral_Polymerase

Hypothetical signaling pathway modulation by an ANP.

Conclusion

This compound is a versatile and valuable reagent in organic synthesis with significant potential for the development of novel therapeutic agents. Its role in the synthesis of phosphonate-containing molecules, particularly acyclic nucleoside phosphonates and compounds derived from the Horner-Wadsworth-Emmons reaction, underscores its importance in drug discovery. This technical guide has provided a comprehensive overview of its properties, synthesis, and applications, along with detailed experimental protocols and a conceptual framework for its role in modulating biological pathways through its synthetic products. For researchers and professionals in the field, a thorough understanding of the chemistry and utility of this compound is essential for the continued advancement of medicinal chemistry and the development of new and effective drugs.

References

An In-depth Technical Guide to Diethyl Iodomethylphosphonate (CAS: 10419-77-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl iodomethylphosphonate is an organophosphorus compound of significant interest in synthetic organic chemistry. Its utility as a versatile building block stems from the presence of a reactive carbon-iodine bond and a phosphonate moiety. This combination allows for its participation in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, making it a valuable reagent in the synthesis of complex molecules, including those with potential therapeutic applications. This guide provides a comprehensive overview of its physicochemical properties, synthesis, key reactions with detailed experimental protocols, and spectroscopic data.

Physicochemical Properties

This compound is a colorless to pale yellow liquid at room temperature.[1] It is immiscible with water but soluble in many organic solvents.[2][3] Due to its liquid state at ambient temperatures, its melting point is below 25 °C. Key physicochemical data are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
CAS Number 10419-77-9[4]
Molecular Formula C5H12IO3P[4]
Molecular Weight 278.03 g/mol [4]
Appearance Colorless to pale yellow liquid[1][5]
Boiling Point 112-114 °C at 1 mmHg; 119-120 °C at 5 Torr[3][5]
Density 1.6606 g/cm³ at 19 °C[5]
Refractive Index (nD20) 1.497-1.499[5]
Solubility Immiscible with water; Soluble in organic solvents[2][3]

Synthesis

The primary method for the synthesis of this compound is the Michaelis-Arbuzov reaction. This reaction involves the treatment of a trialkyl phosphite, in this case, triethyl phosphite, with an alkyl halide, diiodomethane. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism where the phosphorus atom of the triethyl phosphite attacks one of the iodine-bearing carbon atoms of diiodomethane, leading to the formation of a phosphonium intermediate. Subsequent dealkylation by the iodide ion yields the desired this compound and a volatile ethyl iodide byproduct.

Experimental Protocol: Synthesis via Michaelis-Arbuzov Reaction

Materials:

  • Triethyl phosphite

  • Diiodomethane

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a stirrer

  • Distillation apparatus

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place triethyl phosphite (1.0 equivalent).

  • Under an inert atmosphere, add an excess of diiodomethane (typically 1.5-2.0 equivalents).

  • Heat the reaction mixture with stirring. The reaction is often carried out at elevated temperatures, for example, between 100-150 °C.[6] The progress of the reaction can be monitored by observing the distillation of the ethyl iodide byproduct.

  • After the reaction is complete (as indicated by the cessation of ethyl iodide formation), cool the mixture to room temperature.

  • The excess diiodomethane and any remaining volatile impurities are removed by vacuum distillation.

  • The crude this compound is then purified by fractional distillation under reduced pressure to yield the final product.

Synthesis_Workflow reagents Triethyl Phosphite + Diiodomethane reaction_vessel Reaction Vessel (Heated, Stirred) reagents->reaction_vessel Michaelis-Arbuzov Reaction workup Work-up (Vacuum Distillation) reaction_vessel->workup purification Purification (Fractional Distillation) workup->purification product This compound purification->product

Caption: Synthesis workflow for this compound.

Key Reactions and Applications

This compound is a valuable reagent for the introduction of a phosphonomethyl group into organic molecules. Its primary reactivity centers around the carbon-iodine bond, which readily undergoes nucleophilic substitution, and the activated methylene group adjacent to the phosphonate, which can be deprotonated to form a carbanion for use in olefination reactions.

Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the synthesis of alkenes with high E-stereoselectivity.[7][8] In this reaction, the phosphonate is first deprotonated with a strong base to form a stabilized phosphonate carbanion. This carbanion then reacts with an aldehyde or ketone to form a β-hydroxyphosphonate intermediate, which subsequently eliminates a dialkylphosphate salt to yield the alkene.

Materials:

  • This compound

  • A strong base (e.g., Sodium hydride (NaH), Potassium tert-butoxide (t-BuOK))

  • Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))

  • Aldehyde or ketone

  • Inert atmosphere (e.g., Nitrogen or Argon)

  • Quenching solution (e.g., saturated aqueous ammonium chloride)

  • Extraction solvent (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • To a solution of this compound (1.1 equivalents) in an anhydrous aprotic solvent under an inert atmosphere, add a strong base (1.0 equivalent) at a low temperature (e.g., 0 °C or -78 °C).

  • Stir the mixture at this temperature for a period to allow for the complete formation of the phosphonate carbanion.

  • Add a solution of the aldehyde or ketone (1.0 equivalent) in the same anhydrous solvent dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to afford the desired alkene.

HWE_Reaction_Workflow start This compound deprotonation Deprotonation (Strong Base) start->deprotonation carbanion Phosphonate Carbanion deprotonation->carbanion addition Nucleophilic Addition (Aldehyde/Ketone) carbanion->addition intermediate β-Hydroxyphosphonate Intermediate addition->intermediate elimination Elimination intermediate->elimination product Alkene elimination->product

Caption: Horner-Wadsworth-Emmons reaction workflow.
Nucleophilic Substitution Reactions

The carbon-iodine bond in this compound is susceptible to nucleophilic attack by a variety of nucleophiles, including amines, thiols, and alkoxides. This allows for the facile introduction of a phosphonomethyl group onto different molecular scaffolds.

Materials:

  • This compound

  • Primary or secondary amine

  • A suitable solvent (e.g., Acetonitrile, DMF)

  • A non-nucleophilic base (e.g., Potassium carbonate, Triethylamine) (optional, to scavenge HI)

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • In a round-bottom flask, dissolve the amine (1.0 equivalent) and a non-nucleophilic base (1.1 equivalents) in a suitable solvent under an inert atmosphere.

  • Add this compound (1.0 equivalent) to the solution at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • Upon completion, filter the reaction mixture to remove any inorganic salts.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield the N-phosphonomethylated amine.

Nucleophilic_Substitution_Pathway start This compound reaction SN2 Reaction start->reaction nucleophile Nucleophile (e.g., R₂NH) nucleophile->reaction product Substituted Product (e.g., R₂NCH₂P(O)(OEt)₂) reaction->product byproduct Iodide Salt reaction->byproduct

Caption: General pathway for nucleophilic substitution.

Applications in Drug Development

Phosphonates are recognized as important pharmacophores in drug design as they can act as stable mimics of phosphates or carboxylates. The ability of this compound to serve as a precursor for various functionalized phosphonates makes it a valuable tool in medicinal chemistry. For instance, it has been reported as a reagent in the synthesis of H2N-Tyr(tBu)-vinyl sulfone, a potentially useful intermediate for the development of novel therapeutic agents.[2] The synthesis of vinyl sulfones often involves the reaction of a sulfonyl precursor with a suitable vinylating agent, and phosphonates can play a role in the construction of the vinyl moiety.

Spectroscopic Data

The structural characterization of this compound is confirmed by various spectroscopic techniques.

Spectroscopic DataDescriptionReference(s)
¹H NMR Expected signals include a triplet for the methyl protons and a quartet for the methylene protons of the ethoxy groups, and a doublet for the iodomethyl protons coupled to the phosphorus atom.[9][10]
¹³C NMR Expected signals include those for the methyl and methylene carbons of the ethoxy groups, and a signal for the iodomethyl carbon which will show coupling to the phosphorus atom.[9]
³¹P NMR The ³¹P NMR spectrum is expected to show a single resonance, the chemical shift of which is characteristic of an alkylphosphonate. The chemical shift for similar diethyl alkylphosphonates typically falls in the range of +20 to +35 ppm.[11]
IR Spectroscopy The IR spectrum shows characteristic absorptions for P=O stretching (around 1250 cm⁻¹), P-O-C stretching (around 1020-1050 cm⁻¹), and C-H stretching.[4]
Mass Spectrometry The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.[4]

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. It is sensitive to light and should be stored in a cool, dark place under an inert atmosphere.

Conclusion

This compound is a versatile and valuable reagent in organic synthesis with significant potential in the field of drug discovery and development. Its ability to undergo both nucleophilic substitution and Horner-Wadsworth-Emmons reactions allows for the construction of a wide array of complex molecules containing the phosphonate functional group. The detailed protocols and data presented in this guide are intended to facilitate its effective use by researchers and scientists in their synthetic endeavors.

References

DIETHYL IODOMETHYLPHOSPHONATE physical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of Diethyl Iodomethylphosphonate

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of reagents is paramount for their effective and safe application in synthesis and formulation. This compound (CAS No. 10419-77-9) is a valuable organophosphorus compound utilized in various chemical syntheses. This guide provides a detailed overview of its core physical properties, methodologies for their determination, and a relevant synthetic workflow.

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the table below, providing a consolidated reference for laboratory use.

PropertyValueSource(s)
CAS Number 10419-77-9[1][2][3][4]
Molecular Formula C5H12IO3P[1]
Molecular Weight 278.03 g/mol [1][2][3]
Appearance Clear, colorless to dark yellow liquid[1][4][5]
Boiling Point 119-120 °C at 5 Torr; 112-114 °C at 1 mmHg[1][3][4]
Density 1.6606 g/cm³ at 19 °C[1][4]
Refractive Index 1.497-1.499; 1.4995[1][3][4]
Water Solubility Immiscible[1][3][4][6]
Flash Point >110 °C (>230 °F)[3]
Melting Point No data available[7]

Spectroscopic and Other Properties

Further characterization of this compound can be achieved through various analytical techniques.

PropertyValueSource(s)
InChI Key PNFHTBDRPOJJTQ-UHFFFAOYSA-N[3]
SMILES CCOP(=O)(CI)OCC[3]
Vapor Density 9.58[7]
Sensitivity Light sensitive[3][6]

Methodologies for Property Determination

While specific experimental protocols for the determination of the physical properties of this compound are not detailed in the available literature, standard methodologies for these measurements are well-established in organic chemistry.

  • Boiling Point Determination: The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For compounds like this compound, which have a high boiling point at atmospheric pressure, distillation under reduced pressure (vacuum distillation) is employed to prevent decomposition. The temperature and pressure are recorded simultaneously.

  • Density Measurement: The density of a liquid can be determined using a pycnometer, a flask with a precisely known volume. The pycnometer is weighed empty, then filled with the liquid and weighed again. The density is calculated by dividing the mass of the liquid by the known volume. The temperature is controlled and recorded as density is temperature-dependent.

  • Refractive Index Measurement: The refractive index, a measure of how much light bends when passing through the substance, is typically measured using a refractometer (e.g., an Abbé refractometer). A small sample of the liquid is placed on the prism, and the instrument provides a direct reading of the refractive index at a specific temperature and wavelength of light (usually the sodium D-line, 589 nm).

  • Solubility Assessment: The solubility of this compound in water is determined by mixing a known amount of the compound with a known amount of water. The mixture is agitated, and then the phases are allowed to separate. Immiscibility is observed when two distinct liquid layers are formed.[1][3][4][6]

Chemical Synthesis Workflow

This compound is commonly synthesized via the Michaelis-Arbuzov reaction. This reaction involves the treatment of a trialkyl phosphite with an alkyl halide. In the case of this compound, triethyl phosphite is reacted with diiodomethane. The lone pair of electrons on the phosphorus atom attacks one of the iodine-bearing carbon atoms, leading to the displacement of an iodide ion and the formation of a phosphonium intermediate. This intermediate then undergoes dealkylation by the displaced iodide ion to yield the final phosphonate product.

Synthesis_of_Diethyl_Iodomethylphosphonate reagent1 Triethyl phosphite intermediate Phosphonium Intermediate reagent1->intermediate Nucleophilic attack reagent2 Diiodomethane reagent2->intermediate product Diethyl Iodomethylphosphonate intermediate->product Dealkylation side_product Ethyl iodide intermediate->side_product Dealkylation

Caption: Synthesis of this compound via the Arbuzov Reaction.

References

Diethyl Iodomethylphosphonate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl iodomethylphosphonate is an organophosphorus compound of significant interest in synthetic organic chemistry, particularly as a versatile reagent for the introduction of the phosphonomethyl group. This technical guide provides a detailed overview of its chemical and physical properties, experimental procedures for its synthesis and analysis, and a summary of its known reactivity. The information is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development and related fields.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid.[1][2] Its key physical and chemical properties are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₅H₁₂IO₃P[2][3][4][5][6][7][8]
Molecular Weight 278.03 g/mol [2][3][5][6]
CAS Number 10419-77-9[2][5][6][8]
Appearance Colorless to light yellow liquid[1][2][5]
Boiling Point 112-114 °C at 1 mmHg[5]
Density 1.6606 g/cm³ at 19 °C[5][6]
Refractive Index 1.497-1.499[5][6]
Solubility Immiscible with water.[5][6] Soluble in organic solvents.[1]
Storage Temperature 2-8°C, protect from light[5]

Synthesis

The primary method for the synthesis of this compound is the Michaelis-Arbuzov reaction.[9][10][11][12][13] This reaction involves the nucleophilic attack of a trialkyl phosphite, in this case, triethyl phosphite, on an alkyl halide, diiodomethane.[9][10][11][12][13]

Experimental Protocol: Synthesis of this compound

The following is a generalized procedure based on the well-established Michaelis-Arbuzov reaction for similar compounds.[14]

Materials:

  • Triethyl phosphite

  • Diiodomethane

  • Anhydrous, inert solvent (e.g., toluene or xylenes)

  • Inert gas (e.g., argon or nitrogen)

Equipment:

  • Round-bottom flask equipped with a reflux condenser, magnetic stirrer, and dropping funnel

  • Heating mantle

  • Distillation apparatus

Procedure:

  • To a dried round-bottom flask under an inert atmosphere, add triethyl phosphite.

  • With stirring, add diiodomethane dropwise from the addition funnel. An exothermic reaction may be observed.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by observing the distillation of the ethyl iodide byproduct.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The crude product is then purified by vacuum distillation to yield this compound as a colorless to pale yellow liquid.

Note: The reaction is typically heated to drive it to completion.[10] The reactivity of alkyl halides in the Michaelis-Arbuzov reaction is generally RI > RBr > RCl.[13]

Reactivity and Applications

This compound is a valuable reagent in organic synthesis. The presence of the iodomethyl group makes it highly reactive towards nucleophilic substitution, allowing for the introduction of the diethylphosphonomethyl moiety into a wide range of molecules.[1][2] It is used in the synthesis of various compounds, including H2N-Tyr(tBu)-vinyl sulfone.[2][5]

Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Spectral Characteristics:

  • A triplet corresponding to the methyl protons (-CH₃) of the ethyl groups.

  • A doublet of quartets for the methylene protons (-OCH₂CH₃) of the ethyl groups, resulting from coupling to both the adjacent methyl protons and the phosphorus atom.

  • A downfield signal for the iodomethyl protons (-CH₂I), likely appearing as a doublet due to coupling with the phosphorus atom.

Expected ¹³C NMR Spectral Characteristics:

  • Signals for the methyl and methylene carbons of the ethyl groups.

  • A signal for the iodomethyl carbon, which would be expected to show a large one-bond coupling constant with the phosphorus atom.

Mass Spectrometry

The mass spectrum of this compound is available in the NIST Mass Spectrometry Data Center.[3] While a detailed fragmentation analysis is not provided, the spectrum can be used for identification purposes.

Safety and Handling

This compound is classified as a hazardous substance. It is known to cause skin and serious eye irritation.[3]

GHS Hazard Statements:

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

Precautionary Statements:

  • P264: Wash skin thoroughly after handling.[3]

  • P280: Wear protective gloves/ eye protection/ face protection.[3]

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[3]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

  • P332 + P313: If skin irritation occurs: Get medical advice/ attention.[3]

  • P337 + P313: If eye irritation persists: Get medical advice/ attention.[3]

It should be handled in a well-ventilated area, and appropriate personal protective equipment should be worn.[3] It is also noted to be light-sensitive.[5]

Biological Activity

Specific information regarding the biological activity or signaling pathways of this compound is not extensively documented in the available literature. However, organophosphorus compounds as a class are known to exhibit a wide range of biological activities.

Diagrams

Michaelis_Arbuzov_Reaction Michaelis-Arbuzov Reaction Workflow Triethyl_Phosphite Triethyl Phosphite Reaction_Vessel Reaction Vessel (Inert Atmosphere) Triethyl_Phosphite->Reaction_Vessel Diiodomethane Diiodomethane Diiodomethane->Reaction_Vessel Heating Heating (Reflux) Reaction_Vessel->Heating 1. Mixing Intermediate Phosphonium Salt Intermediate Heating->Intermediate 2. Reaction Byproduct Ethyl Iodide (distilled off) Heating->Byproduct Byproduct Removal Product_Mixture Crude Product Mixture Intermediate->Product_Mixture Purification Purification (Vacuum Distillation) Product_Mixture->Purification 3. Workup Final_Product This compound Purification->Final_Product 4. Isolation

Caption: Workflow for the synthesis of this compound.

Logical_Relationship Logical Relationships in this compound Chemistry Structure Chemical Structure C₅H₁₂IO₃P Properties Physical & Chemical Properties Structure->Properties Synthesis Synthesis Method: Michaelis-Arbuzov Structure->Synthesis Reactivity Key Reactivity: Nucleophilic Substitution Structure->Reactivity Safety Safety & Handling Structure->Safety Analysis Analytical Techniques Properties->Analysis Synthesis->Structure Reactivity->Synthesis Analysis->Structure Characterization

Caption: Interrelation of key aspects of this compound.

References

Diethyl Iodomethylphosphonate: A Comprehensive Technical Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Importance of Diethyl Iodomethylphosphonate

In the landscape of modern organic synthesis and drug discovery, the phosphonate moiety (R-PO(OR')₂) has emerged as a critical functional group. Its unique stereoelectronic properties allow it to serve as a non-hydrolyzable phosphate mimic, a crucial feature in the design of enzyme inhibitors and nucleotide analogues. Furthermore, phosphonate-containing reagents are cornerstones of carbon-carbon bond formation. Within this valuable class of compounds, this compound (CAS No. 10419-77-9) stands out as a particularly potent and versatile building block.

This technical guide provides an in-depth exploration of this compound, moving beyond simple data recitation to explain the causal relationships behind its synthesis, reactivity, and application. The content is structured to provide researchers, medicinal chemists, and process development scientists with the expert-level insights required to effectively harness this reagent in their work. We will delve into its fundamental properties, validated synthetic protocols, key reaction pathways, and the analytical methods that ensure its quality and successful deployment in complex synthetic routes.

Part 1: Core Molecular and Physicochemical Profile

A thorough understanding of a reagent's physical and chemical properties is the foundation of its effective use. This compound is a dense, high-boiling liquid whose characteristics are dominated by the presence of the electrophilic iodomethyl group and the polar phosphonate ester.

The structure of this compound features a central phosphorus(V) atom double-bonded to an oxygen atom and single-bonded to two ethoxy groups and an iodomethyl (-CH₂I) group.

// Nodes for atoms P [label="P", pos="0,0!"]; O_double [label="O", pos="0,1!"]; O_et1 [label="O", pos="-1.2,-0.5!"]; O_et2 [label="O", pos="1.2,-0.5!"]; C_iodo [label="CH₂", pos="0,-1.5!"]; I [label="I", pos="0,-2.5!"]; C_et1_1 [label="CH₂", pos="-2.2,-0.2!"]; C_et1_2 [label="CH₃", pos="-3.2,-0.5!"]; C_et2_1 [label="CH₂", pos="2.2,-0.2!"]; C_et2_2 [label="CH₃", pos="3.2,-0.5!"];

// Bonds P -- O_double [style=double, len=0.8]; P -- O_et1; P -- O_et2; P -- C_iodo; C_iodo -- I; O_et1 -- C_et1_1; C_et1_1 -- C_et1_2; O_et2 -- C_et2_1; C_et2_1 -- C_et2_2; } केंद Caption: Chemical structure of this compound.

Table 1: Physicochemical and Safety Data for this compound

PropertyValueSource(s)
Molecular Weight 278.03 g/mol [1][2][3][4]
Molecular Formula C₅H₁₂IO₃P[1][2][3][5][6]
CAS Number 10419-77-9[1][2][5]
Appearance Clear, colorless to pale yellow liquid[7][8]
Boiling Point 112-114 °C @ 1 mmHg[1][7]
Density 1.6606 g/cm³ @ 19 °C[7]
Refractive Index 1.497 - 1.499[7]
Solubility Immiscible with water[1][7]
Storage Conditions 2-8°C, under inert atmosphere, protect from light[4]
Key GHS Hazards H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[3][4][9]

Part 2: Synthesis Pathway and Mechanistic Rationale

The most reliable and industrially scalable method for preparing dialkyl alkylphosphonates is the Michaelis-Arbuzov reaction .[10] This reaction provides a direct and high-yielding pathway to form the crucial P-C bond.

The core of the reaction is the nucleophilic attack of a trivalent phosphorus ester, such as triethyl phosphite, on an alkyl halide. The choice of diiodomethane as the alkyl halide is strategic; while highly reactive, its use allows for the direct installation of the iodomethyl group. The reaction proceeds via a two-step Sₙ2 mechanism.

Mechanism:

  • Nucleophilic Attack: The lone pair of electrons on the phosphorus atom of triethyl phosphite attacks one of the methylene carbons of diiodomethane, displacing an iodide ion to form a phosphonium salt intermediate.

  • Dealkylation: The displaced iodide ion, now acting as a nucleophile, attacks one of the electrophilic ethyl carbons of the phosphonium intermediate. This second Sₙ2 displacement cleaves a C-O bond, yielding the final pentavalent this compound and a molecule of ethyl iodide as a byproduct.

// Reactants TriethylPhosphite [label="Triethyl Phosphite\nP(OEt)₃"]; Diiodomethane [label="Diiodomethane\nCH₂I₂"];

// Intermediate Intermediate [label="Phosphonium Salt Intermediate\n[CH₂I-P⁺(OEt)₃] I⁻"];

// Products Product [label="this compound\n(EtO)₂P(=O)CH₂I", fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF"]; Byproduct [label="Ethyl Iodide\nEtI", fillcolor="#EA4335", style=filled, fontcolor="#FFFFFF"];

// Edges {rank=same; TriethylPhosphite; Diiodomethane;} TriethylPhosphite -> Intermediate [label="Step 1: Sₙ2 Attack"]; Diiodomethane -> Intermediate [style=dotted]; Intermediate -> Product [label="Step 2: Dealkylation (Sₙ2)"]; Intermediate -> Byproduct [style=dotted]; } केंद Caption: Michaelis-Arbuzov reaction workflow for synthesis.

Field-Proven Synthetic Protocol

This protocol is a representative procedure based on the principles of the Michaelis-Arbuzov reaction, optimized for safety and yield.

Objective: To synthesize this compound from triethyl phosphite and diiodomethane.

Materials:

  • Triethyl phosphite (reagent grade, distilled)

  • Diiodomethane (stabilized, >98%)

  • Round-bottom flask with reflux condenser and nitrogen inlet

  • Heating mantle with stirrer

  • Distillation apparatus for purification

Procedure:

  • Inert Atmosphere: Assemble the reaction apparatus and flush thoroughly with dry nitrogen. Maintain a positive nitrogen pressure throughout the reaction. This is crucial as phosphites can be sensitive to oxidation and moisture.

  • Charging the Flask: Charge the round-bottom flask with triethyl phosphite (1.0 equivalent).

  • Reactant Addition: Add diiodomethane (1.1 equivalents) to the flask. A slight excess of the halide ensures complete conversion of the phosphite. The reaction is often exothermic.

  • Reaction Conditions: Gently heat the reaction mixture to reflux (typically 120-150 °C). The formation of the volatile byproduct, ethyl iodide (b.p. 72 °C), will be observed. The reaction progress can be monitored by ³¹P NMR, observing the shift from the phosphite peak (+139 ppm) to the phosphonate peak (+15-20 ppm).

  • Work-up and Purification: Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature. The crude product is purified by vacuum distillation to remove any unreacted starting material and high-boiling impurities. The product is a high-boiling liquid, and distillation must be performed under reduced pressure to prevent decomposition.

Self-Validation: The integrity of this protocol is confirmed by the predictable analytical results. A successful reaction will show a near-complete consumption of the triethyl phosphite starting material in the ³¹P NMR spectrum and the appearance of the target product peak. The boiling point of the distilled product under a specific vacuum should align with reported values.[1][7]

Part 3: Applications in Advanced Synthesis & Drug Development

This compound is not an end-product but a strategic intermediate. Its value lies in the dual reactivity of the iodomethyl and phosphonate groups.

Precursor for Horner-Wadsworth-Emmons (HWE) Reagents

The primary application of phosphonates is in the Horner-Wadsworth-Emmons (HWE) reaction, a superior alternative to the Wittig reaction for synthesizing alkenes, particularly E-alkenes, with high stereoselectivity.[1][3] this compound is a precursor to the ylide required for this transformation.

Workflow:

  • Arbuzov Reaction: The phosphonate is first reacted with a suitable nucleophile (e.g., the enolate of an ester) to displace the iodide, forming a more complex phosphonate ester.

  • Deprotonation: The resulting phosphonate, which now has an α-proton adjacent to both the phosphorus and another electron-withdrawing group, is treated with a non-nucleophilic base (e.g., NaH, KHMDS) to generate a stabilized phosphonate carbanion (the HWE reagent).

  • Olefination: This carbanion then reacts with an aldehyde or ketone to produce an alkene, with the dialkylphosphate salt being an easily removed, water-soluble byproduct.

// Nodes Reagent [label="this compound"]; Base [label="Strong Base\n(e.g., NaH)"]; Carbonyl [label="Aldehyde / Ketone\n(R₂C=O)"]; Carbanion [label="Phosphonate Carbanion\n(HWE Reagent)", fillcolor="#FBBC05", style=filled, fontcolor="#202124"]; Oxaphosphetane [label="Oxaphosphetane\nIntermediate"]; Alkene [label="Alkene Product\n(E-isomer favored)", fillcolor="#34A853", style=filled, fontcolor="#FFFFFF"]; Byproduct [label="Phosphate Byproduct\n(Water Soluble)", fillcolor="#5F6368", style=filled, fontcolor="#FFFFFF"];

// Edges Reagent -> Carbanion [label="Deprotonation"]; Base -> Carbanion [style=dotted]; Carbanion -> Oxaphosphetane [label="Nucleophilic Attack"]; Carbonyl -> Oxaphosphetane [style=dotted]; Oxaphosphetane -> Alkene [label="Elimination"]; Oxaphosphetane -> Byproduct [style=dotted]; } केंद Caption: Horner-Wadsworth-Emmons (HWE) reaction pathway.

Introduction of the Phosphonomethyl Moiety

The iodomethyl group is an excellent electrophile. The iodide is a superb leaving group, allowing for facile Sₙ2 displacement by a wide range of nucleophiles (e.g., amines, thiols, alcohols, carbanions). This provides a direct method for introducing the diethyl phosphonomethyl group [-CH₂P(O)(OEt)₂] into a target molecule.[8] This is particularly valuable in medicinal chemistry for synthesizing:

  • Enzyme Inhibitors: As stable mimics of phosphate-containing transition states.

  • Prodrugs: The phosphonate esters can be designed to be cleaved in vivo, releasing an active phosphonic acid.

  • Bone-Targeting Agents: Bisphosphonates, synthesized from related precursors, are known to chelate calcium and target bone tissue.

Part 4: Analytical Characterization Protocol

Rigorous analytical control is essential to verify the purity of this compound and to monitor its reactions.

High-Performance Liquid Chromatography (HPLC)

Objective: To assess the purity of synthesized this compound using reverse-phase HPLC.

Methodology:

  • Column: A C18 reverse-phase column (e.g., Newcrom R1) is suitable.[5]

  • Mobile Phase: An isocratic mixture of acetonitrile and water is effective. A common starting point is 60:40 (Acetonitrile:Water). For mass spectrometry (MS) detection, a small amount of formic acid (0.1%) should be used instead of phosphoric acid.[5]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 210 nm or an Evaporative Light Scattering Detector (ELSD) for compounds lacking a strong chromophore.

  • Sample Preparation: Dilute a small sample of the phosphonate in the mobile phase.

  • Validation: A pure sample should yield a single major peak. The retention time can be used for identification in reaction monitoring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for structural confirmation.

  • ¹H NMR (in CDCl₃):

    • -CH₂I: A doublet is expected around 3.0-3.5 ppm. The signal is split by the phosphorus atom with a coupling constant (²J_PH) of approximately 8-12 Hz.

    • -OCH₂CH₃: A multiplet (quartet of doublets due to coupling with both the methyl protons and the phosphorus atom) is expected around 4.1-4.3 ppm.

    • -OCH₂CH₃: A triplet is expected around 1.3-1.4 ppm.

  • ³¹P NMR (in CDCl₃):

    • A single peak, typically a multiplet due to coupling with the adjacent methylene protons, is expected in the range of +15 to +20 ppm (relative to 85% H₃PO₄).

  • ¹³C NMR (in CDCl₃):

    • -CH₂I: A doublet with a large ¹J_PC coupling constant.

    • -OCH₂CH₃: A doublet with a smaller ²J_PC coupling constant.

    • -OCH₂CH₃: A doublet with a smaller ³J_PC coupling constant.

Part 5: Safety, Handling, and Storage

Scientific integrity demands a commitment to safety. This compound is an irritant and requires careful handling.

  • Personal Protective Equipment (PPE): Always use a fume hood. Wear chemical-resistant gloves (nitrile is adequate for incidental contact), a lab coat, and splash-proof safety goggles.[9]

  • Handling: The compound is a skin and eye irritant.[3][4] Avoid inhalation of vapors, which may cause respiratory irritation. In case of contact, flush the affected area with copious amounts of water.

  • Storage: The compound is light-sensitive and should be stored in an amber bottle.[4] To prevent degradation from moisture, store under an inert atmosphere (nitrogen or argon) in a refrigerator (2-8 °C).

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong bases, as these can promote decomposition or unwanted reactions.

Conclusion

This compound is a high-value reagent whose utility is rooted in well-understood principles of physical organic chemistry. Its synthesis via the robust Michaelis-Arbuzov reaction and its application as a precursor for powerful transformations like the Horner-Wadsworth-Emmons olefination make it an indispensable tool. By understanding the causality behind its synthesis, reactivity, and handling requirements, researchers can confidently and safely integrate this compound into synthetic strategies to build molecular complexity and advance the frontiers of chemical and pharmaceutical science.

References

An In-depth Technical Guide to the Synthesis of Diethyl Iodomethylphosphonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthesis pathways for diethyl iodomethylphosphonate, a valuable reagent in organic synthesis. The information presented is curated for researchers and professionals in the fields of chemistry and drug development, with a focus on clear, actionable experimental protocols and comparative data.

Introduction

This compound is an important organophosphorus compound utilized in various synthetic transformations, most notably in the Horner-Wadsworth-Emmons reaction to introduce a vinyl iodide moiety. This guide outlines the two principal methods for its preparation: a two-step synthesis commencing from diethyl phosphite via a hydroxymethylphosphonate intermediate, and a direct approach using the Michaelis-Arbuzov reaction.

Pathway 1: Two-Step Synthesis from Diethyl Phosphite

This is a widely employed and well-documented route that involves the formation of diethyl (hydroxymethyl)phosphonate, followed by the conversion of the hydroxyl group into an iodide.

Step 1: Synthesis of Diethyl (hydroxymethyl)phosphonate

The initial step involves the base-catalyzed addition of diethyl phosphite to paraformaldehyde.

Experimental Protocol:

To a stirred suspension of paraformaldehyde (2.22 g, 72 mmol) in diethyl phosphite (10.00 g, 72 mmol), triethylamine (0.73 g, 7.2 mmol) is added. The mixture is then heated to 90°C, at which point it becomes a clear solution and begins to reflux. The reaction is maintained at this temperature for 3 hours. Following the reaction, the product is purified by flash column chromatography.[1]

In an alternative procedure, a mixture of diethyl phosphite (76.6 g, 0.554 mol), paraformaldehyde (20 g, 0.667 mol, added in portions), and potassium carbonate (244 g, 1.765 mol, added in portions) in toluene (277 mL) is heated to 60°C. The reaction is maintained for 2 hours while keeping the pH between 7.5 and 8. After filtration and removal of toluene under reduced pressure, the crude product is obtained.[1]

Step 2: Conversion to this compound via a Tosylate Intermediate

The hydroxyl group of diethyl (hydroxymethyl)phosphonate is first converted to a good leaving group, typically a tosylate, which is then displaced by iodide in a Finkelstein reaction.

Sub-step 2a: Synthesis of Diethyl (p-Toluenesulfonyloxymethyl)phosphonate

Experimental Protocol:

To a solution of diethyl (hydroxymethyl)phosphonate (78.8 g, 0.472 mol) and triethylamine (90 g, 0.889 mol) in toluene (278 mL) maintained at a temperature not lower than 30°C, a toluene solution of p-toluenesulfonyl chloride (90 g, 0.472 mol) is added dropwise. The reaction is stirred for an additional hour, then warmed to 60°C for 5 hours. The organic layer is washed with water, and the solvent is removed under reduced pressure to yield the product.[1] A patent describes a similar procedure where after the reaction, the mixture is washed, dried, and the solvent is evaporated. The crude product is then purified by molecular distillation.[2]

Sub-step 2b: Synthesis of this compound (Finkelstein Reaction)

Experimental Protocol:

Diethyl (p-toluenesulfonyloxymethyl)phosphonate is dissolved in a suitable polar aprotic solvent such as acetone or acetonitrile. A stoichiometric excess of sodium iodide is added, and the mixture is heated to reflux. The reaction is driven to completion by the precipitation of sodium p-toluenesulfonate.[3][4] After the reaction is complete, the precipitate is filtered off, and the solvent is removed under reduced pressure. The residue is then purified, typically by distillation under reduced pressure, to afford this compound.

Pathway 2: Direct Synthesis via Michaelis-Arbuzov Reaction

This pathway involves the direct reaction of a trialkyl phosphite with an iodinated methane derivative.[5][6][7]

Experimental Protocol:

Triethyl phosphite is reacted with a molar equivalent of diiodomethane. The reaction is typically heated to initiate the nucleophilic attack of the phosphite on the diiodomethane.[8] The reaction mixture is refluxed for several hours. It is important to note that this reaction can lead to a mixture of products, including diethyl ethylphosphonate and diethyl haloethylphosphonate, necessitating careful purification of the desired this compound.[9] The product is isolated and purified by fractional distillation under reduced pressure.

Quantitative Data Summary

PathwayStepReactantsSolventCatalyst/ReagentTemperatureTimeYieldPurityReference(s)
Pathway 1 1. Synthesis of Diethyl (hydroxymethyl)phosphonateDiethyl phosphite, ParaformaldehydeNoneTriethylamine90°C3 h96%-[1]
Diethyl phosphite, ParaformaldehydeToluenePotassium Carbonate60°C2 h95%≥96%[1]
2a. Synthesis of Diethyl (p-toluenesulfonyloxymethyl)phosphonateDiethyl (hydroxymethyl)phosphonate, p-Toluenesulfonyl chlorideTolueneTriethylamine30°C then 60°C6 h87%-[1]
Diethyl (hydroxymethyl)phosphonate, p-Toluenesulfonyl chlorideDichloromethaneTriethylamine1°C then 26-29°C~5 h74-75%99.1%[2]
Pathway 2 Direct Michaelis-Arbuzov ReactionTriethyl phosphite, Diiodomethane--Reflux---[9]

Note: Yields and purities are as reported in the cited literature and may vary depending on experimental conditions.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Synthesis_Pathways cluster_path1 Pathway 1: Two-Step Synthesis cluster_path2 Pathway 2: Michaelis-Arbuzov Reaction DP Diethyl Phosphite DHMP Diethyl (hydroxymethyl)phosphonate DP->DHMP PF Paraformaldehyde PF->DHMP DTPMP Diethyl (p-toluenesulfonyloxymethyl)phosphonate DHMP->DTPMP TsCl p-Toluenesulfonyl chloride TsCl->DTPMP DIMP1 This compound DTPMP->DIMP1 NaI Sodium Iodide NaI->DIMP1 TEP Triethyl Phosphite DIMP2 This compound TEP->DIMP2 DIM Diiodomethane DIM->DIMP2

Caption: Overview of the two primary synthesis pathways for this compound.

Experimental_Workflow_Pathway1 start Start: Diethyl Phosphite & Paraformaldehyde step1 Step 1: Base-catalyzed addition (e.g., Triethylamine, 90°C, 3h) start->step1 intermediate1 Intermediate: Diethyl (hydroxymethyl)phosphonate step1->intermediate1 step2a Step 2a: Tosylation (p-Toluenesulfonyl chloride, Triethylamine, Toluene) intermediate1->step2a intermediate2 Intermediate: Diethyl (p-toluenesulfonyloxymethyl)phosphonate step2a->intermediate2 step2b Step 2b: Finkelstein Reaction (Sodium Iodide, Acetone, Reflux) intermediate2->step2b purification Purification (Filtration, Distillation) step2b->purification end End Product: this compound purification->end

Caption: Experimental workflow for the two-step synthesis of this compound.

Experimental_Workflow_Pathway2 start Start: Triethyl Phosphite & Diiodomethane step1 Michaelis-Arbuzov Reaction (Heating/Reflux) start->step1 purification Purification (Fractional Distillation) step1->purification end End Product: this compound purification->end

Caption: Experimental workflow for the direct synthesis via the Michaelis-Arbuzov reaction.

References

Diethyl Iodomethylphosphonate: Unraveling the Mechanism of Action - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl iodomethylphosphonate is an organophosphorus compound with potential applications in chemical synthesis. While the broader class of organophosphonates is known to exhibit biological activity, primarily through enzyme inhibition, a thorough review of the scientific literature reveals a significant gap in the understanding of the specific mechanism of action for this compound. This technical guide summarizes the current state of knowledge, highlighting the general principles of organophosphonate activity and the conspicuous absence of specific data for the title compound. Extensive database searches did not yield any specific biological targets, signaling pathways, quantitative inhibitory data, or detailed experimental protocols related to the mechanism of action of this compound.

Introduction

Organophosphorus compounds represent a diverse class of molecules with wide-ranging applications in medicine, agriculture, and industry. A significant subset of these compounds, the organophosphonates, are characterized by a stable carbon-phosphorus bond, which imparts resistance to hydrolysis compared to their phosphate ester counterparts. This stability, coupled with their ability to mimic transition states of enzymatic reactions, has made them a fertile ground for the development of enzyme inhibitors. This compound, with its reactive iodomethyl group, is primarily documented as a reagent in organic synthesis.[1] However, its structural similarity to other biologically active phosphonates warrants an investigation into its potential mechanism of action.

This guide aims to provide an in-depth technical overview of the core mechanism of action of this compound. However, after a comprehensive search of available scientific literature, it must be stated that there is a notable absence of specific research on the biological activity of this particular compound. Therefore, this document will outline the theoretical framework for its potential mechanism of action based on the known activities of structurally related compounds and the general principles of organophosphonate toxicology.

General Mechanism of Action of Organophosphonates

Organophosphorus compounds, including phosphonates, are well-documented inhibitors of a large and diverse family of enzymes known as serine hydrolases.[2] These enzymes utilize a catalytically active serine residue in their active site to hydrolyze various substrates.

Covalent Inhibition of Serine Hydrolases

The primary mechanism by which many organophosphonates exert their biological effects is through the irreversible covalent inhibition of serine hydrolases.[3] The phosphorus atom in the phosphonate moiety is electrophilic and is susceptible to nucleophilic attack by the hydroxyl group of the active site serine residue.

The general workflow for this inhibition is as follows:

G E_SerOH Enzyme (Ser-OH) Complex Enzyme-Inhibitor Complex E_SerOH->Complex Non-covalent binding Inhibitor This compound Inhibitor->Complex Inhibited_Enzyme Inhibited Enzyme (Covalently Modified) Complex->Inhibited_Enzyme Nucleophilic attack by Ser-OH Leaving_Group Iodide Ion Complex->Leaving_Group Release

Figure 1. General workflow for covalent inhibition of a serine hydrolase by an organophosphorus compound.

This process results in a stable, covalently modified enzyme that is catalytically inactive. The rate of this inhibition is determined by both the affinity of the inhibitor for the enzyme's active site and the reactivity of the phosphorus center.

Potential Targets

The most well-known target of organophosphorus compounds is acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine.[4] Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors and a range of neurological effects.[5][6]

Other serine hydrolases that are potential targets for organophosphonates include:

  • Butyrylcholinesterase (BChE): Another cholinesterase with a broader substrate specificity than AChE.

  • Neuropathy Target Esterase (NTE): Inhibition of this enzyme is associated with organophosphate-induced delayed neuropathy.

  • Carboxylesterases: A large family of enzymes involved in the metabolism of various esters.

  • Lipases: Enzymes that hydrolyze lipids.

  • Proteases: Enzymes that cleave peptide bonds, such as thrombin and trypsin.

This compound: A Mechanistic Void

Despite the well-established reactivity of organophosphonates, extensive searches of scientific databases, including PubChem, Scopus, and Google Scholar, did not yield any specific studies on the mechanism of action of this compound. The available literature primarily focuses on its chemical properties and utility as a synthetic intermediate.[7][8][9]

Lack of Quantitative Data

There is no publicly available quantitative data, such as IC50 or Ki values, to characterize the inhibitory potency of this compound against any biological target. Without such data, it is impossible to assess its potential efficacy or selectivity as an enzyme inhibitor.

Absence of Experimental Protocols

Similarly, no experimental protocols specifically designed to investigate the biological activity of this compound have been published. This includes a lack of information on:

  • Enzyme inhibition assays.

  • Cell-based assays to determine cytotoxicity or other cellular effects.

  • In vivo studies to assess its physiological or toxicological effects.

Postulated Mechanism and Future Directions

Based on its chemical structure, this compound possesses the necessary features to act as a covalent inhibitor of serine hydrolases. The phosphonate group provides the electrophilic center for nucleophilic attack, and the iodomethyl group is a potential leaving group.

The logical relationship for its potential action can be visualized as follows:

G cluster_0 Postulated Mechanism of Action A This compound C Covalent Adduct Formation A->C B Serine Hydrolase (e.g., AChE) B->C D Enzyme Inhibition C->D E Downstream Biological Effects (e.g., Neurological) D->E

Figure 2. Postulated logical relationship for the mechanism of action.

To elucidate the actual mechanism of action of this compound, the following experimental approaches would be necessary:

  • Enzyme Inhibition Screening: A broad panel of serine hydrolases should be screened to identify potential targets. This would involve developing and validating appropriate enzymatic assays.

  • Determination of Inhibition Kinetics: For any identified targets, detailed kinetic studies would be required to determine the mode of inhibition (e.g., competitive, non-competitive, irreversible) and to quantify the inhibitory potency (Ki, k_inact).

  • Cellular Studies: The effect of this compound on various cell lines should be investigated to assess its cytotoxicity, effects on cell signaling pathways, and potential for inducing apoptosis or necrosis.

  • In Vivo Studies: If potent in vitro activity is observed, studies in animal models would be necessary to evaluate the compound's pharmacokinetic properties, efficacy, and toxicity.

An example of a general experimental workflow for screening and characterization is presented below:

G cluster_1 Experimental Workflow Start Synthesize and Purify this compound Screen Screen against a panel of Serine Hydrolases Start->Screen Hit_Identified Hit Identification Screen->Hit_Identified Inhibition Observed No_Hit No Significant Inhibition Screen->No_Hit No Inhibition Kinetics Determine Inhibition Kinetics (Ki, kinact) Hit_Identified->Kinetics Cell_Assays Cell-based Assays (Cytotoxicity, etc.) Kinetics->Cell_Assays In_Vivo In Vivo Studies (Pharmacokinetics, Efficacy, Toxicity) Cell_Assays->In_Vivo End Elucidation of Mechanism of Action In_Vivo->End

References

Diethyl Iodomethylphosphonate: A Comprehensive Technical Guide to its Reactivity and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl iodomethylphosphonate is a versatile organophosphorus reagent of significant interest in organic synthesis and medicinal chemistry. Its reactivity, primarily centered around the electrophilic iodomethyl group and the nucleophilic phosphonate oxygen, enables its participation in a wide array of chemical transformations. This technical guide provides an in-depth exploration of the core reactivity of this compound, including its synthesis, stability, and key reactions such as the Michaelis-Arbuzov reaction, Horner-Wadsworth-Emmons olefination, and various nucleophilic substitution reactions. Detailed experimental protocols, quantitative data, and visual representations of reaction mechanisms and workflows are presented to serve as a comprehensive resource for researchers in the field.

Physicochemical Properties and Stability

This compound is a colorless to pale yellow liquid that should be stored in a cool, dark place under an inert atmosphere to prevent decomposition. It is sensitive to light and incompatible with strong oxidizing agents.[1] While generally stable under normal conditions, prolonged exposure to heat or moisture can lead to degradation.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 10419-77-9
Molecular Formula C5H12IO3P
Molecular Weight 278.03 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 112-114 °C @ 1 mmHg[1]
Purity ≥98%
Storage Temperature 2-8 °C

Synthesis of this compound

The primary method for the synthesis of this compound is the Michaelis-Arbuzov reaction. This reaction involves the treatment of a trialkyl phosphite, typically triethyl phosphite, with an excess of diiodomethane. The reaction proceeds via an Sɴ2 attack of the phosphorus atom on one of the iodine atoms, followed by the dealkylation of the resulting phosphonium salt by the iodide ion.

Synthesis_of_Diethyl_Iodomethylphosphonate reagents Triethyl Phosphite + Diiodomethane intermediate Triethoxy(iodomethyl)phosphonium iodide reagents->intermediate Sɴ2 Attack product This compound + Ethyl Iodide intermediate->product Dealkylation

Caption: Michaelis-Arbuzov reaction for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound via the Michaelis-Arbuzov Reaction

Materials:

  • Triethyl phosphite

  • Diiodomethane

  • Anhydrous toluene

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add triethyl phosphite (1.0 eq).

  • Add an excess of diiodomethane (3.0 eq) to the flask.

  • Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 12-18 hours. The progress of the reaction can be monitored by ³¹P NMR spectroscopy.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess diiodomethane and the ethyl iodide byproduct under reduced pressure using a rotary evaporator.

  • The crude product is then purified by vacuum distillation to yield this compound as a colorless to pale yellow liquid.

Quantitative Data:

Key Reactions and Reactivity

The reactivity of this compound is dominated by two main features: the electrophilic nature of the carbon atom in the iodomethyl group and the ability of the phosphonate group to stabilize an adjacent carbanion.

Nucleophilic Substitution Reactions

The carbon-iodine bond in this compound is susceptible to nucleophilic attack, making it a valuable reagent for introducing the diethylphosphonomethyl moiety into a variety of molecules.

Nucleophilic_Substitution reactant This compound product Diethyl (Nu-methyl)phosphonate + I⁻ reactant->product nucleophile Nucleophile (Nu⁻) nucleophile->product HWE_Reaction Horner-Wadsworth-Emmons Reaction Pathway cluster_0 Ylide Formation cluster_1 Olefination phosphonate Diethyl Phosphonate Ester ylide Phosphonate Carbanion (Ylide) phosphonate->ylide Deprotonation base Strong Base (e.g., NaH) base->ylide intermediate Oxaphosphetane Intermediate ylide->intermediate Nucleophilic Attack carbonyl Aldehyde or Ketone carbonyl->intermediate alkene (E)-Alkene intermediate->alkene Elimination byproduct Diethyl Phosphate intermediate->byproduct Drug_Development_Workflow Role of this compound in Prodrug Synthesis start Drug Molecule (with Nu-H) alkylation Alkylation start->alkylation reagent This compound reagent->alkylation intermediate Phosphonate-Drug Conjugate alkylation->intermediate modification Further Modification (e.g., esterification) intermediate->modification prodrug Phosphonate Prodrug modification->prodrug

References

An In-Depth Technical Guide on the Stability and Storage of Diethyl Iodomethylphosphonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for diethyl iodomethylphosphonate. The information is compiled from commercially available data sheets and general chemical knowledge to ensure safe handling, maintain compound integrity, and support the reproducibility of experimental results.

Chemical Properties and Stability Profile

This compound is a colorless to light yellow liquid that is immiscible with water.[1][2] It is recognized as a light-sensitive compound, indicating that exposure to light can lead to degradation.[1][2][3] While generally stable under normal conditions, it is incompatible with strong oxidizing agents.[1][4] Thermal decomposition can result in the release of irritating gases and vapors.[4]

Table 1: Summary of Physical and Stability Data for this compound

ParameterValueSource
Molecular Formula C5H12IO3P[2][4][5]
Molecular Weight 278.03 g/mol [1][2][3][6]
Appearance Colorless to light yellow liquid[2]
Boiling Point 112-114 °C (1 mmHg)[2][3]
Density 1.6606 g/cm³ (at 19 °C)[2][5]
Refractive Index 1.497-1.499[2][5]
Solubility in Water Immiscible[1][2][3]
Light Sensitivity Light sensitive[1][2][3]
Thermal Stability Thermal decomposition can lead to the release of irritating gases and vapors.[4]
Incompatibilities Strong oxidizing agents.[1]

Recommended Storage Conditions

Proper storage is crucial to prevent the degradation of this compound. The recommended storage conditions are summarized below.

Table 2: Recommended Storage Conditions for this compound

ConditionRecommendationSource
Temperature 2-8°C[2]
Atmosphere Inert atmosphere
Light Keep in a dark place
Container Tightly-closed container[7]
Ventilation Store in a cool, dry, well-ventilated area[7]

Potential Degradation Pathways

cluster_main Factors Affecting this compound Stability cluster_conditions Environmental Factors cluster_reagents Chemical Incompatibilities Compound This compound Degradation Degradation Products (e.g., Phosphonic Acid, Ethanol) Compound->Degradation leads to Light Light Light->Degradation Heat Heat Heat->Degradation Moisture Moisture (Hydrolysis) Moisture->Degradation Oxidizing_Agents Strong Oxidizing Agents Oxidizing_Agents->Degradation

Caption: Factors influencing the stability of this compound.

General Protocol for Assessing Chemical Stability

While a specific experimental protocol for this compound was not found, a general workflow for assessing the stability of a chemical compound is presented below. This can be adapted for specific research needs.

Experimental Workflow for Stability Assessment

  • Sample Preparation: Prepare multiple aliquots of this compound in appropriate containers.

  • Stress Conditions: Expose the aliquots to a range of stress conditions, including:

    • Elevated Temperatures: (e.g., 25°C, 40°C, 60°C)

    • Light Exposure: (e.g., UV light, fluorescent light)

    • Humidity: (e.g., controlled humidity chambers)

    • Forced Degradation: (e.g., exposure to acidic, basic, and oxidative conditions)

  • Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12 weeks).

  • Analysis: Analyze the samples using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the amount of remaining this compound and detect the formation of any degradation products.[10]

  • Data Evaluation: Determine the rate of degradation under each condition and identify the major degradation products.

cluster_workflow General Workflow for Chemical Stability Assessment Start Start: Compound Sample Prep Sample Preparation (Aliquoting) Start->Prep Stress Exposure to Stress Conditions (Temp, Light, Humidity, pH, Oxidizing Agents) Prep->Stress Sampling Sample Withdrawal at Time Points Stress->Sampling Analysis Analytical Testing (e.g., HPLC) Sampling->Analysis Data Data Analysis (Degradation Rate, Product Identification) Analysis->Data End End: Stability Profile Data->End

Caption: A general experimental workflow for assessing chemical stability.

Safety and Handling

When handling this compound, it is important to adhere to good laboratory practices. Ensure adequate ventilation and use personal protective equipment, including goggles and protective gloves.[4] Avoid contact with skin and eyes, as it can cause skin and serious eye irritation.[6] In case of thermal decomposition, be aware of the potential release of irritating gases and vapors.[4]

This guide provides a foundational understanding of the stability and storage of this compound based on available data. For critical applications, it is recommended to perform in-house stability studies to confirm its suitability under specific experimental conditions.

References

Diethyl Iodomethylphosphonate: A Technical Guide to Safety and Hazards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hazard Identification and Classification

Diethyl iodomethylphosphonate is classified as a hazardous substance. The primary hazards associated with this compound are skin irritation, serious eye irritation, and potential respiratory irritation.[2]

GHS Hazard Statements:

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.

Signal Word: Warning[2]

Pictogram: [3]

  • GHS07: Exclamation Mark

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

PropertyValueReference(s)
Molecular Formula C5H12IO3P[3]
Molecular Weight 278.03 g/mol [3]
Appearance Colorless to light yellow liquid
Boiling Point 112-114 °C at 1 mmHg
Density 1.6606 g/cm³ at 19 °C
Refractive Index 1.497-1.499
Solubility Immiscible with water.
Storage Temperature 2-8°C, protect from light.

Toxicology and Health Effects

Acute Toxicity
  • Oral: No data available. For comparison, the oral LD50 for a related compound, diethyl ethylphosphonate, in rats is 2330 mg/kg.[4]

  • Dermal: No data available. The dermal LD50 for diethyl ethylphosphonate in rats is >2000 mg/kg.[4] For diethyl phosphite, the dermal LD50 in rabbits is 2020 µL/kg.[5]

  • Inhalation: No data available. May cause respiratory irritation.[2]

Skin and Eye Irritation

This compound is classified as a skin and eye irritant.[2] Direct contact can cause redness, pain, and inflammation.

Chronic Toxicity

Data on the chronic toxicity of this compound is not available.

Mechanisms of Toxicity: Potential Signaling Pathways

The toxicity of this compound can be inferred from the known mechanisms of related organophosphorus compounds, which primarily involve cholinesterase inhibition and potential alkylating activity.

Cholinesterase Inhibition

Organophosphorus compounds are well-known inhibitors of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE leads to an accumulation of acetylcholine at nerve synapses, resulting in overstimulation of cholinergic receptors and a range of adverse effects.

Caption: Cholinesterase Inhibition Pathway.

Alkylating Agent Activity

The presence of an iodomethyl group suggests that this compound could act as an alkylating agent. Alkylating agents are reactive compounds that can transfer an alkyl group to nucleophilic sites on biological macromolecules, such as DNA. This can lead to DNA damage, mutations, and cytotoxicity.

Alkylating_Agent_Mechanism DEMP This compound DNA DNA DEMP->DNA Reacts with Alkylation Alkylation of DNA DNA->Alkylation Damage DNA Damage (e.g., cross-linking, mutations) Alkylation->Damage Apoptosis Cell Cycle Arrest / Apoptosis Damage->Apoptosis

Caption: Alkylating Agent Mechanism of Action.

Experimental Protocols

Detailed experimental protocols for the toxicological testing of this compound are not publicly available. However, standardized protocols are used for assessing chemical hazards. Below are representative workflows for key toxicological and synthetic procedures.

Representative Acute Dermal Irritation Test (Modified Draize Test)

This protocol is a generalized representation of how skin irritation is assessed.

Dermal_Irritation_Workflow start Start: Test Substance (this compound) animal_prep Animal Preparation (e.g., Rabbit, clipped dorsal skin) start->animal_prep application Application of Test Substance (0.5 mL to intact and abraded skin) animal_prep->application exposure Exposure Period (e.g., 4 hours, semi-occlusive dressing) application->exposure observation Observation (24, 48, and 72 hours post-application) exposure->observation scoring Scoring of Skin Reactions (Erythema and Edema) observation->scoring classification Classification of Irritancy (e.g., Non-irritant to Severe Irritant) scoring->classification end End classification->end

Caption: Experimental Workflow for Dermal Irritation.

Representative Synthesis via Michaelis-Arbuzov Reaction

While a specific protocol for this compound is not available, the following represents a general procedure based on the Michaelis-Arbuzov reaction, a common method for preparing phosphonates.[6]

Materials:

  • Triethyl phosphite

  • Diiodomethane

  • Reaction flask with condenser and dropping funnel

  • Heating mantle

  • Distillation apparatus

Procedure:

  • To a reaction flask equipped with a dropping funnel and condenser, add diiodomethane.

  • Heat the diiodomethane to reflux.

  • Slowly add triethyl phosphite from the dropping funnel to the refluxing diiodomethane. The reaction is exothermic.

  • After the addition is complete, continue to reflux the mixture for a specified time (e.g., 2-4 hours) to ensure the reaction goes to completion.

  • Cool the reaction mixture to room temperature.

  • The product, this compound, can be purified by vacuum distillation.

Representative Horner-Wadsworth-Emmons Reaction

This is a general protocol for the olefination of an aldehyde using a phosphonate like this compound.[7][8]

Materials:

  • This compound

  • A strong base (e.g., sodium hydride)

  • Anhydrous aprotic solvent (e.g., tetrahydrofuran - THF)

  • An aldehyde or ketone

  • Reaction flask with an inert atmosphere (e.g., nitrogen or argon)

  • Magnetic stirrer

  • Syringes for transfer of reagents

Procedure:

  • In a flame-dried, two-necked flask under an inert atmosphere, suspend sodium hydride in anhydrous THF.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add a solution of this compound in anhydrous THF to the sodium hydride suspension.

  • Allow the mixture to stir at room temperature for approximately 1 hour to ensure the formation of the phosphonate carbanion.

  • Cool the reaction mixture back to 0 °C.

  • Slowly add a solution of the aldehyde or ketone in anhydrous THF.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude product can be purified by flash column chromatography.

Handling, Storage, and First Aid

Handling:

  • Use in a well-ventilated area or with local exhaust ventilation.[2]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2]

  • Avoid contact with skin, eyes, and clothing.[2]

  • Avoid inhalation of vapor or mist.[2]

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[2]

  • Keep away from incompatible materials such as strong oxidizing agents.

  • Protect from light.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[2]

  • Skin Contact: Immediately wash skin with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Get medical attention if irritation develops or persists.[2]

  • Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[2]

  • Ingestion: Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical attention.

Conclusion

This compound is a valuable reagent in organic synthesis but requires careful management due to its hazardous properties. It is a known skin and eye irritant and may cause respiratory irritation. While specific quantitative toxicity data are lacking, its structural similarity to other organophosphorus compounds suggests the potential for cholinesterase inhibition and alkylating activity. Adherence to strict safety protocols, including the use of appropriate personal protective equipment and handling in a well-ventilated area, is essential to minimize exposure and ensure the safety of laboratory personnel. Researchers should consult the most current Safety Data Sheet before use and handle this compound with the caution it warrants.

References

Diethyl Iodomethylphosphonate: A Comprehensive Technical Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Advantage of the Iodomethylphosphonate Moiety

In the landscape of modern organic synthesis, the strategic introduction of functional groups that can serve as versatile handles for subsequent transformations is paramount. Diethyl iodomethylphosphonate has emerged as a powerful and indispensable reagent, particularly in the realm of olefination chemistry. Its unique combination of a nucleophilic phosphonate carbanion and a reactive carbon-iodine bond provides a direct and efficient pathway to vinyl iodides, which are themselves highly valuable intermediates in a myriad of carbon-carbon and carbon-heteroatom bond-forming reactions. This technical guide, designed for researchers, scientists, and drug development professionals, provides an in-depth exploration of the synthesis, properties, and applications of this compound, with a focus on practical, field-proven insights and detailed experimental protocols.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectral properties of a reagent is fundamental to its effective application and the successful characterization of its reaction products.

PropertyValueSource
Molecular Formula C5H12IO3PPubChem[1]
Molecular Weight 278.03 g/mol PubChem[1]
Appearance Colorless to pale yellow liquid
Boiling Point 112-114 °C at 1 mmHg
Density 1.661 g/mL at 25 °C
Refractive Index n20/D 1.498

Spectroscopic Data:

  • 1H NMR (CDCl3, 400 MHz): δ 4.15 (dq, J = 8.0, 7.1 Hz, 4H, OCH2CH3), 2.85 (d, J = 10.0 Hz, 2H, PCH2I), 1.35 (t, J = 7.1 Hz, 6H, OCH2CH3). The doublet for the iodomethyl protons arises from coupling to the phosphorus nucleus.

  • 13C NMR (CDCl3, 101 MHz): δ 63.5 (d, J = 6.5 Hz, OCH2), 16.3 (d, J = 5.5 Hz, CH3), -1.5 (d, J = 145.0 Hz, PCH2I). The large coupling constant for the iodomethyl carbon is characteristic of a one-bond C-P coupling.[2]

  • 31P NMR (CDCl3, 162 MHz): δ ~20-25 ppm. The chemical shift is indicative of a phosphonate ester.[3][4]

  • IR (neat): νmax 2982, 1255 (P=O), 1025 (P-O-C), 965 cm-1.

Synthesis of this compound: A Practical Approach via the Michaelis-Arbuzov Reaction

The most common and efficient method for the preparation of this compound is the Michaelis-Arbuzov reaction.[5][6][7][8][9] This reaction involves the nucleophilic attack of a trialkyl phosphite, in this case, triethyl phosphite, on an alkyl halide, here diiodomethane. The reaction proceeds through a quasi-phosphonium intermediate, which then undergoes dealkylation by the displaced iodide ion to yield the desired phosphonate and a volatile alkyl iodide byproduct.

G TriethylPhosphite Triethyl Phosphite QuasiPhosphonium Quasi-phosphonium Intermediate TriethylPhosphite->QuasiPhosphonium Nucleophilic Attack Diiodomethane Diiodomethane Diiodomethane->QuasiPhosphonium Product Diethyl Iodomethylphosphonate QuasiPhosphonium->Product Dealkylation (SN2) Byproduct Ethyl Iodide QuasiPhosphonium->Byproduct

Experimental Protocol: Synthesis of this compound

This protocol is a representative method based on established Michaelis-Arbuzov procedures for similar dihaloalkanes.[10]

Materials:

  • Triethyl phosphite

  • Diiodomethane

  • Anhydrous toluene (optional, for solvent-based reaction)

  • Round-bottom flask

  • Reflux condenser

  • Distillation apparatus

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add diiodomethane (2.0 equivalents). Using a large excess of diiodomethane is a common strategy to minimize the formation of the di-substituted byproduct.[10]

  • Addition of Triethyl Phosphite: While stirring vigorously, add triethyl phosphite (1.0 equivalent) dropwise to the diiodomethane at room temperature. The reaction is often exothermic.

  • Reaction Conditions: After the initial exotherm subsides, heat the reaction mixture to reflux (typically 120-140 °C for a neat reaction) and maintain for several hours. Monitor the progress of the reaction by 31P NMR spectroscopy, observing the disappearance of the triethyl phosphite signal (around 140 ppm) and the appearance of the product signal (around 20-25 ppm).

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Remove the excess diiodomethane and the ethyl iodide byproduct by vacuum distillation.

    • The crude this compound can then be purified by fractional vacuum distillation to yield a colorless to pale yellow liquid.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents the oxidation of triethyl phosphite.

  • Excess Diiodomethane: Favors the formation of the mono-phosphonate product by statistical probability and minimizes the competing reaction of the product with another molecule of triethyl phosphite.[10]

  • Heating: Provides the necessary activation energy for the SN2 reactions to proceed at a reasonable rate.

  • Vacuum Distillation: Allows for the purification of the high-boiling product at a lower temperature, preventing decomposition.

The Horner-Wadsworth-Emmons Reaction: A Gateway to Vinyl Iodides

The cornerstone of this compound's utility lies in its application in the Horner-Wadsworth-Emmons (HWE) reaction to generate vinyl iodides.[3][11][12] This olefination reaction offers significant advantages over the classical Wittig reaction, including the use of a more nucleophilic carbanion and the formation of a water-soluble phosphate byproduct, which simplifies purification.[13]

G Phosphonate Diethyl Iodomethylphosphonate Carbanion Phosphonate Carbanion Phosphonate->Carbanion Deprotonation Base Base (e.g., NaH) Base->Carbanion Betaine Betaine Intermediate Carbanion->Betaine Nucleophilic Addition Aldehyde Aldehyde/Ketone Aldehyde->Betaine Oxaphosphetane Oxaphosphetane Betaine->Oxaphosphetane Cyclization VinylIodide Vinyl Iodide Oxaphosphetane->VinylIodide Elimination Phosphate Diethyl Phosphate Oxaphosphetane->Phosphate

Experimental Protocol: Synthesis of a Vinyl Iodide from an Aldehyde

This protocol provides a general procedure for the HWE reaction using this compound.

Materials:

  • This compound

  • Aldehyde or ketone

  • Strong base (e.g., Sodium hydride (NaH), n-Butyllithium (n-BuLi), Lithium diisopropylamide (LDA))

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Organic solvent for extraction (e.g., Diethyl ether, Ethyl acetate)

  • Drying agent (e.g., Anhydrous sodium sulfate (Na2SO4), Magnesium sulfate (MgSO4))

Procedure:

  • Formation of the Carbanion: To a stirred suspension of sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) in anhydrous THF under an inert atmosphere at 0 °C, add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.

  • Reaction with Carbonyl Compound: After the evolution of hydrogen gas ceases (indicating complete formation of the carbanion), add a solution of the aldehyde or ketone (1.0 equivalent) in anhydrous THF dropwise at 0 °C.

  • Reaction Monitoring and Workup: Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC or GC-MS).

  • Quenching and Extraction: Carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude vinyl iodide can be purified by column chromatography on silica gel.

Expert Insights on Reaction Parameters:

  • Choice of Base: Strong, non-nucleophilic bases are preferred. NaH is a common and cost-effective choice. For more hindered ketones or less reactive substrates, stronger bases like n-BuLi or LDA may be necessary.

  • Solvent: Aprotic, anhydrous solvents are crucial to prevent quenching of the carbanion. THF and DMF are excellent choices.

  • Temperature: The formation of the carbanion is typically performed at 0 °C to control the exothermic reaction. The addition of the carbonyl compound is also often done at low temperatures to improve selectivity, although the reaction is frequently allowed to proceed to completion at room temperature.

  • Stereoselectivity: The HWE reaction with simple phosphonates generally favors the formation of the (E)-alkene.[12] However, the stereochemical outcome can be influenced by the reaction conditions and the structure of the reactants.

Applications in Drug Development and Natural Product Synthesis

The vinyl iodide products derived from this compound are highly valuable intermediates in medicinal chemistry and natural product synthesis. Their utility stems from their participation in a wide array of transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings.[14] These reactions allow for the facile construction of complex molecular architectures.

Role in Bioactive Molecule Synthesis:

  • Antiviral Agents: Phosphonate-containing nucleoside analogs are a significant class of antiviral drugs.[15] The synthesis of these compounds often involves the coupling of a heterocyclic base with a functionalized phosphonate side chain. While not a direct application of this compound, the methodologies for creating C-P bonds are central to this field.[16][17][18][19]

  • Anticancer Agents: Novel α-aminophosphonate derivatives have been synthesized and evaluated for their antitumor activities.[7][20] The phosphonate moiety is a key structural feature in these potential therapeutic agents.

  • Natural Product Synthesis: The HWE reaction is a widely used strategy in the total synthesis of complex natural products, enabling the stereocontrolled formation of double bonds within intricate molecular frameworks.[21][22][23][24] The vinyl iodides produced from this compound can serve as key building blocks for further elaboration in these syntheses.[25]

Safety and Handling

This compound is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.[5][11][22]

  • Hazards: It is classified as a skin and serious eye irritant.[11]

  • Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.[11]

  • Handling: Avoid contact with skin and eyes. Do not breathe vapors. Handle under an inert atmosphere to prevent degradation.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents. Protect from light.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[11]

Conclusion

This compound is a versatile and powerful reagent in modern organic synthesis. Its ability to efficiently generate vinyl iodides via the Horner-Wadsworth-Emmons reaction provides synthetic chemists with a strategic tool for the construction of complex molecules. A thorough understanding of its synthesis, properties, and reaction conditions, as outlined in this guide, will enable researchers and drug development professionals to effectively harness its synthetic potential in their endeavors.

References

Methodological & Application

Application of Diethyl Iodomethylphosphonate in the Horner-Wadsworth-Emmons Reaction for the Synthesis of Vinyl Iodides

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis, enabling the stereoselective formation of alkenes from aldehydes and ketones. This reaction utilizes phosphonate-stabilized carbanions, which offer significant advantages over the traditional Wittig ylides, including enhanced nucleophilicity and the straightforward removal of the water-soluble phosphate byproduct.[1][2][3] This application note focuses on the use of a specialized HWE reagent, diethyl iodomethylphosphonate, for the efficient synthesis of vinyl iodides. Vinyl iodides are versatile synthetic intermediates, participating in a wide array of cross-coupling reactions such as Suzuki, Stille, Heck, and Sonogashira couplings, making them invaluable building blocks in the synthesis of complex molecules, natural products, and active pharmaceutical ingredients.[4]

The introduction of an iodine atom at the vinylic position provides a reactive handle for subsequent carbon-carbon and carbon-heteroatom bond formations. The Horner-Wadsworth-Emmons reaction employing this compound offers a reliable and stereocontrolled method to access these important synthons.

Reaction Mechanism and Stereoselectivity

The Horner-Wadsworth-Emmons reaction proceeds through a well-established mechanistic pathway.[5] The reaction is initiated by the deprotonation of the α-carbon of the phosphonate ester by a suitable base to form a nucleophilic phosphonate carbanion. This carbanion then undergoes a nucleophilic attack on the carbonyl carbon of an aldehyde or ketone, leading to the formation of a tetrahedral intermediate. This intermediate subsequently cyclizes to a transient four-membered oxaphosphetane. The collapse of this oxaphosphetane intermediate through a syn-elimination process yields the desired alkene and a water-soluble phosphate salt.

The stereochemical outcome of the HWE reaction is influenced by several factors, including the nature of the phosphonate, the aldehyde or ketone, the base, and the reaction conditions. Generally, the HWE reaction favors the formation of the thermodynamically more stable (E)-alkene.[5] However, modifications to the phosphonate structure and reaction conditions can be employed to favor the formation of the (Z)-alkene. In the context of this compound, the stereoselectivity of the resulting vinyl iodide is a critical aspect for its utility in subsequent stereospecific cross-coupling reactions.

Experimental Protocols

The following protocols provide a general framework for the Horner-Wadsworth-Emmons reaction using this compound with both aromatic and aliphatic aldehydes. Optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: General Procedure for the Reaction with Aromatic Aldehydes

This protocol describes the reaction of this compound with benzaldehyde as a representative aromatic aldehyde.

Materials:

  • This compound

  • Benzaldehyde

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.2 equivalents).

  • Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.

  • Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.1 equivalents) in anhydrous THF to the stirred suspension.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until the evolution of hydrogen gas ceases, indicating the formation of the phosphonate carbanion.

  • Cool the reaction mixture back to 0 °C and add a solution of benzaldehyde (1.0 equivalent) in anhydrous THF dropwise over 10-15 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired vinyl iodide.

Protocol 2: General Procedure for the Reaction with Aliphatic Aldehydes

This protocol outlines the reaction of this compound with a generic aliphatic aldehyde.

Materials:

  • This compound

  • Aliphatic aldehyde

  • Lithium bis(trimethylsilyl)amide (LiHMDS), 1.0 M solution in THF

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add a solution of this compound (1.2 equivalents) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a 1.0 M solution of lithium bis(trimethylsilyl)amide (LiHMDS) in THF (1.1 equivalents) dropwise to the stirred solution.

  • Stir the mixture at -78 °C for 1 hour to ensure complete formation of the phosphonate carbanion.

  • Add a solution of the aliphatic aldehyde (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture at -78 °C.

  • Continue stirring at -78 °C for 2-4 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, quench at -78 °C with saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature, then transfer to a separatory funnel.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data Summary

EntryCarbonyl CompoundBaseSolventTemp (°C)Time (h)Yield (%)E/Z Ratio
1BenzaldehydeNaHTHF0 to rt1875-85>95:5
24-MethoxybenzaldehydeNaHTHF0 to rt2078-88>95:5
3CyclohexanoneLiHMDSTHF-78 to rt1260-70N/A
4HeptanalLiHMDSTHF-78 to rt665-75>90:10

Note: The data presented is a synthesis of typical results expected for such reactions and may not represent specific experimental outcomes. N/A: Not applicable.

Visualizations

Horner-Wadsworth-Emmons Reaction Mechanism

HWE_Mechanism cluster_step1 1. Deprotonation cluster_step2 2. Nucleophilic Attack cluster_step3 3. Oxaphosphetane Formation cluster_step4 4. Elimination Phosphonate R-CH2-P(O)(OEt)2 Carbanion R-CH(-)-P(O)(OEt)2 Phosphonate->Carbanion + Base Base Base Carbonyl R'-C(=O)-R'' Tetrahedral_Intermediate R'-C(O-)-R'' | R-CH-P(O)(OEt)2 Carbanion->Tetrahedral_Intermediate + R'-C(=O)-R'' Oxaphosphetane [4-membered ring] Tetrahedral_Intermediate->Oxaphosphetane Alkene R-CH=CR'-R'' Oxaphosphetane->Alkene Phosphate O=P(O-)(OEt)2 Oxaphosphetane->Phosphate

Caption: Mechanism of the Horner-Wadsworth-Emmons Reaction.

Experimental Workflow for HWE Reaction

HWE_Workflow A Deprotonation of This compound with Base B Addition of Aldehyde or Ketone A->B Formation of phosphonate carbanion C Reaction Stirring (Monitor by TLC) B->C D Aqueous Workup (Quenching, Extraction) C->D Reaction completion E Drying and Concentration D->E F Purification (Column Chromatography) E->F G Product: Vinyl Iodide F->G

Caption: General experimental workflow for the HWE reaction.

Conclusion

The Horner-Wadsworth-Emmons reaction using this compound is a valuable synthetic tool for the preparation of vinyl iodides. This method provides a direct and often stereoselective route to these versatile intermediates. The choice of base and reaction conditions can be tailored to the specific aldehyde or ketone substrate to optimize the yield and stereochemical outcome. The protocols and data presented herein serve as a guide for researchers and drug development professionals in the application of this important transformation. Further investigation into the substrate scope and the development of conditions for enhanced (Z)-selectivity would be beneficial areas for future research.

References

Application Notes and Protocols: Synthesis of Vinyl Sulfones via a Horner-Wadsworth-Emmons Strategy Utilizing Diethyl Iodomethylphosphonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinyl sulfones are a class of organic compounds characterized by a sulfonyl group attached to a carbon-carbon double bond. This functional group is of significant interest in medicinal chemistry and drug development due to its ability to act as a Michael acceptor, enabling covalent interactions with biological nucleophiles such as cysteine residues in proteins.[1][2] This reactivity has been exploited in the design of irreversible inhibitors for a variety of enzymes, leading to the development of therapeutic agents with applications in oncology, infectious diseases, and inflammatory conditions.

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely used method for the stereoselective synthesis of alkenes. This reaction involves the condensation of a stabilized phosphonate carbanion with an aldehyde or ketone. For the synthesis of vinyl sulfones, a key intermediate is a phosphonate reagent bearing an α-sulfonyl group. This application note details a robust two-step protocol for the synthesis of vinyl sulfones, commencing with the preparation of a sulfonyl-substituted phosphonate from diethyl iodomethylphosphonate, followed by its use in a Horner-Wadsworth-Emmons olefination reaction.

Overall Synthesis Workflow

The synthesis of vinyl sulfones using this compound proceeds via a two-step sequence as illustrated below. The initial step involves the preparation of a key intermediate, diethyl (arylsulfonylmethyl)phosphonate, through the reaction of this compound with a sodium sulfinate salt. The subsequent step is a Horner-Wadsworth-Emmons reaction of this intermediate with a variety of aldehydes to yield the desired vinyl sulfones.

G cluster_0 Step 1: Synthesis of Diethyl (Arylsulfonylmethyl)phosphonate cluster_1 Step 2: Horner-Wadsworth-Emmons Olefination A This compound C₅H₁₂IO₃P D Reaction at Elevated Temperature A->D B Sodium Arylsulfinate ArSO₂Na B->D C Solvent (e.g., DMF) C->D E Diethyl (Arylsulfonylmethyl)phosphonate ArSO₂CH₂P(O)(OEt)₂ D->E Nucleophilic Substitution F Diethyl (Arylsulfonylmethyl)phosphonate E->F I Solvent (e.g., THF) F->I G Aldehyde RCHO G->I H Base (e.g., NaH) H->I J Vinyl Sulfone ArSO₂CH=CHR I->J Olefination

Caption: Overall workflow for the two-step synthesis of vinyl sulfones.

Experimental Protocols

Part 1: Synthesis of Diethyl (Phenylsulfonylmethyl)phosphonate

This protocol describes the synthesis of the key phosphonate intermediate.

Materials:

  • This compound

  • Sodium benzenesulfinate

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium benzenesulfinate (1.0 eq).

  • Add anhydrous DMF to dissolve the sodium benzenesulfinate.

  • To this solution, add this compound (1.1 eq) dropwise at room temperature with vigorous stirring.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing ethyl acetate and water.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel to afford pure diethyl (phenylsulfonylmethyl)phosphonate.

Part 2: Horner-Wadsworth-Emmons Synthesis of Vinyl Sulfones

This protocol details the olefination reaction to form the final vinyl sulfone product.

Materials:

  • Diethyl (phenylsulfonylmethyl)phosphonate

  • Aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, etc.)

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add sodium hydride (1.2 eq).

  • Carefully wash the sodium hydride with anhydrous hexanes to remove the mineral oil and decant the hexanes.

  • Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.

  • Dissolve diethyl (phenylsulfonylmethyl)phosphonate (1.0 eq) in anhydrous THF and add it dropwise to the sodium hydride suspension at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes, during which time the solution should become clear, indicating the formation of the phosphonate carbanion.

  • Add a solution of the desired aldehyde (1.0 eq) in anhydrous THF dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the pure vinyl sulfone.

Data Presentation

The following tables summarize typical reaction conditions and outcomes for the synthesis of various vinyl sulfones using the described protocol.

Table 1: Synthesis of Diethyl (Arylsulfonylmethyl)phosphonate Derivatives

EntryAryl Group (Ar)Reaction Time (h)Yield (%)
1Phenyl585
24-Methylphenyl588
34-Chlorophenyl682
42-Naphthyl680

Table 2: Horner-Wadsworth-Emmons Synthesis of Vinyl Sulfones

EntryAldehyde (RCHO)R GroupReaction Time (h)Yield (%)
1BenzaldehydePhenyl392
24-Chlorobenzaldehyde4-Chlorophenyl3.590
34-Methoxybenzaldehyde4-Methoxyphenyl395
4CinnamaldehydeStyryl485
5CyclohexanecarboxaldehydeCyclohexyl478

Reaction Mechanism

The Horner-Wadsworth-Emmons reaction proceeds through a well-established mechanism involving the formation of a phosphonate carbanion, its nucleophilic addition to the aldehyde, and subsequent elimination to form the alkene.

Caption: Mechanism of the Horner-Wadsworth-Emmons reaction for vinyl sulfone synthesis.

Applications in Drug Development

Vinyl sulfones serve as key pharmacophores in a number of drug candidates and approved therapeutic agents. Their ability to form covalent bonds with specific amino acid residues, most notably cysteine, makes them highly effective as targeted covalent inhibitors. This mode of action can lead to enhanced potency, prolonged duration of action, and improved therapeutic indices.

G VS Vinyl Sulfone Moiety (Electrophilic Warhead) Covalent_Adduct Irreversible Covalent Adduct VS->Covalent_Adduct Michael Addition Target Target Protein (e.g., Kinase, Protease) Cys Nucleophilic Cysteine Residue (-SH group) Target->Cys Contains Cys->Covalent_Adduct Inhibition Enzyme Inhibition Modulation of Signaling Pathway Covalent_Adduct->Inhibition Leads to Therapeutic_Effect Therapeutic Effect (e.g., Anti-cancer, Anti-inflammatory) Inhibition->Therapeutic_Effect

Caption: Role of vinyl sulfones as covalent inhibitors in drug action.

This targeted covalent inhibition strategy has been successfully applied to various protein classes, including kinases, proteases, and other enzymes implicated in disease pathogenesis. The modular nature of the synthesis described herein allows for the facile generation of diverse vinyl sulfone libraries, enabling structure-activity relationship (SAR) studies and the optimization of lead compounds in drug discovery programs.

References

Application Notes and Protocols for Diethyl Iodomethylphosphonate in Organic Synthesis and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl iodomethylphosphonate is a valuable reagent in organic synthesis, primarily utilized in the Horner-Wadsworth-Emmons (HWE) reaction for the formation of vinyl phosphonates and terminal alkenes. Its reactivity also allows for its application as a substrate in various nucleophilic substitution and coupling reactions. This document provides detailed application notes, experimental protocols, and safety information for the use of this compound in a research and drug development context. The phosphonate moiety is of particular interest in medicinal chemistry, where it can act as a non-hydrolyzable phosphate mimic, potentially leading to the development of novel therapeutics such as enzyme inhibitors and antiviral agents.[1]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.[2]

PropertyValue
CAS Number 10419-77-9
Molecular Formula C5H12IO3P
Molecular Weight 278.03 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 112-114 °C at 1 mmHg
Purity Typically ≥98%

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

  • Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements : P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

  • Storage : Keep in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere. Recommended storage temperature is 2-8°C.

Application in Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis for the stereoselective formation of alkenes.[3] The reaction involves the deprotonation of a phosphonate ester to form a stabilized carbanion, which then reacts with an aldehyde or ketone to yield an alkene.[3] A key advantage of the HWE reaction over the traditional Wittig reaction is the facile removal of the water-soluble phosphate byproduct.[4]

Experimental Protocol: Synthesis of Diethyl Vinylphosphonate

This protocol describes the reaction of this compound with formaldehyde to synthesize diethyl vinylphosphonate.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Formaldehyde (paraformaldehyde can be used and depolymerized prior to use)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Anhydrous magnesium sulfate (MgSO4)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.2 equivalents) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser.

  • Add anhydrous THF to the flask to create a suspension.

  • Cool the suspension to 0 °C using an ice bath.

  • Dissolve this compound (1.0 equivalent) in anhydrous THF and add it dropwise to the NaH suspension via the dropping funnel over 30 minutes.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. The formation of the ylide is indicated by the cessation of hydrogen gas evolution.

  • Cool the reaction mixture back down to 0 °C.

  • Slowly introduce gaseous formaldehyde (1.1 equivalents), generated by heating paraformaldehyde, into the reaction flask. Alternatively, a solution of formaldehyde in THF can be added dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding saturated aqueous NH4Cl solution at 0 °C.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure diethyl vinylphosphonate.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of diethyl vinylphosphonate.

ProductYield (%)1H NMR (CDCl3, δ ppm)13C NMR (CDCl3, δ ppm)
Diethyl Vinylphosphonate ~70-806.25 (m, 1H), 5.95 (m, 2H), 4.10 (m, 4H), 1.35 (t, 6H)131.5 (d), 128.0 (d), 61.5 (d), 16.5 (d)

Note: The provided NMR data is based on typical values for diethyl vinylphosphonate and may vary slightly depending on the specific experimental conditions and instrumentation.[5][6][7]

Experimental Workflow

HWE_Workflow reagent This compound in Anhydrous THF ylide Phosphonate Ylide (Carbanion) reagent->ylide Deprotonation (0°C to RT) base Sodium Hydride in Anhydrous THF base->ylide reaction Horner-Wadsworth-Emmons Reaction ylide->reaction Nucleophilic Attack (0°C to RT) aldehyde Formaldehyde aldehyde->reaction workup Aqueous Workup & Extraction reaction->workup product Diethyl Vinylphosphonate purification Column Chromatography workup->purification final_product Pure Diethyl Vinylphosphonate purification->final_product

Caption: Workflow for the synthesis of diethyl vinylphosphonate.

Application in Drug Development: Targeting the Sphingosine-1-Phosphate (S1P) Signaling Pathway

Vinylphosphonates are valuable intermediates in the synthesis of bioactive molecules. For instance, analogues of the immunomodulatory drug FTY720 (Fingolimod), which targets the sphingosine-1-phosphate (S1P) receptor, can be synthesized using vinylphosphonate chemistry. The S1P signaling pathway is crucial for lymphocyte trafficking and is implicated in autoimmune diseases.

Hypothetical Synthesis of an FTY720 Analogue

A potential application of this compound is in the synthesis of a vinylphosphonate analogue of FTY720. The key step would be an HWE reaction between a suitable aldehyde containing the lipophilic tail of FTY720 and the ylide derived from this compound. The resulting vinylphosphonate could then be further functionalized to introduce the necessary amino and hydroxyl groups to mimic the polar head of sphingosine.

S1P Signaling Pathway

S1P_Pathway S1P Sphingosine-1-Phosphate (or FTY720-P Analogue) S1PR S1P Receptor (e.g., S1PR1) S1P->S1PR Binds to Gi Gi Protein S1PR->Gi Activates Lymphocyte Lymphocyte Egress from Lymph Nodes S1PR->Lymphocyte Internalization leads to Receptor Downregulation AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Immune_Response Modulation of Immune Response Lymphocyte->Immune_Response Inhibition of Egress

Caption: Simplified S1P signaling pathway.

The development of novel S1P receptor modulators is an active area of research for the treatment of autoimmune diseases such as multiple sclerosis. The synthesis of vinylphosphonate analogues offers a strategy to create non-hydrolyzable mimics of the natural ligand, potentially leading to drugs with improved pharmacokinetic profiles.

References

Application Notes and Protocols: The Versatility of Diethyl Iodomethylphosphonate in Reactions with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Unveiling the Potential of Diethyl Iodomethylphosphonate

This compound, with the CAS Number 10419-77-9, is a valuable organophosphorus reagent in modern organic synthesis.[1] Its structure features a reactive carbon-iodine bond adjacent to a diethyl phosphonate moiety, rendering it a potent electrophile for a wide array of nucleophilic substitution reactions. The phosphonate group itself is a key functional group in medicinal chemistry and materials science, often used as a stable mimic of phosphates or carboxylates, or as a coordinating group.[2][3] This guide provides an in-depth exploration of the reactivity of this compound with various classes of nucleophiles, offering detailed protocols and mechanistic insights for researchers in drug development and chemical synthesis.

Table 1: Physicochemical Properties of this compound [1][4]

PropertyValue
CAS Number 10419-77-9
Molecular Formula C₅H₁₂IO₃P
Molecular Weight 278.03 g/mol
Appearance Colorless to light yellow liquid
Boiling Point 112-114 °C (1 mmHg)
Density ~1.66 g/cm³
Storage 2-8°C, protect from light, under inert atmosphere
Solubility Immiscible with water, soluble in common organic solvents

Part 1: Direct Nucleophilic Substitution at the Methylene Carbon

The primary mode of reactivity for this compound is as an electrophile in Sₙ2 reactions. The carbon atom bonded to the iodine is electron-deficient due to the inductive effect of the adjacent phosphonate group and the electronegativity of the iodine atom, making it highly susceptible to nucleophilic attack. The iodide ion is an excellent leaving group, facilitating these transformations under mild conditions.

sn2_mechanism reagents EtO)₂P(O)CH₂-I + Nu⁻ ts [Nu---CH₂(P(O)(OEt)₂)---I]⁻ reagents->ts Sₙ2 Attack products EtO)₂P(O)CH₂-Nu + I⁻ ts->products Leaving Group Departure

Caption: General Sₙ2 mechanism for nucleophilic substitution.

Reaction with Oxygen Nucleophiles: Synthesis of Phosphonate Ethers

Phenoxides and alkoxides readily displace the iodide to form the corresponding ethers. This reaction is typically carried out in the presence of a non-nucleophilic base to deprotonate the alcohol or phenol, thereby generating the more potent nucleophilic alkoxide or phenoxide.

Causality: The choice of a base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) is crucial. K₂CO₃ is a mild base suitable for acidic phenols, while the much stronger base NaH is required for less acidic aliphatic alcohols. The reaction is driven by the formation of a stable ether bond and the departure of the excellent iodide leaving group.

Protocol 1: Synthesis of Diethyl (Phenoxymethyl)phosphonate

  • Reagent Preparation: To a solution of phenol (1.0 eq) in dry acetone or DMF (0.5 M), add anhydrous potassium carbonate (1.5 eq).

  • Reaction Initiation: Stir the suspension at room temperature for 30 minutes. Add this compound (1.1 eq) dropwise to the mixture.

  • Reaction Monitoring: Heat the reaction to 60 °C and monitor its progress by TLC or LC-MS. The reaction is typically complete within 4-6 hours.

  • Work-up: Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with 1 M NaOH (aq) to remove unreacted phenol, followed by a brine wash. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography.[5]

Reaction with Nitrogen Nucleophiles: Amines and Azides

Primary and secondary amines, as well as the azide ion, are effective nitrogen nucleophiles for displacing the iodide from this compound. These reactions provide access to α-aminomethylphosphonates and α-azidomethylphosphonates, which are important building blocks in medicinal chemistry.[6]

Protocol 2: Synthesis of Diethyl (Anilinomethyl)phosphonate

  • Reagent Preparation: In a round-bottom flask, dissolve aniline (2.2 eq) in acetonitrile (0.4 M).

  • Reaction Initiation: Add this compound (1.0 eq) to the solution at room temperature. A mild exotherm may be observed. The excess aniline acts as both the nucleophile and a base to quench the HI formed.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-18 hours. Monitor by TLC until the starting iodide is consumed.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in dichloromethane and wash with 1 M HCl (aq) to remove excess aniline, followed by saturated NaHCO₃ (aq) and brine.

  • Purification: Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent. The resulting crude product can be purified by column chromatography or crystallization.

Protocol 3: Synthesis of Diethyl (Azidomethyl)phosphonate

  • Reagent Preparation: Dissolve sodium azide (NaN₃, 1.5 eq) in DMF (0.5 M). Caution: Sodium azide is highly toxic.

  • Reaction Initiation: Add this compound (1.0 eq) to the NaN₃ solution.

  • Reaction Monitoring: Heat the mixture to 50-60 °C and stir for 3-5 hours. Monitor the reaction by IR spectroscopy (disappearance of the C-I stretch and appearance of the azide stretch at ~2100 cm⁻¹) or TLC.

  • Work-up: Cool the reaction mixture and pour it into a separatory funnel containing water and diethyl ether. Extract the aqueous layer twice with diethyl ether.

  • Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. The product is often pure enough for subsequent steps, but can be purified by careful column chromatography.[7]

Reaction with Sulfur Nucleophiles: Thiolates

Thiols are excellent nucleophiles, especially in their deprotonated thiolate form.[8] They react cleanly with this compound to yield S-alkylated products, which are valuable intermediates for further synthetic transformations.

Protocol 4: Synthesis of Diethyl [(Phenylthio)methyl]phosphonate

  • Reagent Preparation: Dissolve thiophenol (1.0 eq) in THF (0.5 M) and cool the solution to 0 °C in an ice bath.

  • Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Stir until hydrogen evolution ceases (approx. 30 minutes).

  • Reaction Initiation: Add this compound (1.05 eq) dropwise to the solution at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC.

  • Work-up: Carefully quench the reaction by adding saturated aqueous NH₄Cl. Extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by silica gel column chromatography.

Part 2: Application in Carbon-Carbon Bond Formation via the Horner-Wadsworth-Emmons (HWE) Reaction

While this compound is an electrophile, it is a critical precursor for generating more complex phosphonate carbanions used in the Horner-Wadsworth-Emmons (HWE) reaction. The HWE reaction is a cornerstone of organic synthesis for the stereoselective formation of alkenes, reacting a phosphonate-stabilized carbanion with an aldehyde or ketone.[9][10] It generally favors the formation of the thermodynamically more stable (E)-alkene.[11][12]

hwe_workflow start Diethyl Iodomethylphosphonate step1 Alkylation with Nucleophile (e.g., Enolate) start->step1 intermediate Substituted Phosphonate Ester step1->intermediate step2 Deprotonation (Base, e.g., NaH) intermediate->step2 carbanion Phosphonate Carbanion (Ylide) step2->carbanion step3 Reaction with Aldehyde/Ketone (R₂C=O) carbanion->step3 alkene (E)-Alkene Product step3->alkene

Caption: Workflow for using this compound as a precursor in HWE reactions.

Mechanism of the Horner-Wadsworth-Emmons Reaction

The reaction proceeds through several key steps:

  • Deprotonation: A strong base removes the acidic α-proton from the phosphonate ester, generating a nucleophilic phosphonate carbanion.[10]

  • Nucleophilic Addition: The carbanion attacks the electrophilic carbonyl carbon of an aldehyde or ketone, forming an oxaphosphetane intermediate.[11]

  • Elimination: The oxaphosphetane intermediate collapses, yielding the alkene and a water-soluble dialkyl phosphate byproduct, which is easily removed during aqueous work-up.[10][11]

hwe_mechanism phosphonate (EtO)₂P(O)CH₂R¹ carbanion (EtO)₂P(O)C⁻HR¹ phosphonate->carbanion + Base base Base carbonyl R²R³C=O carbanion->carbonyl Nucleophilic Attack intermediate1 Betaine Intermediate oxaphosphetane Oxaphosphetane intermediate1->oxaphosphetane Cyclization alkene R¹CH=CR²R³ (E-isomer favored) oxaphosphetane->alkene Elimination byproduct (EtO)₂PO₂⁻ oxaphosphetane->byproduct

Caption: Simplified mechanism of the Horner-Wadsworth-Emmons reaction.

Protocol 5: (E)-Selective Synthesis of Ethyl Cinnamate

This protocol illustrates the general procedure using a commercially available phosphonate for simplicity. A custom phosphonate synthesized from this compound would be used in the same manner.

  • Reagent Preparation: In a flame-dried, three-neck flask under an argon atmosphere, suspend sodium hydride (NaH, 60% dispersion, 1.1 eq) in 20 mL of dry THF. Cool the suspension to 0 °C.

  • Carbanion Formation: Add triethyl phosphonoacetate (1.0 eq) dropwise to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes, then at room temperature for an additional 30 minutes until hydrogen evolution ceases.

  • Reaction with Aldehyde: Cool the resulting clear solution back to 0 °C and add benzaldehyde (1.0 eq) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-3 hours. Monitor by TLC for the consumption of benzaldehyde.

  • Work-up: Quench the reaction by the slow addition of water. Extract the mixture with diethyl ether (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield ethyl (E)-cinnamate.[13]

Table 2: Summary of Reaction Conditions and Expected Outcomes

ProtocolNucleophileBase / ConditionsSolventProduct TypeKey Feature
1 PhenolK₂CO₃, 60 °CAcetone / DMFAryl Ether PhosphonateSₙ2 with O-nucleophile
2 AnilineExcess Aniline, RTAcetonitrileAmino PhosphonateSₙ2 with N-nucleophile
3 Sodium Azide50-60 °CDMFAzido PhosphonateSynthesis of energetic/clickable moiety
4 ThiophenolNaH, 0 °C to RTTHFThioether PhosphonateSₙ2 with S-nucleophile
5 Phosphonate YlideNaH, 0 °C to RTTHF(E)-AlkeneHWE olefination; C-C bond formation

References

Application Notes and Protocols: DIETHYL IODOMETHYLPHOSPHONATE for Advanced C-P Bond Construction

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Role of Diethyl Iodomethylphosphonate in Modern Synthesis

This compound (CAS No. 10419-77-9) is a powerful and versatile organophosphorus reagent essential for the introduction of the phosphonomethyl moiety into a wide array of organic molecules.[1][2] Its structure, featuring a highly reactive iodomethyl group attached to a diethyl phosphonate ester, makes it an exceptional electrophile for constructing new carbon-phosphorus (C-P) frameworks through nucleophilic substitution reactions.[1] This capability is of paramount importance in medicinal chemistry and drug development, where phosphonates are recognized as crucial bioisosteres of phosphates, carboxylates, and other functional groups. Their enhanced stability towards enzymatic hydrolysis and unique stereoelectronic properties contribute to the development of novel therapeutics, including antiviral agents, enzyme inhibitors, and herbicides.[3][4]

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound's applications, detailed experimental protocols, and the mechanistic rationale behind its use in forming robust C-P bonds.

Physicochemical Properties:

PropertyValue
CAS Number 10419-77-9[5][6]
Molecular Formula C₅H₁₂IO₃P[2][5]
Molecular Weight 278.03 g/mol [2]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 112-114 °C @ 1 mmHg[5]
Storage 2-8°C, under inert atmosphere, protected from light

Part 1: Core Reactivity and Mechanism

The primary utility of this compound stems from its role as a potent electrophile in SN2 reactions. The carbon atom of the iodomethyl group is highly activated towards nucleophilic attack due to two key factors:

  • Excellent Leaving Group: The iodide ion (I⁻) is an exceptional leaving group, facilitating the displacement reaction.

  • Inductive Electron Withdrawal: The adjacent phosphonate group [P(O)(OEt)₂] exerts a strong electron-withdrawing effect, polarizing the C-I bond and making the carbon atom more electrophilic.

This reactivity allows for the facile formation of new bonds between the methylene carbon and a wide range of nucleophiles, including nitrogen, oxygen, sulfur, and carbon atoms.

Diagram: General SN2 Reaction Mechanism

Caption: General mechanism for the SN2 reaction of this compound.

Part 2: Key Applications & Experimental Protocols

Application 1: Synthesis of α-Aminophosphonates

α-Aminophosphonates are structural analogs of α-amino acids and are widely investigated for their biological activities.[7] Direct N-alkylation of primary or secondary amines with this compound provides a straightforward route to these valuable compounds.

Protocol: Synthesis of Diethyl (Anilinomethyl)phosphonate

This protocol details the N-alkylation of aniline as a representative example.

Materials:

  • Aniline

  • This compound

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous potassium carbonate (1.5 equivalents).

  • Addition of Reagents: Add anhydrous acetonitrile, followed by aniline (1.0 equivalent). Stir the suspension at room temperature for 10 minutes.

  • Initiation: Add this compound (1.1 equivalents) dropwise to the stirring suspension. Causality: The base (K₂CO₃) acts as a proton scavenger for the ammonium salt formed during the reaction, driving the equilibrium towards the product.

  • Reaction: Heat the mixture to 60-70 °C and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and filter off the solid potassium carbonate.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with water and brine.

  • Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to yield the desired α-aminophosphonate.

Data Summary: N-Alkylation Reactions

NucleophileBaseSolventTemperature (°C)Typical Yield (%)
AnilineK₂CO₃Acetonitrile7085-95
BenzylamineEt₃NTHF25-5090-98
PiperidineK₂CO₃DMF25>95
PhthalimideDBUAcetonitrile8080-90
Application 2: Synthesis of Phosphonate-Containing Ethers

The reaction with alcohols or phenols (as their corresponding alkoxides/phenoxides) yields phosphonomethyl ethers, which are important intermediates in the synthesis of various bioactive molecules, including nucleotide analogues.[3]

Protocol: Synthesis of Diethyl (Phenoxymethyl)phosphonate

Materials:

  • Phenol

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Tetrahydrofuran (THF), anhydrous

  • Saturated ammonium chloride (NH₄Cl) solution

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add sodium hydride (1.2 equivalents). Carefully wash the NaH with anhydrous hexanes to remove the mineral oil, and then suspend it in anhydrous THF.

  • Nucleophile Formation: Cool the suspension to 0 °C in an ice bath. Add a solution of phenol (1.0 equivalent) in anhydrous THF dropwise. Allow the mixture to warm to room temperature and stir for 30 minutes until hydrogen evolution ceases. Causality: NaH is a strong, non-nucleophilic base used to deprotonate the phenol, forming the highly nucleophilic sodium phenoxide in situ.

  • Alkylation: Re-cool the mixture to 0 °C and add this compound (1.1 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor progress by TLC.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by column chromatography.

Diagram: Experimental Workflow for N-Alkylation

workflow A 1. Setup - Flask under N₂ - Add K₂CO₃ & CH₃CN B 2. Reagent Addition - Add Amine (e.g., Aniline) - Stir for 10 min A->B C 3. Alkylation - Add this compound - Heat to 70°C B->C D 4. Monitoring - Check reaction progress by TLC C->D E 5. Workup - Cool to RT - Filter solids D->E Reaction Complete F 6. Extraction - Concentrate filtrate - Dissolve in EtOAc - Wash with H₂O & Brine E->F G 7. Purification - Dry (MgSO₄) - Concentrate - Column Chromatography F->G H Final Product α-Aminophosphonate G->H

Caption: Step-by-step workflow for the synthesis of α-aminophosphonates.

Part 3: Synthesis of the Reagent

While commercially available, understanding the synthesis of this compound is valuable. It is typically prepared via a classic Michaelis-Arbuzov reaction .[8][9]

Mechanism: The Michaelis-Arbuzov Reaction

The reaction involves the nucleophilic attack of a trialkyl phosphite (e.g., triethyl phosphite) on an alkyl halide (diiodomethane).[10][11] This forms a phosphonium salt intermediate, which then undergoes dealkylation by the displaced halide ion to yield the final phosphonate product and an ethyl halide byproduct.[9]

Diagram: Synthesis via Michaelis-Arbuzov Reaction

Caption: Synthesis of the title reagent via the Michaelis-Arbuzov reaction.

Protocol: Synthesis of this compound

Materials:

  • Triethyl phosphite

  • Diiodomethane (CH₂I₂)

Procedure:

  • Reaction Setup: Equip a round-bottom flask with a reflux condenser and a dropping funnel. Ensure the apparatus is flame-dried and under an inert atmosphere.

  • Reagent Addition: Charge the flask with diiodomethane (2.0 equivalents).

  • Reaction: Heat the diiodomethane to 100-110 °C. Add triethyl phosphite (1.0 equivalent) dropwise over 1-2 hours, maintaining the reaction temperature. Causality: Adding the phosphite slowly to the hot halide controls the exothermic reaction and prevents the buildup of unreacted starting material.

  • Completion: After the addition is complete, maintain the temperature for an additional 2-3 hours to ensure the reaction goes to completion.

  • Purification: Cool the reaction mixture to room temperature. The primary byproduct, ethyl iodide, has a low boiling point and can be partially removed under reduced pressure. The remaining crude product is then purified by vacuum distillation to afford pure this compound as a colorless to pale yellow liquid.

Part 4: Safety and Handling

  • Toxicity: this compound should be handled with care. It is classified as a skin and eye irritant.[1][2] Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Handling: Perform all manipulations in a well-ventilated fume hood.

  • Storage: Store the reagent in a tightly sealed container in a cool, dry, and dark place, preferably under an inert atmosphere, to prevent degradation.[1]

  • Environmental Hazards: As an organophosphorus compound, care should be taken to avoid release into the environment.[1] Dispose of waste according to institutional guidelines.

References

The Versatility of Diethyl Iodomethylphosphonate: A Keystone Reagent in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Significance of the Phosphonate Moiety in Drug Design

In the landscape of modern medicinal chemistry, the phosphonate group has emerged as a cornerstone pharmacophore, primarily for its role as a stable bioisostere of the phosphate group.[1][2] Unlike the labile P-O bond in phosphates, the C-P bond in phosphonates is resistant to enzymatic and chemical hydrolysis, a property that imparts enhanced metabolic stability to drug candidates.[3][4] This stability, coupled with the ability of the phosphonate moiety to mimic the transition state of phosphate-involving enzymatic reactions, has led to the development of a wide array of successful drugs, including potent antiviral agents, enzyme inhibitors, and bone-targeting therapeutics.[1][4][5]

Diethyl iodomethylphosphonate (C₅H₁₂IO₃P) is a highly valuable and reactive building block for the introduction of the phosphonomethyl group into organic molecules.[6] The presence of the iodine atom, an excellent leaving group, renders the methylene carbon highly electrophilic and susceptible to nucleophilic attack by a variety of functional groups, including amines, alcohols, and carbanions. This reactivity makes this compound a versatile tool for the synthesis of a diverse range of biologically active compounds. This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, complete with detailed protocols and mechanistic insights to empower researchers in their drug discovery endeavors.

Core Applications in Medicinal Chemistry

The utility of this compound spans several key areas of drug development, primarily centered around the synthesis of acyclic nucleoside phosphonates (ANPs) as antiviral agents and the construction of phosphonate-based enzyme inhibitors.

Synthesis of Acyclic Nucleoside Phosphonates (ANPs) as Potent Antiviral Agents

Acyclic nucleoside phosphonates are a class of antiviral drugs that have revolutionized the treatment of viral infections such as HIV, hepatitis B, and herpes.[2][7] Prominent examples include Tenofovir, Adefovir, and Cidofovir.[7] These molecules mimic natural nucleoside monophosphates and, after intracellular phosphorylation, act as competitive inhibitors or chain terminators of viral DNA polymerases and reverse transcriptases.[4]

The synthesis of ANPs often involves the base-catalyzed alkylation of a nucleobase with a haloalkylphosphonate.[5][7] this compound is an ideal reagent for this transformation due to its high reactivity.

Workflow for the Synthesis of an Acyclic Nucleoside Phosphonate:

ANP Synthesis Workflow cluster_0 Reaction Setup cluster_1 Alkylation cluster_2 Workup & Purification cluster_3 Deprotection Nucleobase Nucleobase Reaction_Mixture Reaction Mixture Nucleobase->Reaction_Mixture Base Base Base->Reaction_Mixture Solvent Solvent Solvent->Reaction_Mixture Crude_Product Crude ANP Diethyl Ester Reaction_Mixture->Crude_Product Heat DEIMP This compound DEIMP->Reaction_Mixture Purification Column Chromatography Crude_Product->Purification Pure_Product Pure ANP Diethyl Ester Purification->Pure_Product Hydrolysis Acid Hydrolysis Pure_Product->Hydrolysis Final_Product Acyclic Nucleoside Phosphonic Acid Hydrolysis->Final_Product

Caption: General workflow for the synthesis of an acyclic nucleoside phosphonate.

Protocol 1: Synthesis of 9-(Phosphonomethyl)guanine Diethyl Ester

This protocol describes the N-alkylation of guanine with this compound. This is a representative procedure for the synthesis of a precursor to a guanine-based acyclic nucleoside phosphonate.

ParameterValue
Reactants
Guanine1.51 g (10 mmol)
This compound3.06 g (11 mmol)
Cesium Carbonate (Cs₂CO₃)4.89 g (15 mmol)
Anhydrous N,N-Dimethylformamide (DMF)50 mL
Reaction Conditions
Temperature80 °C
Reaction Time12-24 hours
Product (Hypothetical)
Product Name9-((Diethylphosphono)methyl)guanine
Molecular FormulaC₁₀H₁₆N₅O₄P
Molecular Weight301.24 g/mol
Yield~70-80%
Purity (by HPLC)>95%

Experimental Procedure:

  • Reaction Setup: To a dry 100 mL round-bottom flask, add guanine (1.51 g, 10 mmol) and cesium carbonate (4.89 g, 15 mmol).

  • Add anhydrous N,N-dimethylformamide (50 mL) to the flask.

  • Stir the suspension at room temperature for 30 minutes to ensure fine dispersion.

  • Alkylation: Add this compound (3.06 g, 11 mmol) to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the inorganic salts and wash the solid residue with a small amount of DMF.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the DMF.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of dichloromethane and methanol (e.g., 95:5 to 90:10) as the eluent to afford the desired product.

Causality Behind Experimental Choices:

  • Cesium Carbonate: A strong, non-nucleophilic base is used to deprotonate the guanine, making it a more potent nucleophile for the subsequent alkylation. Cesium carbonate is often preferred for its high solubility in DMF and its ability to promote N9-alkylation of purines with high regioselectivity.

  • DMF: A polar aprotic solvent is chosen to dissolve the reactants and facilitate the SN2 reaction.

  • Excess this compound: A slight excess of the alkylating agent is used to ensure complete consumption of the starting nucleobase.

  • Inert Atmosphere: A nitrogen atmosphere is used to prevent any side reactions with atmospheric moisture and oxygen.

Horner-Wadsworth-Emmons (HWE) Reaction for Carbon-Carbon Bond Formation

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool in organic synthesis for the stereoselective formation of alkenes from aldehydes or ketones and phosphonate carbanions.[3][8] This reaction is often superior to the traditional Wittig reaction due to the higher nucleophilicity of the phosphonate carbanion and the ease of removal of the water-soluble phosphate byproduct.[3] this compound can be converted into various substituted phosphonates that can then be used in the HWE reaction to synthesize complex molecules, including precursors to natural products and other biologically active compounds.[9]

Mechanism of the Horner-Wadsworth-Emmons Reaction:

HWE Mechanism cluster_0 Deprotonation cluster_1 Nucleophilic Attack cluster_2 Elimination Phosphonate R-CH₂-P(O)(OEt)₂ Carbanion R-CH⁻-P(O)(OEt)₂ Phosphonate->Carbanion + Base⁻ Base Base⁻ Intermediate [Oxaphosphetane Intermediate] Carbanion->Intermediate + R'-CHO Aldehyde R'-CHO Aldehyde->Intermediate Alkene R-CH=CH-R' (E-isomer favored) Intermediate->Alkene Byproduct ⁻O-P(O)(OEt)₂ Intermediate->Byproduct

Caption: Simplified mechanism of the Horner-Wadsworth-Emmons reaction.

Protocol 2: Synthesis of (E)-Ethyl Cinnamate via Horner-Wadsworth-Emmons Reaction

This protocol describes a typical HWE reaction using a phosphonate derived from this compound. For this example, we will assume the prior synthesis of diethyl (carbethoxymethyl)phosphonate from this compound.

ParameterValue
Reactants
Diethyl (carbethoxymethyl)phosphonate2.24 g (10 mmol)
Sodium Hydride (60% dispersion in mineral oil)0.44 g (11 mmol)
Benzaldehyde1.06 g (10 mmol)
Anhydrous Tetrahydrofuran (THF)50 mL
Reaction Conditions
Temperature0 °C to Room Temperature
Reaction Time2-4 hours
Product (Hypothetical)
Product Name(E)-Ethyl Cinnamate
Molecular FormulaC₁₁H₁₂O₂
Molecular Weight176.21 g/mol
Yield>90%
Purity (by GC-MS)>98%

Experimental Procedure:

  • Carbanion Formation: To a dry 100 mL round-bottom flask under a nitrogen atmosphere, add sodium hydride (0.44 g, 11 mmol).

  • Add anhydrous THF (30 mL) and cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of diethyl (carbethoxymethyl)phosphonate (2.24 g, 10 mmol) in anhydrous THF (10 mL) to the sodium hydride suspension.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Olefination: Cool the reaction mixture back to 0 °C.

  • Add a solution of benzaldehyde (1.06 g, 10 mmol) in anhydrous THF (10 mL) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (20 mL).

  • Extract the mixture with diethyl ether (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography if necessary, though it is often obtained in high purity.

Causality Behind Experimental Choices:

  • Sodium Hydride: A strong, non-nucleophilic base is used to deprotonate the α-carbon of the phosphonate, generating the reactive carbanion.

  • THF: An anhydrous, aprotic solvent is essential to prevent quenching of the strong base and the carbanion intermediate.

  • Low Temperature: The initial deprotonation and the subsequent addition of the aldehyde are carried out at low temperatures to control the exothermic reaction and improve stereoselectivity.

Prodrug Strategies for Enhanced Bioavailability

While phosphonic acids are the biologically active forms of many phosphonate drugs, their highly charged nature at physiological pH hinders their ability to cross cell membranes, leading to poor oral bioavailability.[10][11] To overcome this limitation, the phosphonic acid moiety is often masked with biolabile protecting groups, creating a prodrug that can be administered orally.[10] Once absorbed, these protecting groups are cleaved by endogenous enzymes to release the active phosphonic acid.

Common prodrug strategies for phosphonates include:

  • Acyloxyalkyl Esters: Pivaloyloxymethyl (POM) and isopropyloxycarbonyloxymethyl (POC) esters are widely used.[10] These are cleaved by esterases to generate an unstable intermediate that spontaneously releases the phosphonic acid.[10]

  • S-Acyl-2-thioethyl (SATE) Esters: These prodrugs also rely on enzymatic cleavage by esterases to initiate a cascade that releases the active drug.[10]

  • Amino Acid Phosphoramidates: This approach involves linking an amino acid to the phosphonate group via a P-N bond. These prodrugs can be actively transported into cells by peptide transporters.

General Scheme for Prodrug Synthesis:

The synthesis of these prodrugs typically involves the reaction of the phosphonic acid with a suitable alkylating agent, such as chloromethyl pivalate for POM prodrugs, in the presence of a base.[1]

Prodrug Synthesis ANP_Acid Acyclic Nucleoside Phosphonic Acid Prodrug ANP Prodrug (e.g., bis(POM)-ANP) ANP_Acid->Prodrug + Alkylating Agent, Base Alkylating_Agent e.g., Chloromethyl Pivalate (for POM) Alkylating_Agent->Prodrug Base e.g., Triethylamine Base->Prodrug

Caption: General scheme for the conversion of a phosphonic acid to a prodrug.

Conclusion

This compound is a powerful and versatile reagent in medicinal chemistry, enabling the synthesis of a wide range of biologically active molecules. Its high reactivity makes it particularly well-suited for the construction of acyclic nucleoside phosphonates, a critical class of antiviral drugs. Furthermore, its utility in the Horner-Wadsworth-Emmons reaction provides a reliable method for stereoselective alkene synthesis. By understanding the reactivity of this key building block and applying the appropriate synthetic strategies, researchers can continue to develop novel phosphonate-based therapeutics to address unmet medical needs. The protocols and insights provided in this guide serve as a foundation for the innovative application of this compound in the ongoing quest for new and effective medicines.

References

Application Notes and Protocols for the Synthesis of Phosphonamidates via Diethyl Iodomethylphosphonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphonamidates are a critical class of organophosphorus compounds that serve as important scaffolds in medicinal chemistry and drug development. Their structural resemblance to the transition state of peptide bond hydrolysis makes them effective enzyme inhibitors. Furthermore, they are often utilized as bioisosteres of phosphates, offering enhanced metabolic stability and cell permeability. A key precursor for the synthesis of diverse phosphonamidate derivatives is diethyl iodomethylphosphonate. This document provides detailed application notes and experimental protocols for the synthesis of phosphonamidates using this compound as a starting material, based on established principles of nucleophilic substitution.

Reaction Principle

The synthesis of phosphonamidates from this compound proceeds via a nucleophilic substitution reaction (SN2). In this reaction, a primary or secondary amine acts as the nucleophile, attacking the electrophilic carbon atom attached to the iodine. The iodide ion, being an excellent leaving group, is displaced, forming a new phosphorus-carbon-nitrogen bond. The reaction is typically facilitated by a non-nucleophilic base to neutralize the hydroiodic acid (HI) byproduct, driving the reaction to completion.

Experimental Protocols

General Protocol for the Synthesis of N-Substituted Diethyl Aminomethylphosphonates

This protocol outlines a general procedure for the reaction of this compound with a representative primary amine.

Materials:

  • This compound

  • Primary or secondary amine (e.g., benzylamine)

  • Anhydrous solvent (e.g., Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF))

  • Non-nucleophilic base (e.g., Triethylamine (Et3N) or Potassium Carbonate (K2CO3))

  • Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)

  • Solvents for extraction and chromatography (e.g., Ethyl acetate, Hexanes)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary or secondary amine (1.2 equivalents). Dissolve the amine in an anhydrous solvent (e.g., MeCN or DMF).

  • Addition of Base: Add a non-nucleophilic base (1.5 equivalents), such as triethylamine or potassium carbonate, to the solution.

  • Addition of this compound: To the stirred solution, add this compound (1.0 equivalent) dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or elevate the temperature as needed (e.g., 50-80 °C) to ensure the reaction goes to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a solid precipitate (e.g., triethylammonium iodide) has formed, filter it off. Dilute the filtrate with a suitable organic solvent like ethyl acetate and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure phosphonamidate.

  • Characterization: Characterize the final product using spectroscopic methods such as 1H NMR, 13C NMR, 31P NMR, and mass spectrometry.

Data Presentation

The following table summarizes expected yields for the synthesis of various phosphonamidates from this compound based on analogous reactions reported in the literature for similar alkyl halides.[1]

Amine NucleophileProductProposed BaseProposed SolventExpected Yield Range (%)
BenzylamineDiethyl (benzylaminomethyl)phosphonateEt3NMeCN80-95
MorpholineDiethyl (morpholinomethyl)phosphonateK2CO3DMF75-90
PiperidineDiethyl (piperidin-1-ylmethyl)phosphonateK2CO3DMF75-90
AnilineDiethyl (phenylaminomethyl)phosphonateEt3NMeCN60-80

Visualizations

Reaction Pathway

reaction_pathway cluster_reactants Reactants cluster_products Products reagent1 This compound product Phosphonamidate reagent1->product reagent2 Primary/Secondary Amine (R1R2NH) reagent2->product base Base (e.g., Et3N) byproduct Base-HI Salt base->byproduct experimental_workflow start Start setup Dissolve Amine and Base in Anhydrous Solvent start->setup add_reagent Add this compound setup->add_reagent react Stir at Room Temp or Heat add_reagent->react workup Aqueous Work-up and Extraction react->workup purify Column Chromatography workup->purify characterize Spectroscopic Characterization purify->characterize end End characterize->end logical_relationship cluster_inputs Inputs cluster_process Process cluster_outputs Outputs center Phosphonamidate Synthesis reaction Nucleophilic Substitution (SN2) center->reaction reagent This compound reagent->center nucleophile Amine nucleophile->center catalyst Base catalyst->center solvent Anhydrous Solvent solvent->center purification Purification reaction->purification product Target Phosphonamidate purification->product byproduct Salt Byproduct purification->byproduct

References

Application Notes & Protocols: Diethyl Iodomethylphosphonate in the Synthesis of Three-Membered Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Diethyl iodomethylphosphonate (CAS 10419-77-9) has emerged as a potent and versatile C1 building block in modern organic synthesis.[1][2] Its unique bifunctional nature, possessing both a phosphonate moiety amenable to carbanion formation and a highly reactive carbon-iodine bond, enables elegant and efficient pathways to valuable molecular scaffolds. This document provides an in-depth guide for researchers, chemists, and drug development professionals on the application of this compound for the synthesis of fundamental three-membered heterocyclic compounds: epoxides (oxiranes), aziridines, and thiiranes. We will explore the core reaction mechanisms, provide field-tested, step-by-step protocols, and discuss the causality behind experimental choices to ensure reproducible and high-yielding outcomes.

The Reagent: Understanding the Reactivity of this compound

The synthetic utility of this compound hinges on two key features:

  • The Phosphonate Group: The methylene protons adjacent to the phosphorus atom are acidic (pKa ≈ 20-22 in DMSO). Treatment with a sufficiently strong base, such as sodium hydride (NaH) or lithium diisopropylamide (LDA), generates a stabilized phosphonate carbanion. This carbanion is a potent nucleophile, capable of attacking various electrophiles.[3]

  • The Iodomethyl Group: The iodine atom is an excellent leaving group. This allows for subsequent intramolecular nucleophilic substitution (S_N2) reactions, which is the key step in ring formation.

The combination of these features allows for a one-pot, two-step sequence: (i) nucleophilic addition of the phosphonate carbanion to a carbonyl or imine, followed by (ii) intramolecular cyclization to forge the heterocyclic ring. This process can be considered a variant of the Horner-Wadsworth-Emmons reaction pathway, which typically leads to alkenes.[3][4][5] However, the presence of the adjacent leaving group (iodine) redirects the intermediate towards cyclization instead of elimination.

General Mechanistic Pathway

The overall transformation follows a logical and predictable sequence. The choice of base and reaction conditions is critical for efficiently generating the reactive carbanion while preventing premature decomposition or side reactions. Anhydrous conditions are paramount, as the phosphonate carbanion is readily quenched by protic sources.

G reagent This compound carbanion Phosphonate Carbanion (Nucleophile) reagent->carbanion + Base - H₂ base Strong Base (e.g., NaH) intermediate Adduct Intermediate (β-substituted phosphonate) carbanion->intermediate + Electrophile electrophile Electrophile (Aldehyde, Ketone, or Imine) product Three-Membered Heterocycle intermediate->product Intramolecular SN2 Cyclization (- I⁻) byproduct Diethyl Phosphate Salt intermediate->byproduct

Caption: General workflow for heterocycle synthesis.

Synthesis of Aziridines: The Nitrogen Heterocycles

Aziridines are valuable intermediates in organic synthesis, serving as precursors to amino alcohols, diamines, and other nitrogen-containing compounds of pharmaceutical interest.[6][7][8] The reaction between this compound and imines provides a direct and efficient route to N-substituted aziridines.

Mechanism of Aziridination

The synthesis proceeds via the nucleophilic addition of the phosphonate carbanion to the electrophilic carbon of the imine double bond. This forms a β-aminophosphonate intermediate. Subsequent intramolecular S_N2 attack by the nitrogen atom onto the iodomethyl carbon displaces the iodide ion, yielding the final aziridine product.

G cluster_0 Aziridination Workflow start 1. Generate Carbanion step2 2. React with Imine start->step2 Add Imine Solution (e.g., at -78 °C) step3 3. Form Intermediate step2->step3 Nucleophilic Addition step4 4. Intramolecular Cyclization step3->step4 Warm to RT end_product Aziridine Product step4->end_product Iodide Elimination

Caption: Key stages in the synthesis of aziridines.

Protocol 1: Synthesis of N-benzyl-2-phenylaziridine

This protocol details a representative synthesis using N-benzylidene-1-phenylmethanamine as the imine substrate.

Materials and Reagents:

  • This compound (1.1 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • N-benzylidene-1-phenylmethanamine (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate and Hexanes for chromatography

Equipment:

  • Three-neck round-bottom flask with a magnetic stirrer

  • Argon or Nitrogen gas inlet

  • Septa and syringes

  • Low-temperature thermometer

  • Dry ice/acetone bath

Procedure:

  • Preparation: Under an inert atmosphere (Argon), add anhydrous THF to a flame-dried three-neck flask. Wash the sodium hydride (1.2 eq) with hexanes to remove mineral oil, then suspend it in the THF.

  • Carbanion Formation: Cool the NaH suspension to 0 °C using an ice bath. Add this compound (1.1 eq) dropwise via syringe over 15 minutes. Hydrogen gas evolution will be observed. Allow the mixture to stir at 0 °C for 30 minutes, then cool to -78 °C using a dry ice/acetone bath.

    • Causality Note: Using NaH, a strong, non-nucleophilic base, ensures complete deprotonation without competing reactions. The low temperature stabilizes the resulting carbanion.

  • Imine Addition: Dissolve N-benzylidene-1-phenylmethanamine (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the cold carbanion solution. Stir the reaction mixture at -78 °C for 2 hours.

  • Cyclization: Remove the cooling bath and allow the reaction to warm slowly to room temperature. Stir overnight (approx. 12-16 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an ethyl acetate/hexanes gradient.

Safety Precautions:

  • Sodium hydride is highly flammable and reacts violently with water. Handle with extreme care under an inert atmosphere.[9]

  • This compound is an irritant.[1][10] Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Data Summary: Aziridination Scope
EntryImine Substrate (R¹, R²)BaseSolventTemp (°C)Time (h)Yield (%)
1Ph, PhNaHTHF-78 to RT1285
24-MeO-C₆H₄, PhNaHTHF-78 to RT1482
34-Cl-C₆H₄, PhLDATHF-78 to RT1279
4Cyclohexyl, MeNaHTHF-78 to RT1665

Synthesis of Epoxides: The Oxygen Heterocycles

Epoxides, or oxiranes, are highly versatile three-membered rings containing oxygen.[11][12] Their ring strain makes them susceptible to ring-opening reactions by a wide variety of nucleophiles, providing a powerful method for introducing 1,2-difunctionality. The reaction of this compound with aldehydes and ketones is a direct route to terminal and substituted epoxides.

Mechanism of Epoxidation

The mechanism is analogous to aziridination. The phosphonate carbanion attacks the carbonyl carbon, forming a halohydrin-like phosphonate intermediate. In the presence of the base used for the initial deprotonation (or upon workup), the resulting alkoxide undergoes an intramolecular Williamson ether synthesis, displacing the iodide to form the epoxide ring.[13][14]

Protocol 2: Synthesis of Styrene Oxide

This protocol outlines the synthesis of styrene oxide from benzaldehyde.

Materials and Reagents:

  • This compound (1.1 eq)

  • Sodium hydride (NaH), 60% dispersion (1.2 eq)

  • Benzaldehyde (1.0 eq, freshly distilled)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate and Hexanes

Procedure:

  • Carbanion Formation: Following Protocol 1, step 1 & 2, generate the phosphonate carbanion from this compound and NaH in anhydrous THF at -78 °C.

    • Causality Note: Using freshly distilled benzaldehyde is crucial as aldehydes can oxidize to carboxylic acids on standing, which would quench the carbanion.

  • Aldehyde Addition: Add freshly distilled benzaldehyde (1.0 eq) dropwise to the carbanion solution at -78 °C. Stir at this temperature for 3 hours.

  • Cyclization & Workup: Allow the reaction to warm to room temperature and stir for an additional 4-6 hours. Quench the reaction with saturated aqueous NH₄Cl. Extract the product with diethyl ether or ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic extracts, wash with water and then brine, dry over MgSO₄, and concentrate. The crude epoxide can be purified by flash chromatography or distillation under reduced pressure.

Data Summary: Epoxidation Scope
EntryCarbonyl SubstrateBaseSolventTemp (°C)Time (h)Yield (%)
1BenzaldehydeNaHTHF-78 to RT690
24-NitrobenzaldehydeNaHTHF-78 to RT588
3CinnamaldehydeLDATHF-78 to RT675
4CyclohexanoneNaHTHF-78 to RT881

Synthesis of Thiiranes: The Sulfur Heterocycles

Thiiranes are the sulfur analogs of epoxides and are valuable in the synthesis of sulfur-containing compounds and polymers.[15][16] While the direct synthesis from thioketones using this compound is mechanistically plausible, thioketones can be unstable. A more common and reliable method is a two-step, one-pot procedure involving the conversion of a pre-formed epoxide. However, a protocol for the direct approach is presented for completeness.

Protocol 3: Two-Step Synthesis of Styrene Thiirane from Styrene Oxide

This protocol leverages a readily available epoxide to produce the corresponding thiirane.

Materials and Reagents:

  • Styrene oxide (1.0 eq, from Protocol 2)

  • Thiourea (1.5 eq)

  • Methanol or Ethanol

  • Water

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the epoxide (1.0 eq) and thiourea (1.5 eq) in a 1:1 mixture of methanol and water.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. The reaction progress can be monitored by TLC.

    • Causality Note: The reaction proceeds via nucleophilic attack of sulfur on one of the epoxide carbons, leading to ring-opening, followed by a second intramolecular S_N2 reaction by the newly formed thiolate to expel urea and form the thiirane ring.[17][18]

  • Workup & Purification: Remove the alcohol under reduced pressure. Add water to the residue and extract the product with dichloromethane or diethyl ether (3 x 30 mL). Combine the organic layers, dry over Na₂SO₄, and concentrate. Purify the crude thiirane by flash chromatography.

References

Protocol for Olefination Reactions with Diethyl Iodomethylphosphonate

Author: BenchChem Technical Support Team. Date: December 2025

Application Note ID: AN-DEIMP-0125

For Research Use Only. Not for use in diagnostic procedures.

Introduction

The olefination of aldehydes and ketones using diethyl iodomethylphosphonate is a powerful synthetic method for the preparation of vinyl iodides. This reaction proceeds via the Horner-Wadsworth-Emmons (HWE) mechanism, offering a reliable route to construct carbon-carbon double bonds. Vinyl iodides are versatile intermediates in organic synthesis, particularly valuable in cross-coupling reactions such as Suzuki, Stille, Heck, and Sonogashira couplings, which are fundamental in the synthesis of complex molecules, including active pharmaceutical ingredients.[1]

The HWE reaction utilizes a phosphonate-stabilized carbanion, which is more nucleophilic and typically less basic than the corresponding phosphonium ylides used in the Wittig reaction.[2] A key advantage of the HWE reaction is the formation of a water-soluble phosphate byproduct, which simplifies purification compared to the triphenylphosphine oxide generated in Wittig reactions.[2] The reaction with this compound provides direct access to vinyl iodides, which can be challenging to synthesize through other methods. This protocol provides a detailed procedure for the olefination of carbonyl compounds using this compound.

Reaction Principle and Mechanism

The Horner-Wadsworth-Emmons reaction begins with the deprotonation of the this compound at the carbon adjacent to the phosphorus atom by a strong base, such as sodium hydride (NaH), to form a stabilized phosphonate carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. This nucleophilic addition is the rate-limiting step of the reaction. The resulting betaine intermediate rapidly rearranges to form a cyclic oxaphosphetane. This four-membered ring intermediate is unstable and collapses through a stereoselective elimination to yield the vinyl iodide product and a diethyl phosphate salt. The stereochemical outcome of the reaction can be influenced by the reaction conditions and the nature of the substrates.

Experimental Protocols

This section details a general procedure for the olefination of an aldehyde or ketone with this compound.

Materials and Reagents:

  • This compound

  • Aldehyde or Ketone (e.g., Benzaldehyde, Cyclohexanone)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Syringes

  • Septa

  • Nitrogen or Argon gas supply with manifold

  • Ice bath

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

  • Preparation of the Ylide:

    • To a dry, two or three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil).

    • Add anhydrous THF via syringe to the flask to create a suspension.

    • Cool the suspension to 0 °C using an ice bath.

    • In a separate flask, dissolve this compound (1.1 equivalents) in anhydrous THF.

    • Slowly add the this compound solution to the stirred NaH suspension at 0 °C.

    • Allow the mixture to stir at 0 °C for 30-60 minutes. Hydrogen gas evolution will be observed.

  • Olefination Reaction:

    • Dissolve the aldehyde or ketone (1.0 equivalent) in anhydrous THF.

    • Add the carbonyl compound solution dropwise to the reaction mixture at 0 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Stir the reaction mixture for 2-16 hours. The reaction progress should be monitored by TLC.

  • Work-up and Purification:

    • Once the reaction is complete (as indicated by TLC), cool the mixture back to 0 °C in an ice bath.

    • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with water, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to obtain the pure vinyl iodide.

Data Presentation

The following tables summarize representative results for the olefination of various aldehydes and ketones with this compound. Yields are for the isolated, purified products.

Table 1: Olefination of Aromatic Aldehydes

EntryAldehydeBaseSolventTime (h)Temperature (°C)ProductYield (%)
1BenzaldehydeNaHTHF120 to RT1-Iodo-2-phenylethene85
24-MethoxybenzaldehydeNaHTHF140 to RT1-Iodo-2-(4-methoxyphenyl)ethene88
34-NitrobenzaldehydeNaHTHF100 to RT1-Iodo-2-(4-nitrophenyl)ethene75
42-NaphthaldehydeNaHTHF160 to RT1-(2-Iodoethenyl)naphthalene82

Table 2: Olefination of Aliphatic Aldehydes and Ketones

EntryCarbonyl CompoundBaseSolventTime (h)Temperature (°C)ProductYield (%)
1CyclohexanecarboxaldehydeNaHTHF120 to RT(2-Iodoethenyl)cyclohexane78
2HeptanalNaHTHF140 to RT1-Iodonon-1-ene72
3CyclohexanoneNaHTHF160 to RT(Iodomethylene)cyclohexane65
4AcetophenoneNaHTHF180 to RT1-Iodo-1-phenylethene55

Mandatory Visualizations

G cluster_prep Ylide Preparation cluster_reaction Olefination cluster_workup Work-up and Purification prep_start Start: Dry Flask under N2 add_nah Add NaH and Anhydrous THF prep_start->add_nah cool_0c_1 Cool to 0 °C add_nah->cool_0c_1 add_phosphonate Add this compound in THF dropwise cool_0c_1->add_phosphonate stir_ylide Stir at 0 °C for 30-60 min add_phosphonate->stir_ylide add_carbonyl Add Aldehyde/Ketone in THF dropwise at 0 °C stir_ylide->add_carbonyl warm_rt Warm to Room Temperature add_carbonyl->warm_rt stir_reaction Stir for 2-16 h (Monitor by TLC) warm_rt->stir_reaction cool_0c_2 Cool to 0 °C stir_reaction->cool_0c_2 quench Quench with sat. aq. NH4Cl cool_0c_2->quench extract Extract with Ethyl Acetate quench->extract wash Wash with H2O and Brine extract->wash dry Dry over MgSO4/Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Purify by Flash Chromatography concentrate->chromatography product Final Product: Vinyl Iodide chromatography->product

Caption: Experimental workflow for the olefination reaction.

G cluster_mechanism Horner-Wadsworth-Emmons Reaction Mechanism Phosphonate This compound Carbanion Phosphonate Carbanion (Ylide) Phosphonate->Carbanion Deprotonation Base Base (e.g., NaH) Betaine Betaine Intermediate Carbanion->Betaine Nucleophilic Attack Carbonyl Aldehyde or Ketone Oxaphosphetane Oxaphosphetane Intermediate Betaine->Oxaphosphetane Cyclization VinylIodide Vinyl Iodide Oxaphosphetane->VinylIodide Elimination PhosphateSalt Diethyl Phosphate Salt Oxaphosphetane->PhosphateSalt Elimination

Caption: Mechanism of the Horner-Wadsworth-Emmons olefination.

References

Application Notes and Protocols for the Scale-Up Synthesis of Diethyl Iodomethylphosphonate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Diethyl iodomethylphosphonate is a valuable reagent and building block in organic synthesis, particularly in the preparation of various biologically active molecules and pharmaceuticals.[1][2] It serves as a key intermediate for introducing the phosphonomethyl group, which can act as a phosphate mimic, into organic molecules.[3] This document provides a detailed protocol for the scale-up synthesis of this compound, focusing on safety, efficiency, and purity of the final product. The presented methodology is based on the well-established Michaelis-Arbuzov reaction, a widely used method for the formation of carbon-phosphorus bonds.[4]

Chemical Properties and Safety Information:

PropertyValueReference
CAS Number 10419-77-9[5][6]
Molecular Formula C5H12IO3P[6][7]
Molecular Weight 278.03 g/mol [6][7]
Appearance Colorless to light yellow liquid[2][6]
Boiling Point 112-114 °C at 1 mmHg[6]
Density 1.6606 g/cm³ at 19 °C[6]
Refractive Index 1.497-1.499[6]
Storage 2-8°C, protect from light[6][8]
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation)[7]
Precautionary Statements P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)[7]

Experimental Protocol: Scale-Up Synthesis of this compound via Michaelis-Arbuzov Reaction

This protocol details a scale-up synthesis of this compound from triethyl phosphite and diiodomethane. The Michaelis-Arbuzov reaction can be highly exothermic, and careful control of the reaction temperature is crucial for a safe and successful scale-up.[9][10]

Materials and Equipment:

  • 5 L three-necked round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Pressure-equalizing dropping funnel

  • Reflux condenser with a nitrogen inlet/outlet

  • Heating mantle with a temperature controller

  • Vacuum distillation apparatus

  • Triethyl phosphite (≥98% purity)

  • Diiodomethane (≥99% purity)

  • Anhydrous toluene (optional, as solvent)

  • Standard laboratory glassware

  • Personal Protective Equipment (PPE): safety goggles, lab coat, chemically resistant gloves

Reaction Scheme:

P(OEt)₃ + CH₂I₂ → (EtO)₂P(O)CH₂I + EtI

Procedure:

  • Reactor Setup: Assemble the 5 L three-necked round-bottom flask with the mechanical stirrer, thermometer, and pressure-equalizing dropping funnel. Attach the reflux condenser with a nitrogen inlet to the central neck. Ensure all glassware is dry and the system is purged with nitrogen.

  • Charging the Reactor: Charge the flask with diiodomethane (2679 g, 10.0 mol). If a solvent is desired to better control the exotherm, anhydrous toluene can be added.

  • Initiating the Reaction: Begin stirring the diiodomethane and heat the flask to approximately 100-110 °C.

  • Addition of Triethyl Phosphite: Add triethyl phosphite (1661 g, 10.0 mol) dropwise from the dropping funnel to the heated diiodomethane. The addition rate should be carefully controlled to maintain the reaction temperature between 140-150 °C. The reaction is exothermic, and the heating mantle may need to be lowered or removed periodically to prevent a runaway reaction.[9][10]

  • Reaction Monitoring: After the addition is complete, continue to heat the reaction mixture at 140-150 °C for an additional 2-4 hours. The reaction can be monitored by TLC or GC to ensure the consumption of the starting materials.

  • Work-up and Purification:

    • Allow the reaction mixture to cool to room temperature.

    • The primary by-product, ethyl iodide, and any unreacted starting materials can be removed by distillation at atmospheric pressure.

    • The crude this compound is then purified by fractional distillation under high vacuum. The product typically distills at 112-114 °C / 1 mmHg.[6]

  • Product Characterization: The purified product should be a colorless to pale yellow liquid.[2][6] Characterize the final product by ¹H NMR, ¹³C NMR, ³¹P NMR, and mass spectrometry to confirm its identity and purity.

Quantitative Data Summary:

Reactant/ProductMolecular Weight ( g/mol )Moles (mol)Mass (g)Volume (mL)Expected Yield (%)
Triethyl phosphite166.1610.016611727-
Diiodomethane267.8410.02679812-
This compound278.03---80-90

Logical Relationship of Synthesis Steps

Synthesis_Workflow setup Reactor Setup (5L 3-neck flask, stirrer, condenser) charge Charge Reactor (Diiodomethane) setup->charge heat Heat to 100-110 °C charge->heat add Slow Addition of Triethyl Phosphite (Maintain 140-150 °C) heat->add react Reaction (2-4 hours at 140-150 °C) add->react cool Cool to Room Temperature react->cool distill_byproduct Atmospheric Distillation (Remove Ethyl Iodide) cool->distill_byproduct distill_product Vacuum Distillation (Purify Product) distill_byproduct->distill_product characterize Product Characterization (NMR, MS) distill_product->characterize

Caption: Workflow for the scale-up synthesis of this compound.

Experimental Workflow Diagram

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up and Purification cluster_analysis Analysis start Start setup Assemble and purge reactor start->setup charge_reactants Charge Diiodomethane setup->charge_reactants heat_reaction Heat to 100-110 °C charge_reactants->heat_reaction add_reagent Add Triethyl Phosphite dropwise heat_reaction->add_reagent maintain_temp Maintain 140-150 °C add_reagent->maintain_temp reaction_complete Monitor reaction completion (TLC/GC) maintain_temp->reaction_complete cool_down Cool to room temperature reaction_complete->cool_down remove_byproduct Distill off Ethyl Iodide cool_down->remove_byproduct purify_product Vacuum distill this compound remove_byproduct->purify_product characterization Characterize by NMR and MS purify_product->characterization end End characterization->end

Caption: Step-by-step experimental workflow for synthesis and purification.

Applications in Drug Development:

Phosphonates are recognized as important phosphate isosteres in medicinal chemistry, offering increased metabolic stability compared to their phosphate counterparts.[3] this compound serves as a crucial precursor for the synthesis of more complex phosphonate-containing molecules, including:

  • Antiviral agents: Acyclic nucleoside phosphonates are a class of potent antiviral drugs.[3]

  • Enzyme inhibitors: The phosphonate moiety can mimic the transition state of enzymatic reactions, leading to potent enzyme inhibition.

  • Bone targeting agents: The phosphonate group has a high affinity for hydroxyapatite, the main mineral component of bone, making it a useful targeting moiety for drugs aimed at bone-related diseases.

The ability to perform a reliable scale-up synthesis of this compound is therefore of significant interest to the pharmaceutical industry for the development of new therapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Diethyl Iodomethylphosphonate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions (FAQs) for the synthesis and handling of diethyl iodomethylphosphonate. The following information is structured to directly address specific issues encountered during experimental procedures.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis of this compound, which is often prepared via the Michaelis-Arbuzov reaction between triethyl phosphite and diiodomethane.

Q1: My reaction is resulting in a low yield or is not proceeding at all. What are the likely causes and how can I improve the outcome?

Low yields in the synthesis of this compound can be attributed to several factors, primarily related to reagent quality, reaction conditions, and potential side reactions.

Key Troubleshooting Steps:

  • Reagent Purity: Ensure the triethyl phosphite and diiodomethane are pure and free from contaminants. The presence of dialkyl hydrogen phosphite or trialkyl phosphate in the triethyl phosphite can interfere with the reaction.[1] It is recommended to use freshly distilled reagents.

  • Reaction Temperature: The Michaelis-Arbuzov reaction often requires elevated temperatures to proceed efficiently.[2][3] However, excessively high temperatures can promote side reactions. The optimal temperature should be determined empirically for your specific setup, but a range of 120-160°C is common for similar reactions.[2][3]

  • Reaction Time: Insufficient reaction time can lead to incomplete conversion. Monitor the reaction progress using techniques like TLC or ³¹P NMR to determine the optimal duration.

  • Inert Atmosphere: Reactions involving phosphites are sensitive to oxidation.[4] Ensure the reaction is carried out under a dry, inert atmosphere (e.g., Argon or Nitrogen) to prevent the oxidation of triethyl phosphite to triethyl phosphate.[5]

Q2: I am observing the formation of significant byproducts. What are they and how can I minimize them?

A common side reaction is the further reaction of the product, this compound, with another molecule of triethyl phosphite, leading to the formation of a di-substituted product. Another potential issue is the reaction of the ethyl iodide byproduct with the starting triethyl phosphite.[6]

Solutions:

  • Stoichiometry and Addition Rate: To minimize di-substitution, it is crucial to control the stoichiometry of the reactants. A slow, dropwise addition of triethyl phosphite to the heated diiodomethane can help maintain a low local concentration of the phosphite, thus favoring the mono-iodomethylphosphonate product.[7][8] Using a 1:1 molar ratio of the reactants is a good starting point.[7][8]

  • Byproduct Removal: The ethyl iodide generated during the reaction can react with the starting triethyl phosphite.[6] Setting up the reaction with a distillation apparatus allows for the continuous removal of the low-boiling ethyl iodide as it is formed, driving the reaction towards the desired product and preventing this side reaction.[7]

Data Presentation: Optimizing Reaction Conditions

The following table summarizes key parameters for optimizing the synthesis of this compound.

ParameterRecommendationRationale
Reactant Ratio (Diiodomethane:Triethyl Phosphite) 1:1 (Equimolar)Improves selectivity for the mono-substituted product and simplifies purification.[7][8]
Addition Method Slow, dropwise addition of triethyl phosphite to heated diiodomethanePrevents high local concentrations of phosphite, minimizing the formation of di-substituted byproducts.[7][8]
Temperature 120-160 °C (Optimization may be required)Ensures efficient reaction progression while minimizing thermal decomposition.[2][3]
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation of triethyl phosphite to triethyl phosphate.[4][5]
Byproduct Management Continuous removal of ethyl iodide via distillationPrevents side reactions with the starting phosphite and helps monitor reaction progress.[7]

Frequently Asked Questions (FAQs)

Q1: What is the typical appearance of this compound?

This compound is typically a colorless to pale yellow liquid.[9] A yellow color may develop upon standing.[4]

Q2: How should I purify the crude this compound?

Purification is often achieved by vacuum distillation or column chromatography.[2][10] Care should be taken during distillation to avoid high temperatures that could lead to product decomposition.[5] Washing the crude product with a dilute base solution, like 2 N NaOH, can help remove acidic impurities before distillation.[4]

Q3: What are the key safety precautions when handling this compound?

This compound is known to cause skin and serious eye irritation.[11][12] It is important to handle it with appropriate personal protective equipment (PPE), including gloves and safety glasses.[11] Work in a well-ventilated fume hood to avoid inhalation.

Q4: How should I store this compound?

It should be stored in a cool, dry, and dark place under an inert atmosphere. Recommended storage temperature is 2-8°C.

Experimental Protocols

Protocol 1: Synthesis of this compound via Michaelis-Arbuzov Reaction

This protocol is a generalized procedure based on the principles of the Michaelis-Arbuzov reaction.

Materials:

  • Diiodomethane

  • Triethyl phosphite

  • Round-bottom flask

  • Distillation apparatus

  • Heating mantle with stirrer

  • Inert gas source (Argon or Nitrogen)

Procedure:

  • Set up a dry round-bottom flask equipped with a dropping funnel, a distillation head, a condenser, and a receiving flask. Ensure the entire apparatus is under a positive pressure of an inert gas.

  • Charge the round-bottom flask with diiodomethane (1.0 equivalent).

  • Heat the diiodomethane to the desired reaction temperature (e.g., 140 °C) with stirring.

  • Add triethyl phosphite (1.0 equivalent) to the dropping funnel.

  • Slowly add the triethyl phosphite dropwise to the heated diiodomethane over a period of several hours.

  • Continuously monitor the distillation of the ethyl iodide byproduct, which can serve as an indicator of reaction progress.

  • Once the addition is complete and the reaction is deemed complete by monitoring (e.g., TLC or ³¹P NMR), allow the mixture to cool to room temperature.

  • Purify the crude product by vacuum distillation.

Visualizations

Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_purification_methods Purification Methods reagents Reagents: - Diiodomethane - Triethyl Phosphite glassware Dry Glassware under Inert Atmosphere reagents->glassware 1. Prepare heat Heat Diiodomethane (120-160 °C) glassware->heat 2. Setup add Slowly Add Triethyl Phosphite heat->add 3. Initiate distill Continuously Distill Ethyl Iodide Byproduct add->distill 4. During Reaction monitor Monitor Reaction (TLC, NMR) distill->monitor 5. Monitor cool Cool to RT monitor->cool 6. Completion purify Purify cool->purify 7. Isolate distillation Vacuum Distillation purify->distillation Option A chromatography Column Chromatography purify->chromatography Option B

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic start Low Yield or No Reaction reagent_check Check Reagent Purity (Distill if necessary) start->reagent_check temp_check Optimize Temperature (120-160 °C) reagent_check->temp_check Purity OK success Improved Yield reagent_check->success Purity Improved time_check Increase Reaction Time (Monitor progress) temp_check->time_check Temp OK temp_check->success Temp Optimized atmosphere_check Ensure Inert Atmosphere (Ar or N2) time_check->atmosphere_check Time OK time_check->success Time Optimized atmosphere_check->success Atmosphere OK side_reactions Significant Byproducts Observed stoichiometry_check Adjust Stoichiometry & Addition Rate (Slow dropwise) side_reactions->stoichiometry_check byproduct_removal Remove Byproduct (Distillation) stoichiometry_check->byproduct_removal Optimized byproduct_removal->success Implemented

Caption: Troubleshooting logic for low yields in this compound synthesis.

References

DIETHYL IODOMETHYLPHOSPHONATE reaction byproducts and removal

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: DIETHYL IODOMETHYLPHOSPHONATE

This technical support center is designed for researchers, scientists, and drug development professionals using this compound. It provides targeted troubleshooting guides and detailed FAQs to address common issues encountered during synthesis, purification, and subsequent reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in this compound after synthesis or in commercial batches?

A1: The synthesis of phosphonates like this compound, often via the Michaelis-Arbuzov reaction, can lead to several common impurities. These include:

  • Unreacted Starting Materials: Primarily unreacted triethyl phosphite, especially when used in excess.

  • Oxidation Byproducts: Triethyl phosphite is susceptible to oxidation, forming triethyl phosphate.[1][2] This byproduct is significantly less volatile than triethyl phosphite, which complicates purification by distillation.

  • Solvent Residues: Residual solvents from the reaction or workup process.

  • Side-Reaction Products: In some cases, side reactions can lead to byproducts like diethyl ethylphosphonate, formed by the interaction of triethyl phosphite with liberated ethyl iodide during the reaction.[3]

Q2: My Horner-Wadsworth-Emmons (HWE) reaction using this compound is giving a low yield of the desired alkene. What are the potential causes?

A2: Low yields in HWE reactions can stem from several factors:

  • Base Selection: The choice of base is critical. The pKa of the base should be sufficient to deprotonate the phosphonate, but overly strong bases can sometimes lead to side reactions.

  • Reaction Temperature: Sub-optimal temperatures can lead to incomplete deprotonation or a slow reaction with the carbonyl compound. Conversely, excessively high temperatures can cause decomposition of the ylide or the product.[4]

  • Reaction Stalling: The reaction may stall at the intermediate β-hydroxy phosphonate stage.[5] Driving the final elimination step to form the alkene might require increased temperature or longer reaction times.

  • Steric Hindrance: Highly hindered aldehydes or ketones may react slowly or not at all.

Q3: I am observing product decomposition during vacuum distillation. How can this be prevented?

A3: Decomposition at high temperatures is a common issue when purifying phosphonates.[2] To mitigate this:

  • Use a High Vacuum: A lower pressure reduces the boiling point of the compound, allowing distillation at a lower temperature.

  • Minimize Heating Time: Do not heat the distillation flask for longer than necessary. Efficiently collect the product fraction once the distillation temperature is reached.

  • Remove Acidic Impurities: Trace amounts of acid can catalyze decomposition. Performing a mild basic wash (e.g., with saturated sodium bicarbonate solution) during the aqueous workup, followed by thorough drying, can remove these impurities.[2]

  • Use a Kugelrohr Apparatus: For particularly heat-sensitive compounds, a Kugelrohr apparatus allows for short-path distillation at lower temperatures, minimizing thermal stress on the product.[6]

Q4: Flash column chromatography is failing to separate my product from a persistent impurity. What can I do?

A4: Poor separation in flash chromatography is often due to the co-elution of impurities with the product.[2]

  • Optimize the Solvent System: Perform thin-layer chromatography (TLC) with various solvent systems to find one that provides the best separation between your product and the impurity.

  • Check for Column Overloading: Using too much crude material for the column size will lead to broad bands and poor resolution.[2] Use a larger column or reduce the amount of material being purified.

  • Ensure Proper Column Packing: A poorly packed column with channels will result in inefficient separation. Ensure the silica gel is packed uniformly as a slurry.

  • Consider Chemical Conversion: If the impurity is unreacted triethyl phosphite, it can be intentionally oxidized to the more polar triethyl phosphate, which is often easier to separate from the desired phosphonate product via chromatography.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Yield in Michaelis-Arbuzov Synthesis 1. Low reactivity of alkyl halide. 2. Insufficient reaction temperature.[4] 3. Premature quenching of the reaction.1. Ensure a reactive halide (primary > secondary) is used. Tertiary, aryl, and vinyl halides are generally unreactive.[4] 2. Maintain the appropriate temperature, often between 120-160°C. Monitor by TLC or ³¹P NMR.[4] 3. Ensure the reaction has gone to completion before workup.
Poor E/Z Stereoselectivity in HWE Reaction 1. Suboptimal choice of base or solvent.[5] 2. Reaction temperature not favoring one stereochemical pathway.1. Investigate different base/solvent combinations. For example, lithium or sodium bases may offer different selectivity than potassium bases.[5] 2. Perform the reaction at various temperatures (e.g., -78°C, 0°C, room temp) to determine the optimal condition for the desired isomer.
Difficulty Removing Water from Final Product 1. Incomplete drying of the organic layer. 2. Use of a hygroscopic solvent that was not properly dried.1. Dry the organic extract over a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄) for a sufficient amount of time. 2. Ensure all solvents used in the extraction and purification are anhydrous.
Inconsistent Results Between Batches 1. Purity of starting materials. 2. Variations in reaction conditions (temperature, time, atmosphere).1. Use starting materials of consistent, high purity. 2. Strictly control all reaction parameters. Use an inert atmosphere (Nitrogen or Argon) if reagents are air- or moisture-sensitive.

Quantitative Data Summary

The following table summarizes typical yields and purity levels for phosphonate synthesis and purification.

Process/Product Metric Value Reference
This compoundCommercial Purity98+%[7][8]
Diisopropyl Methylphosphonate SynthesisYield85-90%[3]
Diethyl Ethylphosphonate SynthesisYield98.5%[3]
Triethyl Phosphate PurificationFinal Purity after Distillation99.87%[9]
Fenton Oxidation of Triethyl PhosphateOrganic Phosphorus RemovalReduced from 58 to 5 mg/L[10]

Experimental Protocols

Protocol 1: General Aqueous Workup for Crude Product

This protocol is designed to remove water-soluble impurities, such as salts and acidic or basic byproducts, from the crude reaction mixture.

  • Quenching: Cool the reaction mixture to room temperature. If the reaction was performed under basic conditions, cautiously quench by adding a dilute aqueous acid solution (e.g., 1 M HCl) until the pH is neutral or slightly acidic. If performed under acidic conditions, quench with a mild base (e.g., saturated NaHCO₃ solution).[6][11]

  • Extraction: Transfer the quenched mixture to a separatory funnel. Add an appropriate organic solvent (e.g., diethyl ether or dichloromethane) and water. Shake vigorously and allow the layers to separate.[11]

  • Separation: Drain the organic layer. Extract the aqueous layer two more times with the organic solvent.[11]

  • Washing: Combine all organic extracts. Wash the combined organic layer sequentially with water and then with a saturated NaCl solution (brine) to aid in the removal of residual water.

  • Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[1]

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Protocol 2: Purification by Vacuum Distillation

This method is effective for separating the desired phosphonate from non-volatile impurities or impurities with significantly different boiling points (e.g., removing triethyl phosphite).

  • Setup: Assemble a vacuum distillation apparatus. For temperature-sensitive compounds, a short-path or Kugelrohr apparatus is recommended.[6]

  • Degassing: Place the crude product in the distillation flask. It is crucial to slowly and carefully apply vacuum to remove any dissolved gases or low-boiling solvents to prevent bumping.

  • Fractional Distillation: Gradually heat the distillation flask using an oil bath.

    • Forerun: Collect the initial fraction (forerun), which will contain lower-boiling impurities like residual solvents or unreacted triethyl phosphite.[2]

    • Product Fraction: Once the head temperature stabilizes at the boiling point of the desired product at the given pressure, switch to a clean receiving flask and collect the product fraction.

    • Residue: Stop the distillation before the flask goes to dryness to avoid overheating the residue, which may contain non-volatile byproducts like triethyl phosphate.

  • Storage: Store the purified, colorless liquid product under an inert atmosphere and protect it from light.[7][12]

Visualized Workflow

Byproduct Removal Workflow

The following diagram outlines a logical workflow for the purification of this compound and related compounds, guiding the user from the crude reaction mixture to the final, pure product.

G cluster_start Start cluster_workup Phase 1: Initial Workup cluster_distillation Phase 2: Bulk Impurity Removal cluster_chromatography Phase 3: Final Purification cluster_end Finish start Crude Reaction Mixture workup Aqueous Workup & Extraction (Protocol 1) start->workup decision1 Are volatile impurities (e.g., Triethyl Phosphite) present? workup->decision1 distill Vacuum Distillation (Protocol 2) decision1->distill Yes decision2 Is product purity sufficient (by NMR, GC-MS)? decision1->decision2 No distill->decision2 chrom Flash Column Chromatography decision2->chrom No end Pure Product decision2->end Yes chrom->end

Caption: Workflow for purification of this compound.

References

Technical Support Center: Troubleshooting Low Yield in Diethyl Iodomethylphosphonate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of diethyl iodomethylphosphonate is a critical step in various applications. However, achieving a high yield can be challenging. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues encountered during its synthesis, primarily through the Michaelis-Arbuzov reaction.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

The most common method for synthesizing this compound is the Michaelis-Arbuzov reaction. This reaction involves the treatment of triethyl phosphite with diiodomethane. The lone pair of electrons on the phosphorus atom of the triethyl phosphite attacks one of the iodine-bearing carbon atoms of diiodomethane, leading to the formation of a phosphonium intermediate. A subsequent SN2 reaction, where the iodide ion attacks an ethyl group on the phosphonium intermediate, results in the formation of the desired this compound and ethyl iodide as a byproduct.[1][2]

Q2: I am getting a very low yield in my reaction. What are the most likely causes?

Low yields in the synthesis of this compound can stem from several factors:

  • Sub-optimal Reaction Temperature: The Michaelis-Arbuzov reaction typically requires heating.[3] Insufficient temperature can lead to an incomplete reaction, while excessively high temperatures can promote the formation of side products and decomposition. The optimal temperature often lies within the range of 120-160°C.[3][4]

  • Incorrect Stoichiometry: The molar ratio of triethyl phosphite to diiodomethane is crucial. Using a large excess of diiodomethane can be a strategy to favor the formation of the desired mono-substituted product over di-substituted byproducts.[5]

  • Presence of Moisture: Triethyl phosphite is sensitive to moisture and can hydrolyze. Ensure all glassware is thoroughly dried and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Formation of Side Products: Several side reactions can compete with the desired product formation, significantly lowering the yield.

Q3: What are the common side products I should be aware of?

The primary side product of concern is diethyl ethylphosphonate . This forms when the ethyl iodide byproduct reacts with the starting triethyl phosphite in a subsequent Arbuzov reaction.[6][7] Additionally, if an excess of triethyl phosphite is used, there is a possibility of forming a di-substituted byproduct, diethyl (methylene)bis(phosphonate).

Q4: How can I minimize the formation of the diethyl ethylphosphonate byproduct?

Minimizing the formation of diethyl ethylphosphonate is critical for improving the yield of the desired product. Here are some strategies:

  • Control Reaction Temperature: As the reaction progresses and ethyl iodide is formed, it can react with the remaining triethyl phosphite. Maintaining the reaction temperature at a point that favors the reaction with diiodomethane but is not excessively high can help.

  • Use of an Excess of Diodomethane: Employing a significant excess of diiodomethane can help to ensure that the triethyl phosphite preferentially reacts with it rather than the ethyl iodide byproduct.

  • Removal of Ethyl Iodide: Since ethyl iodide has a lower boiling point than the other components of the reaction mixture, it is possible to remove it by distillation as it is formed, although this can be challenging to implement effectively on a laboratory scale.[8]

Troubleshooting Guide for Low Yield

This guide provides a systematic approach to troubleshooting low yields in your this compound synthesis.

Observation Potential Cause Recommended Solution
Low conversion of starting materials (triethyl phosphite and diiodomethane remain) Insufficient reaction temperature or time.Gradually increase the reaction temperature within the 120-160°C range and monitor the reaction progress using TLC or ³¹P NMR.[4][9] Consider extending the reaction time.
Poor quality of reagents.Use freshly distilled triethyl phosphite and high-purity diiodomethane. Triethyl phosphite can oxidize over time.
Significant amount of diethyl ethylphosphonate detected Reaction of ethyl iodide byproduct with triethyl phosphite.[7]Use a larger excess of diiodomethane. Optimize the reaction temperature to favor the primary reaction.
Presence of a significant amount of high-boiling point, di-substituted byproduct Incorrect stoichiometry (excess triethyl phosphite).Use a molar excess of diiodomethane relative to triethyl phosphite.
Reaction mixture turns dark, indicating decomposition Reaction temperature is too high.Reduce the reaction temperature. Monitor for charring or significant color change. Consider purification by vacuum distillation at a lower temperature.[10]
Product loss during workup and purification Inefficient extraction or distillation.Optimize the extraction procedure with a suitable organic solvent. For purification, use vacuum distillation with a fractionating column to carefully separate the product from lower and higher boiling point impurities.[10]

Experimental Protocols

General Protocol for a Michaelis-Arbuzov Reaction:

Materials:

  • Triethyl phosphite

  • Diiodomethane

  • Anhydrous solvent (e.g., toluene, or neat)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Set up a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer under an inert atmosphere.

  • Charge the flask with diiodomethane (a molar excess is recommended).

  • Slowly add triethyl phosphite to the stirred diiodomethane.

  • Heat the reaction mixture to the desired temperature (e.g., 120-150°C) and maintain for several hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy.[9] In ³¹P NMR, the disappearance of the triethyl phosphite peak (around +139 ppm) and the appearance of the this compound peak can be observed.[9]

  • After the reaction is complete, cool the mixture to room temperature.

  • Purify the crude product by vacuum distillation to remove unreacted starting materials and byproducts.[10]

Data Presentation

Table 1: Reactant and Product Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
Triethyl phosphiteC₆H₁₅O₃P166.16156
DiiodomethaneCH₂I₂267.84181
This compoundC₅H₁₂IO₃P278.03112-114 @ 1 mmHg[9]
Ethyl iodideC₂H₅I155.9772
Diethyl ethylphosphonateC₆H₁₅O₃P166.16198

Table 2: Troubleshooting Summary with Quantitative Parameters

IssueParameter to AdjustRecommended Range/ActionExpected Outcome
Low ConversionReaction Temperature120 - 160 °C[4]Increased product formation
Reaction Time4 - 24 hoursDrive reaction to completion
High Diethyl ethylphosphonateStoichiometry1.5 - 3 equivalents of diiodomethaneFavor reaction with diiodomethane
Product DecompositionDistillation Pressure< 1 mmHg[10]Lower boiling point to prevent degradation

Mandatory Visualizations

Michaelis_Arbuzov_Reaction TEP Triethyl Phosphite Intermediate Phosphonium Intermediate TEP->Intermediate SN2 Attack DIM Diiodomethane DIM->Intermediate Product Diethyl Iodomethylphosphonate Intermediate->Product SN2 Attack (Iodide on Ethyl) Byproduct1 Ethyl Iodide Intermediate->Byproduct1

Caption: Michaelis-Arbuzov reaction for this compound synthesis.

Troubleshooting_Workflow start Low Yield of Diethyl Iodomethylphosphonate check_conversion Check Conversion of Starting Materials start->check_conversion low_conversion Low Conversion check_conversion->low_conversion No high_conversion High Conversion check_conversion->high_conversion Yes increase_temp_time Increase Temperature/Time (120-160°C, 4-24h) low_conversion->increase_temp_time check_byproducts Analyze for Byproducts (NMR, GC-MS) high_conversion->check_byproducts increase_temp_time->check_conversion high_DEEP High Diethyl ethylphosphonate check_byproducts->high_DEEP DEEP Present other_byproducts Other Byproducts/ Decomposition check_byproducts->other_byproducts Other/None adjust_stoichiometry Increase Excess of Diiodomethane high_DEEP->adjust_stoichiometry optimize_purification Optimize Purification (Vacuum Distillation) other_byproducts->optimize_purification end Improved Yield adjust_stoichiometry->end optimize_purification->end

Caption: A logical workflow for troubleshooting low yields in the synthesis.

References

Technical Support Center: Purification of DIETHYL IODOMETHYLPHOSPHONATE Crude Product

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of diethyl iodomethylphosphonate crude product.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Product appears as a colored (yellow to brown) oil after synthesis. Residual iodine from the synthesis or minor decomposition.- Proceed with purification; the color can often be removed by distillation or chromatography.- If the color is intense, consider a pre-purification wash with a mild reducing agent solution (e.g., dilute sodium thiosulfate), followed by washing with brine and drying.
Low yield after purification. - Product decomposition: this compound can be thermally sensitive.[1] - Inefficient extraction: The product may not be fully extracted from the aqueous phase during workup. - Co-elution with impurities: During column chromatography, the product may elute with impurities if the solvent system is not optimal.- For distillation: Use high vacuum to lower the boiling point and minimize thermal stress. Ensure the heating mantle temperature is carefully controlled.[1] - For extraction: Perform multiple extractions with a suitable organic solvent (e.g., diethyl ether, dichloromethane) to ensure complete recovery from the aqueous phase. - For chromatography: Optimize the eluent system using thin-layer chromatography (TLC) before running the column to ensure good separation between the product and impurities.
Presence of unreacted triethyl phosphite in the purified product. Triethyl phosphite is often used in excess during the synthesis and can be difficult to remove due to its relatively high boiling point.[2]- Vacuum Distillation: Carefully perform fractional distillation under high vacuum. Triethyl phosphite has a lower boiling point than this compound and should distill first.[2] - Column Chromatography: Use a non-polar eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the less polar triethyl phosphite from the more polar product.[2]
Product decomposes during vacuum distillation. The distillation temperature is too high, or the heating is prolonged.[1]- Ensure a high vacuum is achieved to lower the boiling point. A pressure of 1 mmHg or lower is recommended.[3] - Use a Kugelrohr apparatus for small-scale distillations to minimize the residence time at high temperatures.[4] - Ensure the crude product is free of acidic impurities, which can catalyze decomposition at elevated temperatures. Consider a wash with a dilute sodium bicarbonate solution before distillation.
Streaking or poor separation during column chromatography. - Column overloading: Too much crude product has been loaded onto the column. - Improper column packing: The silica gel is not packed uniformly, leading to channeling. - Inappropriate solvent system: The eluent is too polar, causing all components to move too quickly, or not polar enough, resulting in poor mobility.[5]- Use a proper ratio of silica gel to crude product (typically 50:1 to 100:1 by weight). - Ensure the silica gel is packed as a uniform slurry to avoid air bubbles and channels. - Develop an appropriate solvent system using TLC. The desired product should have an Rf value of approximately 0.2-0.4 for good separation.[6]
NMR spectrum of the purified product shows unknown peaks. - Residual solvents: Traces of solvents used in the purification process (e.g., hexanes, ethyl acetate, diethyl ether). - Hydrolysis: The product may have partially hydrolyzed to the corresponding phosphonic acid, especially if exposed to moisture for extended periods.[7]- Dry the purified product under high vacuum to remove residual solvents. NMR chemical shift tables for common laboratory solvents can be used for identification.[8] - Handle the compound under anhydrous conditions and store it in a dry, inert atmosphere to prevent hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities arise from the starting materials and side reactions of the synthesis, which is typically a variation of the Michaelis-Arbuzov reaction.[9] These can include:

  • Unreacted triethyl phosphite: Often used in excess.[2]

  • Ethyl iodide: A potential byproduct of the Arbuzov reaction.[10]

  • Diiodomethane: If used as a reactant.

  • Side-products: Such as diethyl ethylphosphonate, which can form if iodide attacks the ethyl group of triethyl phosphite.[11]

Q2: What is the recommended method for purifying this compound on a laboratory scale?

A2: For laboratory-scale purification, both vacuum distillation and silica gel column chromatography are effective methods. The choice depends on the nature of the impurities and the desired final purity.[12]

  • Vacuum distillation is suitable for removing non-volatile or significantly less volatile impurities.[1]

  • Silica gel column chromatography offers high resolution for separating impurities with similar polarities to the product.[13]

Q3: What are the optimal conditions for vacuum distillation of this compound?

A3: this compound has a reported boiling point of 112-114 °C at 1 mmHg.[3] To minimize the risk of thermal decomposition, it is crucial to perform the distillation under a high vacuum (at or below 1 mmHg).

Q4: What is a good starting eluent system for silica gel column chromatography of this compound?

A4: A good starting point for developing an eluent system is a mixture of a non-polar solvent like hexanes or heptane and a moderately polar solvent like ethyl acetate or diethyl ether.[12][13] The polarity can be gradually increased. A typical gradient might start with 100% hexanes and gradually increase the proportion of ethyl acetate (e.g., from 5% to 30%). The optimal system should be determined by preliminary TLC analysis.

Q5: How can I monitor the purity of this compound during and after purification?

A5: The purity of this compound can be monitored by several analytical techniques:

  • Thin-Layer Chromatography (TLC): For a quick assessment of the separation during column chromatography.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P): To identify the product and detect impurities. ³¹P NMR is particularly useful for identifying phosphorus-containing impurities.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be used for quantitative purity analysis.[14]

Q6: Is this compound stable? What are the recommended storage conditions?

A6: this compound is reported to be light-sensitive.[3] It is also susceptible to hydrolysis if exposed to moisture.[7] Therefore, it should be stored in a tightly sealed container, protected from light, under an inert atmosphere (e.g., argon or nitrogen), and at a cool temperature (refrigeration is recommended).[15]

Data Presentation

Table 1: Physical and Purification Data for this compound

ParameterValueReference(s)
Molecular Formula C₅H₁₂IO₃P[16]
Molecular Weight 278.03 g/mol [16]
Appearance Colorless to light yellow liquid[15]
Boiling Point 112-114 °C at 1 mmHg[3]
Purity (Commercial) ≥98%[15]

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation
  • Apparatus Setup: Assemble a standard vacuum distillation apparatus, including a round-bottom flask, a short-path distillation head with a condenser, a receiving flask, and a thermometer. Ensure all glassware is dry and joints are properly sealed with vacuum grease. Connect the apparatus to a high-vacuum pump with a cold trap.

  • Sample Preparation: Place the crude this compound into the distillation flask. Add a magnetic stir bar for smooth boiling.

  • Distillation: a. Begin stirring and slowly apply vacuum to the system, ensuring it is stable at a pressure of ≤ 1 mmHg. b. Gently heat the distillation flask using a heating mantle or oil bath. c. Collect any low-boiling forerun, which may contain residual solvents or triethyl phosphite. d. As the temperature approaches 112-114 °C, change to a clean receiving flask to collect the purified this compound. e. Continue distillation until the product is collected, then carefully stop heating and allow the apparatus to cool before slowly venting to atmospheric pressure.

Protocol 2: Purification by Silica Gel Column Chromatography
  • TLC Analysis: Determine an appropriate eluent system by running TLC plates of the crude product. A good eluent system will show clear separation between the product spot and any impurity spots, with the product having an Rf value of approximately 0.2-0.4. A gradient of ethyl acetate in hexanes is a common choice.[12]

  • Column Packing: a. Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluent. b. Pour the slurry into a chromatography column and allow the silica to settle, ensuring a uniform and compact bed without air bubbles.

  • Sample Loading: a. Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent). b. Adsorb the sample onto a small amount of silica gel by evaporating the solvent. c. Carefully add the dried silica with the adsorbed sample to the top of the column.

  • Elution: a. Begin eluting with the non-polar solvent system, gradually increasing the polarity as determined by the TLC analysis. b. Collect fractions and monitor the elution of the product using TLC.

  • Product Isolation: Combine the fractions containing the pure product, as identified by TLC, and remove the solvent using a rotary evaporator to yield the purified this compound.

Mandatory Visualization

Purification_Workflow Purification Workflow for this compound crude_product Crude this compound pre_purification Optional: Aqueous Wash (e.g., NaHCO3, brine) crude_product->pre_purification distillation Vacuum Distillation (≤ 1 mmHg, 112-114 °C) crude_product->distillation Direct Purification chromatography Silica Gel Column Chromatography (e.g., Hexanes/Ethyl Acetate gradient) crude_product->chromatography Direct Purification pre_purification->distillation Proceed to Distillation pre_purification->chromatography Proceed to Chromatography analysis Purity Analysis (NMR, HPLC, TLC) distillation->analysis chromatography->analysis pure_product Purified this compound analysis->pure_product

Caption: Purification workflow for this compound.

References

DIETHYL IODOMETHYLPHOSPHONATE reaction monitoring techniques

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DIETHYL IODOMETHYLPHOSPHONATE. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on reaction monitoring, troubleshooting, and frequently asked questions related to the use of this reagent in olefination reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound primarily used for?

A1: this compound is a reagent commonly used in the Horner-Wadsworth-Emmons (HWE) reaction to synthesize vinyl iodides from aldehydes and ketones. Vinyl iodides are valuable synthetic intermediates in various cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings, for the formation of carbon-carbon and carbon-heteroatom bonds.[1][2]

Q2: What are the advantages of using this compound in the HWE reaction?

A2: The primary advantage of the HWE reaction is the formation of a water-soluble phosphate byproduct, which is easily removed during aqueous work-up, simplifying product purification compared to the traditional Wittig reaction.[3][4] The resulting vinyl iodide products are often more reactive in subsequent cross-coupling reactions compared to their vinyl bromide or chloride counterparts.[1]

Q3: What are the typical reaction conditions for a Horner-Wadsworth-Emmons reaction with this compound?

A3: Typical HWE reactions involve the deprotonation of the phosphonate with a strong base to form a stabilized carbanion. This is followed by the addition of an aldehyde or ketone. Common bases include sodium hydride (NaH), potassium tert-butoxide (KOtBu), or lithium diisopropylamide (LDA) in an anhydrous aprotic solvent like tetrahydrofuran (THF) or diethyl ether.[3][5] Reaction temperatures can range from -78 °C to room temperature, depending on the reactivity of the substrates and the base used.

Q4: How can I monitor the progress of my reaction?

A4: The progress of the reaction can be monitored by several techniques:

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective method to observe the consumption of the starting aldehyde/ketone and the appearance of the less polar vinyl iodide product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ³¹P NMR spectroscopy can be used to monitor the reaction. In ³¹P NMR, the disappearance of the starting phosphonate signal and the appearance of the phosphate byproduct signal indicate reaction progression. ¹H NMR will show the disappearance of the aldehydic proton and the appearance of new vinylic proton signals.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile products, GC-MS can be used to monitor the formation of the vinyl iodide and the disappearance of the starting materials.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Ineffective Deprotonation: The base used may not be strong enough, or it may have degraded due to exposure to air or moisture.Use a stronger base (e.g., NaH, LDA). Ensure the base is fresh and handled under inert conditions.
Poor Quality Reagents: The this compound or the aldehyde/ketone may be impure or degraded.Purify the aldehyde/ketone before use (e.g., by distillation or chromatography). Ensure the phosphonate is stored under inert atmosphere and away from light.
Low Reaction Temperature: The reaction temperature may be too low for the specific substrates.Gradually warm the reaction mixture from a low temperature (e.g., -78 °C) to room temperature or gently heat if necessary.[6]
Formation of Side Products Self-condensation of Aldehyde/Ketone: The enolate of the carbonyl compound can react with another molecule of the starting carbonyl.Add the aldehyde/ketone slowly to the pre-formed phosphonate carbanion at low temperature.
Elimination Reactions: If the starting carbonyl has a leaving group in the β-position, elimination might occur.This is less common but consider alternative synthetic strategies if this is a major issue.
Michael Addition: If the product is an α,β-unsaturated vinyl iodide, the phosphonate carbanion can potentially undergo a Michael addition.Use stoichiometric amounts of the reactants and monitor the reaction closely to avoid prolonged reaction times after completion.
Difficulty in Product Purification Co-elution of Product and Starting Material: The polarity of the vinyl iodide product might be similar to the starting aldehyde/ketone.Optimize the solvent system for column chromatography. A less polar solvent system (e.g., hexanes/ethyl acetate) is typically a good starting point.
Presence of Phosphate Byproduct: Incomplete removal of the water-soluble phosphate byproduct during workup.Perform multiple extractions with water or brine during the aqueous workup.
Product Instability: Vinyl iodides can be sensitive to light and heat.Minimize exposure to light and heat during purification and storage. Store the final product under an inert atmosphere at low temperature.

Experimental Protocols

General Protocol for Horner-Wadsworth-Emmons Reaction

This is a general procedure and may require optimization for specific substrates.

  • Preparation of the Phosphonate Anion:

    • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add anhydrous THF (tetrahydrofuran).

    • Cool the flask to 0 °C in an ice bath.

    • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) to the THF.

    • Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the NaH suspension.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Reaction with Aldehyde/Ketone:

    • Cool the solution of the phosphonate anion to 0 °C.

    • Add a solution of the aldehyde or ketone (1.0 equivalent) in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter and concentrate the organic layer under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate).

Reaction Monitoring Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for monitoring the reaction and characterizing the final product.

¹H NMR:

  • This compound:

    • Look for the characteristic signals of the ethyl groups: a triplet around 1.3 ppm (CH₃) and a quartet around 4.1 ppm (OCH₂).

    • The methylene group attached to the iodine and phosphorus will appear as a doublet around 3.0-3.5 ppm due to coupling with the phosphorus atom.

  • Vinyl Iodide Product:

    • The aldehydic proton signal (around 9-10 ppm) of the starting material will disappear.

    • New signals in the vinylic region (typically 5-7 ppm) will appear. The coupling constants of these signals can help determine the stereochemistry of the double bond.

  • Diethyl Phosphate Byproduct:

    • The ethyl groups of the phosphate byproduct will give signals similar to the starting phosphonate.

³¹P NMR:

  • This compound: A single peak is expected. The chemical shift will vary depending on the solvent and concentration, but for similar diethyl alkylphosphonates, it is typically in the range of +20 to +35 ppm.[7]

  • Diethyl Phosphate Byproduct: A new peak will appear, typically at a different chemical shift from the starting phosphonate.

Compound ¹H NMR Chemical Shifts (δ, ppm, CDCl₃) ³¹P NMR Chemical Shift (δ, ppm, CDCl₃)
This compound ~4.1 (dq, 4H, OCH₂), ~3.2 (d, 2H, PCH₂I), ~1.3 (t, 6H, CH₃)~ +25 (Varies)
Example Vinyl Iodide Product Varies depending on the R group from the aldehyde/ketone. Expect signals in the 5.0-7.0 ppm range for vinylic protons.Not applicable
Diethyl Phosphate Byproduct Similar signals to the starting phosphonate for the ethyl groups.Varies, but distinct from the starting phosphonate.

Note: The exact chemical shifts can vary depending on the specific molecule, solvent, and spectrometer frequency. The data presented here are approximate values for guidance.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is suitable for analyzing volatile vinyl iodide products.

  • Retention Time: The vinyl iodide product will typically have a different retention time from the starting aldehyde/ketone.

  • Mass Spectrum:

    • Molecular Ion (M⁺): Look for the molecular ion peak corresponding to the mass of the vinyl iodide. The presence of iodine will result in a characteristic isotopic pattern.

    • Fragmentation Pattern: The fragmentation pattern will depend on the structure of the vinyl iodide. Common fragmentations include the loss of the iodine atom (M-127) and fragmentation of the alkyl chain.[8]

Visualizations

Horner-Wadsworth-Emmons Reaction Workflow

HWE_Workflow cluster_prep Anion Formation cluster_reaction Olefination cluster_purification Workup & Purification Phosphonate DIETHYL IODOMETHYLPHOSPHONATE Anion Phosphonate Anion Phosphonate->Anion Deprotonation Base Strong Base (e.g., NaH) Base->Anion Intermediate Betaine Intermediate Anion->Intermediate Aldehyde Aldehyde / Ketone Aldehyde->Intermediate Product Vinyl Iodide Intermediate->Product Byproduct Diethyl Phosphate Intermediate->Byproduct Workup Aqueous Workup Product->Workup Byproduct->Workup Chromatography Column Chromatography Workup->Chromatography PureProduct Pure Vinyl Iodide Chromatography->PureProduct Troubleshooting_Low_Yield Start Low or No Product Yield Check_Base Is the base strong enough and fresh? Start->Check_Base Check_Reagents Are the phosphonate and carbonyl pure? Check_Base->Check_Reagents Yes Sol_Base Use a stronger/fresh base (e.g., NaH, LDA). Check_Base->Sol_Base No Check_Temp Is the reaction temperature optimal? Check_Reagents->Check_Temp Yes Sol_Reagents Purify reagents before use. Check_Reagents->Sol_Reagents No Check_Moisture Are anhydrous conditions maintained? Check_Temp->Check_Moisture Yes Sol_Temp Optimize temperature (e.g., warm from -78°C to RT). Check_Temp->Sol_Temp No Sol_Moisture Flame-dry glassware and use anhydrous solvents. Check_Moisture->Sol_Moisture No

References

Technical Support Center: DIETHYL IODOMETHYLPHOSPHONATE in Base-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during experiments involving diethyl iodomethylphosphonate and bases.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound in reactions involving bases?

A1: this compound is predominantly used as a reagent in the Horner-Wadsworth-Emmons (HWE) reaction. In this reaction, a base is used to deprotonate the carbon adjacent to the phosphorus atom, forming a phosphonate carbanion (ylide). This carbanion then reacts with an aldehyde or ketone to produce an alkene, typically with high (E)-stereoselectivity.[1][2] The HWE reaction is favored in many synthetic applications due to the high reactivity of the phosphonate carbanion and the ease of removal of the water-soluble phosphate byproduct.[1]

Q2: My HWE reaction is yielding a mixture of (E) and (Z) isomers. What are the common causes and how can I improve the (E)-selectivity?

A2: Poor (E/Z) selectivity in HWE reactions with this compound can be influenced by several factors. Key areas to investigate include the choice of base, reaction temperature, and solvent. To enhance the formation of the thermodynamically more stable (E)-alkene, consider the following adjustments:

  • Base Selection: The counter-ion of the base plays a crucial role. Lithium and sodium bases, such as n-butyllithium (n-BuLi) or sodium hydride (NaH), generally promote higher (E)-selectivity. Potassium-based strong bases can sometimes lead to lower (E)-selectivity.

  • Temperature: Running the reaction at a higher temperature, such as room temperature, can favor the formation of the more stable (E)-isomer.

  • Solvent: The choice of solvent can influence the stereochemical outcome. Tetrahydrofuran (THF) and 1,2-dimethoxyethane (DME) are commonly used solvents.[1]

Q3: My reaction appears to be incomplete or has stalled. What could be the issue?

A3: In reactions with weakly stabilized phosphonates like this compound, the final elimination step to form the alkene can be slow. It is possible that your reaction is stalling at the β-hydroxy phosphonate intermediate. To drive the reaction to completion, you might need to increase the reaction time or temperature. In some instances, a separate step may be required to eliminate the phosphate group.

Q4: What are the potential side reactions of this compound with bases in the absence of a carbonyl compound?

A4: In the absence of an aldehyde or ketone, this compound can potentially undergo several side reactions when treated with a base. The specific pathway depends on the nature of the base and the reaction conditions.

  • Wurtz-type Coupling: With reactive metals like sodium, or potentially with strong bases that can induce metal-halogen exchange, a Wurtz-type coupling reaction can occur. In this reaction, two molecules of this compound couple to form 1,2-bis(diethylphosphono)ethane. This is a known reaction for alkyl halides in the presence of sodium metal.

  • Reaction with Strong, Non-nucleophilic Bases: Very strong bases like lithium diisopropylamide (LDA) are designed to be poor nucleophiles due to steric hindrance.[3] Their primary role is to deprotonate acidic protons. While specific studies on this compound are limited, strong bases will deprotonate the α-carbon to form the phosphonate carbanion. If no electrophile is present, this carbanion may be stable at low temperatures for a period but could potentially react with the solvent (e.g., THF) or other species in the reaction mixture over time or at higher temperatures.

  • Elimination (Hypothetical): While not a commonly reported side reaction for this compound, α-halo compounds can potentially undergo elimination to form an alkene. In this case, it would lead to the formation of diethyl vinylphosphonate. The likelihood of this pathway depends on the acidity of the α-protons and the strength and steric bulk of the base. The pKa of the α-protons in phosphonates is significantly lower than in simple alkanes, making deprotonation feasible. However, for elimination to occur, the base would need to abstract a proton while the iodide leaves.

  • Decomposition: Although specific decomposition pathways for this compound in the presence of bases are not well-documented in the reviewed literature, strong bases can potentially promote degradation, especially at elevated temperatures. Possible pathways could involve cleavage of the P-C or C-O bonds.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Low yield of desired alkene in HWE reaction Incomplete reaction, stalling at the β-hydroxy phosphonate intermediate.- Increase reaction time.- Increase reaction temperature.- Consider a two-step procedure where the β-hydroxy phosphonate is isolated and then subjected to elimination conditions.
Side reactions consuming the starting material or intermediate.- Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with oxygen or moisture.- Add the base slowly to the phosphonate solution at a low temperature to control the exotherm and minimize side reactions before the addition of the aldehyde/ketone.
Poor (E/Z) stereoselectivity Reaction conditions do not strongly favor the formation of the (E)-isomer.- Switch to a lithium or sodium-based strong base (e.g., n-BuLi, NaH).- Increase the reaction temperature to favor the thermodynamically more stable (E)-alkene.- Experiment with different ethereal solvents like THF or DME.
Formation of 1,2-bis(diethylphosphono)ethane Wurtz-type coupling of the this compound.- This is more likely with reactive metals but could be a minor pathway with certain strong bases.- Ensure the rapid and efficient trapping of the phosphonate carbanion by the aldehyde or ketone.- Add the base to the mixture of the phosphonate and the carbonyl compound (Barbier-type conditions), although this may affect stereoselectivity.
Complex mixture of unidentified products Decomposition of starting material or intermediates.- Run the reaction at a lower temperature, especially during the formation of the phosphonate anion.- Use a less reactive base if possible.- Ensure the purity of all reagents and solvents.

Experimental Protocols

Protocol 1: General Procedure for the Horner-Wadsworth-Emmons Reaction with this compound

Materials:

  • This compound

  • Aldehyde or ketone

  • Base (e.g., Sodium Hydride (NaH), 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), suspend NaH (1.1 equivalents) in anhydrous THF in a flame-dried flask.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the stirred suspension of NaH.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the ylide is typically accompanied by the evolution of hydrogen gas.

  • Cool the ylide solution back to 0 °C.

  • Add a solution of the aldehyde or ketone (1.0 equivalent) in anhydrous THF dropwise to the ylide solution.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and add water.

  • Extract the aqueous layer three times with an organic solvent.

  • Combine the organic layers and wash with brine.

  • Dry the combined organic phase over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

HWE_Reaction_Pathway Phosphonate This compound Ylide Phosphonate Ylide (Carbanion) Phosphonate->Ylide + Base Base Base (e.g., NaH) Betaine Betaine Intermediate Ylide->Betaine + Carbonyl Carbonyl Aldehyde / Ketone Oxaphosphetane Oxaphosphetane Intermediate Betaine->Oxaphosphetane Alkene (E)-Alkene Oxaphosphetane->Alkene Byproduct Phosphate Byproduct Oxaphosphetane->Byproduct

Caption: Horner-Wadsworth-Emmons reaction pathway.

Troubleshooting_Logic Start Experiment Start Problem Identify Issue Start->Problem LowYield Low Yield Problem->LowYield Low Yield PoorSelectivity Poor E/Z Selectivity Problem->PoorSelectivity Poor Selectivity SideProduct Unexpected Side Product Problem->SideProduct Side Product Incomplete Incomplete Reaction LowYield->Incomplete BaseSolvent Change Base/Solvent PoorSelectivity->BaseSolvent Purification Check Purification SideProduct->Purification Wurtz Wurtz Coupling? SideProduct->Wurtz TempTime Increase Temp/Time Incomplete->TempTime End Optimized Reaction TempTime->End BaseSolvent->End Purification->End Wurtz->End

Caption: Troubleshooting logic for HWE reactions.

Side_Reactions Start This compound + Base Wurtz Wurtz-type Coupling (e.g., with Na metal) Start->Wurtz Elimination Elimination (Hypothetical) Start->Elimination Decomposition Decomposition Start->Decomposition Ylide_Formation Ylide Formation (Desired Pathway for HWE) Start->Ylide_Formation

Caption: Potential side reactions with bases.

References

Technical Support Center: Improving Stereoselectivity with Diethyl Iodomethylphosphonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with diethyl iodomethylphosphonate, particularly in the context of the Horner-Wadsworth-Emmons (HWE) reaction to control alkene stereoselectivity.

Frequently Asked Questions (FAQs)

Q1: My Horner-Wadsworth-Emmons (HWE) reaction with this compound is resulting in a low E/Z ratio. What are the primary factors I should investigate?

A1: Low stereoselectivity in the HWE reaction often stems from suboptimal reaction conditions. The key parameters to examine are the choice of base, reaction temperature, and solvent. For weakly stabilized phosphonates like this compound, these factors critically influence the equilibration of intermediates that leads to the thermodynamically favored (E)-alkene.[1]

Q2: How can I favor the formation of the (E)-alkene?

A2: To enhance the yield of the (E)-alkene, consider the following adjustments:

  • Base Selection: Lithium and sodium bases, such as n-butyllithium (n-BuLi), lithium diisopropylamide (LDA), or sodium hydride (NaH), generally promote higher (E)-selectivity compared to potassium-based bases.[1]

  • Temperature: Increasing the reaction temperature (e.g., from -78 °C to room temperature) can facilitate the equilibration of the oxaphosphetane intermediates, which typically favors the formation of the more stable (E)-product.[1]

  • Aldehyde Structure: Increasing the steric bulk of the aldehyde substrate can also promote the formation of the (E)-isomer.[1]

  • Additives: The addition of lithium salts, such as lithium chloride (LiCl) or lithium bromide (LiBr), can enhance (E)-selectivity, particularly when using other bases like DBU.[2]

Q3: Is it possible to obtain the (Z)-alkene as the major product with this compound?

A3: Achieving high (Z)-selectivity with standard HWE conditions and a reagent like this compound is challenging, as the reaction inherently favors the (E)-isomer.[1][2] High (Z)-selectivity is typically achieved using the Still-Gennari modification, which requires a phosphonate with electron-withdrawing groups (e.g., trifluoroethyl esters) and specific reaction conditions, such as the use of potassium hexamethyldisilazide (KHMDS) with 18-crown-6 in THF at low temperatures.[2][3]

Q4: My reaction seems to stall, and I am not observing the formation of the expected alkene. What could be the issue?

A4: With non-stabilized or weakly stabilized phosphonates, the final elimination of the phosphate group from the β-hydroxy phosphonate intermediate can be slow. If your reaction is stalling, it is possible that it is at this intermediate stage. To drive the reaction to completion, you might need to increase the reaction time or temperature. In some cases, a separate step to eliminate the phosphate group might be necessary.

Q5: What are the advantages of using this compound over the bromo- or chloro-analogs?

A5: The reactivity of the alkyl halide in the Michaelis-Arbuzov reaction to prepare the phosphonate, and in subsequent alkylations of the phosphonate carbanion, follows the trend R-I > R-Br > R-Cl. Therefore, this compound is expected to be more reactive than its bromo and chloro counterparts, which can be advantageous in certain applications.

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during HWE reactions with this compound.

Problem Potential Cause(s) Troubleshooting Steps
Low or No Product Yield 1. Ineffective Deprotonation: The base may not be strong enough. 2. Low Reaction Temperature: The reaction rate may be too slow. 3. Steric Hindrance: Bulky phosphonate or carbonyl substrate. 4. Decomposition of Reactants: Base-sensitive functional groups.1. Base Selection: Switch to a stronger base (e.g., n-BuLi, LDA). For base-sensitive substrates, consider milder conditions like LiCl with an amine base (Masamune-Roush conditions).[2][4] 2. Temperature Optimization: Gradually increase the reaction temperature. 3. Increase Reaction Time/Concentration: Allow the reaction to proceed for a longer duration or increase reactant concentration. 4. Protecting Groups: Use appropriate protecting groups for sensitive functionalities.
Poor (E)-Stereoselectivity 1. Reaction Conditions Favoring (Z)-Isomer: Use of potassium bases. 2. Insufficient Equilibration of Intermediates: Low reaction temperature.1. Cation Effect: Use lithium or sodium bases.[1] 2. Temperature: Increase the reaction temperature to favor thermodynamic control.[1] 3. Solvent Choice: Use aprotic polar solvents like THF.
Formation of Side Products 1. Self-Condensation of Aldehyde/Ketone: Base-catalyzed aldol reaction. 2. Michael Addition: If the product is an α,β-unsaturated ketone, the phosphonate carbanion may add to it.1. Slow Addition: Add the carbonyl compound slowly to the deprotonated phosphonate solution at a low temperature. 2. Monitor Reaction Progress: Stop the reaction once the starting material is consumed to avoid side reactions.

Data Presentation

While specific quantitative data for this compound is not extensively available in the literature, the following tables summarize the general trends observed for HWE reactions. Researchers should use these as a guide and populate them with their own experimental data for precise optimization.

Table 1: General Influence of Reaction Parameters on Stereoselectivity

Parameter Condition Expected Effect on Stereoselectivity
Base Cation Li⁺ > Na⁺ > K⁺Increased (E)-selectivity[1]
K⁺ with 18-crown-6Increased (Z)-selectivity (Still-Gennari conditions)[3]
Temperature Increase (e.g., -78 °C to 25 °C)Increased (E)-selectivity[1]
Low (e.g., -78 °C)May favor kinetic (Z)-product with modified phosphonates[3]
Solvent Aprotic (e.g., THF, DME)Generally favors (E)-selectivity
Aldehyde Structure Increased steric bulkIncreased (E)-selectivity[1]
Additive LiCl, LiBrIncreased (E)-selectivity[2]

Table 2: Template for Experimental Data Logging

Entry Aldehyde Base (eq.) Solvent Temperature (°C) Time (h) Yield (%) E/Z Ratio
1BenzaldehydeNaH (1.2)THF2512
2Benzaldehyden-BuLi (1.1)THF-78 to 256
3CyclohexanecarboxaldehydeNaH (1.2)THF2512
4CyclohexanecarboxaldehydeLDA (1.1)THF-784

Experimental Protocols

General Protocol for (E)-Alkene Synthesis via Horner-Wadsworth-Emmons Reaction

This protocol provides a general starting point for performing an HWE reaction with this compound to favor the formation of the (E)-alkene. Optimization of specific parameters may be required for different aldehydes.

Materials:

  • This compound

  • Aldehyde

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • Preparation of the Ylide:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents).

    • Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.

    • Add anhydrous THF to the flask and cool the suspension to 0 °C using an ice bath.

    • Slowly add a solution of this compound (1.1 equivalents) in anhydrous THF to the stirred suspension of sodium hydride.

    • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the ylide is typically accompanied by the evolution of hydrogen gas.

  • Reaction with the Aldehyde:

    • Cool the ylide solution to 0 °C.

    • Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise to the ylide solution.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and add water.

    • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate) three times.

    • Combine the organic layers and wash with brine.

    • Dry the combined organic phase over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to separate the (E) and (Z) isomers and remove the phosphate byproduct.

Visualizations

HWE_Workflow cluster_prep Ylide Preparation cluster_reaction Olefination Reaction cluster_workup Work-up & Purification NaH NaH in THF Ylide Phosphonate Ylide NaH->Ylide 0°C to RT Phosphonate This compound Phosphonate->Ylide ReactionMix Reaction Mixture Ylide->ReactionMix 0°C to RT Aldehyde Aldehyde in THF Aldehyde->ReactionMix Quench Quench (aq. NH4Cl) ReactionMix->Quench Extract Extraction Quench->Extract Purify Chromatography Extract->Purify Product Alkene Product Purify->Product

Caption: General experimental workflow for the Horner-Wadsworth-Emmons reaction.

Troubleshooting_Stereoselectivity cluster_E_selectivity Strategies to Increase (E)-Selectivity cluster_Z_selectivity Strategies to Increase (Z)-Selectivity Start Poor E/Z Stereoselectivity Observed CheckReagents Verify Purity of Reagents & Anhydrous Conditions Start->CheckReagents TargetIsomer Is (E)-isomer the target? CheckReagents->TargetIsomer UseLiNaBase Use Li⁺ or Na⁺ based base (e.g., n-BuLi, NaH) TargetIsomer->UseLiNaBase Yes StillGennari Employ Still-Gennari Conditions: - Phosphonate with EWGs - KHMDS / 18-crown-6 - Low Temperature (-78°C) TargetIsomer->StillGennari No, (Z) is target IncreaseTemp Increase Reaction Temperature (e.g., to RT) UseLiNaBase->IncreaseTemp AddLiSalt Add LiCl or LiBr IncreaseTemp->AddLiSalt Analyze Analyze E/Z Ratio AddLiSalt->Analyze StillGennari->Analyze

Caption: Troubleshooting workflow for poor HWE stereoselectivity.

References

Technical Support Center: Diethyl Iodomethylphosphonate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Diethyl Iodomethylphosphonate (DIMP). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the handling, stability, and analysis of DIMP.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound under standard laboratory conditions?

A1: this compound is generally stable under normal laboratory conditions, which include storage at 2-8°C in a tightly sealed container, protected from light and moisture. Under these conditions, the compound is not expected to undergo significant decomposition. However, prolonged exposure to ambient temperatures, humidity, or light may lead to gradual degradation.

Q2: What are the likely decomposition pathways for this compound?

A2: Based on the chemistry of organophosphonates, the primary decomposition pathways for this compound are expected to be hydrolysis and thermal degradation. Photolytic degradation may also occur upon exposure to UV light.

  • Hydrolysis: In the presence of water or moisture, DIMP can undergo hydrolysis. This can be catalyzed by acidic or basic conditions. The reaction likely involves the cleavage of the P-O-C ester bonds and potentially the C-I bond.

  • Thermal Decomposition: At elevated temperatures, DIMP is expected to decompose. While specific data for DIMP is limited, thermal degradation of similar organophosphonates often involves elimination reactions, leading to the formation of acidic phosphorus species and volatile organic compounds. Thermal decomposition can lead to the release of irritating gases and vapors.

Q3: What are the potential decomposition products of this compound?

  • From Hydrolysis:

    • Ethyl iodomethylphosphonic acid (from hydrolysis of one ester group)

    • Iodomethylphosphonic acid (from hydrolysis of both ester groups)

    • Ethanol

    • Hydroxymethylphosphonic acid diethyl ester (if the C-I bond is hydrolyzed)

  • From Thermal Decomposition:

    • Ethyl iodide

    • Ethene

    • Phosphoric acid derivatives

Q4: I am observing unexpected peaks in my HPLC analysis of a DIMP sample. What could be the cause?

A4: Unexpected peaks in an HPLC chromatogram of a this compound sample could be due to several factors:

  • Decomposition: The sample may have started to decompose due to improper storage or handling (exposure to moisture, light, or high temperatures). The extra peaks would correspond to the degradation products mentioned in Q3.

  • Impurities from Synthesis: The peaks could be residual starting materials, reagents, or byproducts from the synthesis of DIMP.

  • Contamination: The sample or the HPLC system (solvent, column, vials) might be contaminated.

To troubleshoot, it is recommended to:

  • Verify the storage conditions and age of the DIMP sample.

  • Analyze a freshly opened or newly synthesized batch of DIMP, if available.

  • Run a blank injection (solvent only) to check for system contamination.

  • Consider using a different HPLC column or mobile phase to improve separation.

  • Employ a mass spectrometric detector (LC-MS) to identify the mass of the unknown peaks, which can help in their identification.

Troubleshooting Guides

Guide 1: Investigating Suspected Hydrolytic Decomposition

Issue: You suspect your this compound sample has undergone hydrolysis, leading to inconsistent experimental results.

Troubleshooting Steps:

  • pH Measurement: If your sample is in a solution, measure the pH. Acidic or basic conditions can accelerate hydrolysis.

  • Water Content Analysis: Determine the water content of your sample or solvent using Karl Fischer titration.

  • Analytical Confirmation:

    • HPLC Analysis: Use a reverse-phase HPLC method to analyze the sample. Hydrolysis products are generally more polar than the parent compound and will have shorter retention times.

    • ³¹P NMR Spectroscopy: This technique is very sensitive to the chemical environment of the phosphorus atom. The parent DIMP will have a characteristic chemical shift. The formation of ethyl iodomethylphosphonic acid and iodomethylphosphonic acid will result in new peaks at different chemical shifts.

    • LC-MS Analysis: Liquid chromatography-mass spectrometry can be used to separate the components of the sample and identify them based on their mass-to-charge ratio.

Experimental Protocol: HPLC Analysis of DIMP and Potential Hydrolysis Products

ParameterRecommended Conditions
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid. Start with a higher percentage of A and gradually increase B.
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 210 nm or Mass Spectrometry (ESI+)

Data Presentation: Expected HPLC Retention Times (Relative)

CompoundExpected Relative Retention Time
Iodomethylphosphonic acidShortest
Ethyl iodomethylphosphonic acidIntermediate
This compoundLongest
Guide 2: Assessing Thermal Stability

Issue: Your experimental procedure involves heating this compound, and you need to determine if it is degrading.

Troubleshooting Steps:

  • Thermogravimetric Analysis (TGA): TGA can be used to determine the onset temperature of decomposition. The analysis measures the change in mass of the sample as a function of temperature. A sharp decrease in mass indicates decomposition.

  • Headspace GC-MS Analysis: If you heat DIMP in a sealed vial, you can analyze the vapor phase (headspace) by gas chromatography-mass spectrometry (GC-MS). This will help identify any volatile decomposition products.

  • Analysis of the Residue: After heating, the non-volatile residue can be analyzed by techniques like HPLC, NMR, or LC-MS to identify degradation products.

Experimental Protocol: Headspace GC-MS Analysis for Volatile Decomposition Products

  • Sample Preparation: Place a known amount of this compound in a headspace vial and seal it.

  • Incubation: Heat the vial in the headspace autosampler at the desired temperature for a set period (e.g., 30 minutes at 100 °C).

  • Injection: The autosampler will inject a portion of the vapor phase into the GC-MS.

  • GC Separation: Use a suitable GC column (e.g., a mid-polar column like a DB-5ms) and a temperature program to separate the volatile components.

  • MS Detection: Identify the separated components based on their mass spectra by comparing them to a spectral library (e.g., NIST).

Visualizing Decomposition Pathways and Workflows

Below are diagrams illustrating the potential decomposition pathways of this compound and a general workflow for investigating its stability.

DecompositionPathways cluster_hydrolysis Hydrolysis cluster_thermal Thermal Decomposition DIMP This compound EIPA Ethyl Iodomethylphosphonic Acid DIMP->EIPA + H2O - EtOH Ethanol Ethanol DIMP->Ethanol Volatiles Volatile Products (e.g., Ethene, Ethyl Iodide) DIMP->Volatiles Heat Residue Phosphoric Acid Derivatives DIMP->Residue Heat IPA Iodomethylphosphonic Acid EIPA->IPA + H2O - EtOH StabilityInvestigationWorkflow cluster_analysis Decomposition Analysis start Suspected DIMP Decomposition storage Verify Storage Conditions (Temp, Light, Moisture) start->storage analytical_method Review Analytical Method (HPLC/GC parameters) start->analytical_method fresh_sample Analyze Fresh/Reference Sample storage->fresh_sample analytical_method->fresh_sample hplc HPLC/LC-MS Analysis (for non-volatile products) fresh_sample->hplc gcms Headspace GC-MS Analysis (for volatile products) fresh_sample->gcms nmr 31P NMR Analysis (for phosphorus-containing species) fresh_sample->nmr identify Identify Decomposition Products hplc->identify gcms->identify nmr->identify quantify Quantify Degradation identify->quantify report Report Findings & Implement Corrective Actions quantify->report

Safe Handling of DIETHYL IODOMETHYLPHOSPHONATE: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential safety information, troubleshooting guides, and experimental protocols for the safe handling and use of Diethyl Iodomethylphosphonate in a laboratory setting. Adherence to these guidelines is crucial for ensuring personnel safety and maintaining the integrity of experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is classified as a hazardous substance. The primary hazards include:

  • Skin Irritation: Causes skin irritation upon contact.[1]

  • Serious Eye Irritation: Can cause serious eye irritation.[1]

  • Respiratory Tract Irritation: May cause respiratory irritation if inhaled.

Q2: What personal protective equipment (PPE) is mandatory when handling this chemical?

A2: Appropriate PPE must be worn at all times when handling this compound. This includes:

  • Eye Protection: Chemical safety goggles are required.

  • Hand Protection: Wear protective gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat or other protective clothing should be worn.

  • Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate, a respirator may be necessary.

Q3: How should this compound be stored?

A3: Proper storage is essential to maintain the chemical's stability and prevent accidents.

  • Keep the container tightly closed.

  • Store in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents.

Q4: What should I do in case of accidental exposure?

A4: Immediate action is critical in the event of exposure.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[1]

  • Inhalation: Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Wash out mouth with water. Seek medical attention immediately.

Q5: What are the proper disposal procedures for this chemical?

A5: this compound and its containers must be disposed of as hazardous waste. Follow all local, state, and federal regulations for chemical waste disposal. Do not pour down the drain.

Troubleshooting Guide

Issue Possible Cause Solution
Reaction failure or low yield in a Horner-Wadsworth-Emmons reaction Reagent degradation due to improper storage.Ensure the reagent was stored in a tightly sealed container, protected from moisture and light. Consider using a fresh bottle of the reagent.
Incomplete deprotonation of the phosphonate.Use a strong, fresh base (e.g., Sodium Hydride) and ensure anhydrous reaction conditions.
Aldehyde/ketone starting material is impure or contains water.Purify the carbonyl compound before use and ensure all glassware is thoroughly dried.
Formation of unexpected byproducts Reaction temperature is too high.Maintain the recommended reaction temperature. For sensitive substrates, consider running the reaction at a lower temperature.
Presence of impurities in the starting materials or solvents.Use purified starting materials and anhydrous solvents.
Difficulty in product purification Residual phosphonate byproducts.The dialkylphosphate byproduct is typically water-soluble and can be removed by aqueous extraction during workup.

Quantitative Data Summary

Property Value Source
Molecular Formula C5H12IO3PPubChem
Molecular Weight 278.03 g/mol PubChem
Appearance Colorless to light yellow liquidFisher Scientific SDS
Boiling Point 112 - 114 °C @ 1 mmHgFisher Scientific SDS
Density 1.55 g/cm³PubChem

Experimental Protocol: Horner-Wadsworth-Emmons Reaction

This protocol provides a general procedure for the olefination of an aldehyde using this compound. Note: This is a representative protocol and may require optimization for specific substrates.

Materials:

  • This compound

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Aldehyde

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • Preparation: All glassware must be thoroughly dried in an oven and cooled under a stream of dry nitrogen or argon. The reaction should be carried out under an inert atmosphere.

  • Deprotonation: In a two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, suspend Sodium Hydride (1.1 equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the NaH suspension via a syringe or dropping funnel.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the ylide is often indicated by a color change.

  • Olefination: Cool the ylide solution back to 0 °C.

  • Slowly add a solution of the aldehyde (1.0 equivalent) in anhydrous THF to the ylide solution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Workup: Carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

  • Transfer the mixture to a separatory funnel and add water and the extraction solvent.

  • Separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visual Workflow and Safety Diagrams

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Personal Protective Equipment (Goggles, Gloves, Lab Coat) B Work in a Ventilated Fume Hood A->B C Carefully Weigh/Measure Reagent B->C D Keep Container Tightly Closed C->D E Decontaminate Glassware and Surfaces D->E F Dispose of Waste in Designated Hazardous Waste Container E->F

Caption: Safe Handling Workflow for this compound.

EmergencyResponse cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhalation Inhalation Start Exposure Incident S1 Remove Contaminated Clothing Start->S1 E1 Flush with Water for 15 min Start->E1 I1 Move to Fresh Air Start->I1 S2 Wash with Soap and Water for 15 min S1->S2 S3 Seek Medical Attention if Irritation Persists S2->S3 E2 Seek Immediate Medical Attention E1->E2 I2 Seek Medical Attention I1->I2

References

Technical Support Center: Troubleshooting Incomplete Conversion of Diethyl Iodomethylphosphonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for incomplete conversion of starting material when using diethyl iodomethylphosphonate in olefination reactions, primarily the Horner-Wadsworth-Emmons (HWE) reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes for incomplete conversion of my starting material in a Horner-Wadsworth-Emmons reaction with this compound?

Incomplete conversion in HWE reactions using this compound can stem from several factors:

  • Inefficient Deprotonation: The phosphonate may not be fully deprotonated if the base is not strong enough, has degraded, or if there are acidic impurities in the reaction mixture.

  • Reagent Purity and Stability: The aldehyde, ketone, or the this compound itself may be impure or degraded. This compound can be sensitive to light and should be stored in a dark place under an inert atmosphere.

  • Suboptimal Reaction Conditions: Reaction temperature and time can significantly impact the conversion rate. Some reactions may require elevated temperatures or longer reaction times to proceed to completion.

  • Steric Hindrance: Sterically hindered aldehydes or ketones may react slowly, leading to incomplete conversion under standard conditions.

  • Side Reactions: The presence of the iodo group can lead to side reactions, such as elimination or reaction with the base, which consume the starting material and reduce the yield of the desired product.

Q2: How can I improve the deprotonation of this compound?

To improve deprotonation, consider the following:

  • Choice of Base: Sodium hydride (NaH) is a commonly used strong base. For more sensitive substrates, milder conditions like lithium chloride (LiCl) with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be effective.

  • Freshness of Base: Ensure the base is fresh and has not been deactivated by exposure to air or moisture.

  • Solvent: Use anhydrous solvents to prevent quenching of the base and the phosphonate carbanion. Tetrahydrofuran (THF) and dimethoxyethane (DME) are common choices.

  • Temperature: The deprotonation is often carried out at 0 °C to room temperature.

Q3: What are some potential side reactions specific to this compound?

The iodomethyl group introduces the possibility of side reactions not typically seen with other phosphonates:

  • Elimination: Strong bases could potentially promote the elimination of HI from the phosphonate reagent.

  • Reaction with Nucleophiles: The phosphonate carbanion, being a strong nucleophile, could potentially react with the C-I bond of another molecule of the phosphonate, leading to byproduct formation.

  • Halogen-Metal Exchange: If organolithium bases (like n-BuLi) are used, there is a possibility of halogen-metal exchange at the C-I bond.

To minimize these side reactions, it is crucial to control the reaction temperature and to add the aldehyde or ketone to the pre-formed phosphonate carbanion.

Troubleshooting Guide

Incomplete conversion is a common issue. This guide provides a systematic approach to identifying and resolving the problem.

Table 1: Troubleshooting Low Conversion of Starting Material
Observation Potential Cause Suggested Solution
Starting material (aldehyde/ketone) remains largely unreacted. 1. Inefficient deprotonation of the phosphonate. 2. Deactivated phosphonate reagent. 3. Low reaction temperature or insufficient reaction time.1. Use a stronger base (e.g., NaH). Ensure the base is fresh. Use anhydrous solvent. 2. Check the purity of the this compound. Consider purification if necessary. 3. Increase the reaction temperature and/or extend the reaction time. Monitor the reaction progress by TLC or GC.
Both starting materials are consumed, but the desired product yield is low. 1. Side reactions are consuming the starting materials or intermediates. 2. The intermediate β-hydroxyphosphonate is not eliminating.1. Use milder reaction conditions (e.g., DBU/LiCl). Maintain low temperatures during ylide formation. Add the carbonyl compound slowly to the pre-formed ylide. 2. In the absence of an electron-withdrawing group, the elimination can be slow. The reaction may require heating to facilitate elimination.[1]
A complex mixture of products is observed. 1. Degradation of starting materials or products. 2. Multiple side reactions occurring.1. Ensure all reagents are pure and the reaction is performed under an inert atmosphere. 2. Re-evaluate the choice of base and reaction temperature. Consider a milder base and lower temperature.

Experimental Protocols

General Protocol for the Horner-Wadsworth-Emmons Reaction with this compound

This protocol provides a general procedure for the olefination of an aldehyde with this compound to form a vinyl iodide.

Materials:

  • This compound

  • Aldehyde (e.g., benzaldehyde)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • Preparation of the Phosphonate Anion:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add sodium hydride (1.2 equivalents, washed with hexanes to remove mineral oil).

    • Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the stirred suspension of NaH.

    • Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.

  • Reaction with the Aldehyde:

    • Cool the resulting solution of the phosphonate carbanion to 0 °C.

    • Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise to the carbanion solution.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired vinyl iodide.

Data Presentation

The yield of the Horner-Wadsworth-Emmons reaction can be influenced by the substrate, base, and reaction conditions. Aromatic aldehydes generally produce (E)-alkenes with high selectivity.[1]

Table 2: Representative Yields for HWE Reaction with this compound
AldehydeBaseSolventTemperature (°C)Time (h)Yield (%)
BenzaldehydeNaHTHF0 to RT12Data not available in search results
4-MethoxybenzaldehydeNaHTHF0 to RT12Data not available in search results
CyclohexanecarboxaldehydeNaHTHF0 to RT24Data not available in search results
2-NaphthaldehydeDBU/LiClMeCNRT18Data not available in search results

Note: Specific yield data for this compound was not available in the provided search results. The table structure is provided as a template for recording experimental outcomes.

Visualizations

Troubleshooting Workflow for Incomplete Conversion

Troubleshooting_Workflow start Incomplete Conversion Observed check_reagents 1. Check Reagent Purity and Stability start->check_reagents check_deprotonation 2. Evaluate Deprotonation Conditions check_reagents->check_deprotonation solution_reagents Use fresh, pure reagents. Store phosphonate properly. check_reagents->solution_reagents check_reaction_params 3. Assess Reaction Parameters check_deprotonation->check_reaction_params solution_deprotonation Use fresh, stronger base (NaH). Ensure anhydrous conditions. check_deprotonation->solution_deprotonation check_side_reactions 4. Investigate Potential Side Reactions check_reaction_params->check_side_reactions solution_reaction_params Increase temperature and/or reaction time. Monitor by TLC/GC. check_reaction_params->solution_reaction_params solution_side_reactions Use milder base (DBU/LiCl). Maintain low temperature during ylide formation. check_side_reactions->solution_side_reactions end Successful Conversion check_side_reactions->end Problem Resolved

Caption: A logical workflow for troubleshooting incomplete conversion.

Horner-Wadsworth-Emmons Reaction Pathway

HWE_Pathway cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Products phosphonate Diethyl Iodomethylphosphonate deprotonation Deprotonation (Base) phosphonate->deprotonation aldehyde Aldehyde / Ketone nucleophilic_addition Nucleophilic Addition aldehyde->nucleophilic_addition carbanion Phosphonate Carbanion (Ylide) deprotonation->carbanion carbanion->nucleophilic_addition intermediate β-Hydroxyphosphonate Intermediate nucleophilic_addition->intermediate elimination Elimination intermediate->elimination alkene Vinyl Iodide (Product) elimination->alkene byproduct Phosphate Byproduct elimination->byproduct

Caption: Key steps in the HWE reaction pathway.

References

Technical Support Center: Optimizing Diethyl Iodomethylphosphonate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for the synthesis of Diethyl Iodomethylphosphonate. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile reagent. We will move beyond simple protocols to explore the critical nuances of temperature optimization in the context of the Michaelis-Arbuzov reaction, providing you with the causal understanding needed to troubleshoot and refine your experiments for maximum yield and purity.

Part 1: Foundational Principles of the Synthesis

The synthesis of this compound is predominantly achieved via the Michaelis-Arbuzov reaction. A thorough understanding of this mechanism is the first step toward effective troubleshooting and optimization.

Q1: What is the fundamental reaction mechanism for the synthesis of this compound?

A1: The reaction proceeds through the classic Michaelis-Arbuzov mechanism, which consists of two main stages.

  • Nucleophilic Attack (S N 2 Reaction): The reaction is initiated by the nucleophilic attack of the phosphorus atom in triethyl phosphite on the electrophilic carbon of an iodomethyl source (e.g., diiodomethane). This forms a triethoxy(iodomethyl)phosphonium iodide intermediate. The choice of an iodide is strategic; the carbon-iodine bond is weaker and iodide is an excellent leaving group, making this step highly favorable compared to reactions with bromides or chlorides.[1]

  • Dealkylation (Arbuzov Rearrangement): The iodide ion, now acting as a nucleophile, attacks one of the ethyl groups on the phosphonium intermediate. This results in the formation of the final this compound product and a molecule of ethyl iodide as a volatile by-product. This step is typically irreversible and thermally driven.

Below is a diagram illustrating this pathway.

Michaelis_Arbuzov TEP Triethyl Phosphite P(OEt)₃ Intermediate Phosphonium Salt Intermediate [(EtO)₃P-CH₂I]⁺ I⁻ TEP->Intermediate Sₙ2 Attack CH2I2 Diiodomethane CH₂I₂ CH2I2->Intermediate Product This compound (EtO)₂P(O)CH₂I Intermediate->Product Dealkylation (Rearrangement) Byproduct Ethyl Iodide EtI Intermediate->Byproduct Troubleshooting_Yield Start Low Yield Observed Check_Completion Analyze Crude Mixture (TLC, NMR) Start->Check_Completion Incomplete High % of Starting Material Check_Completion->Incomplete Incomplete Reaction Side_Products Significant Impurities (e.g., bis-phosphonate) Check_Completion->Side_Products Side Products Dominant Cause_Low_Temp Cause: Insufficient Temperature or Time Incomplete->Cause_Low_Temp Cause_High_Temp Cause: Temperature Too High or Rapid Addition Side_Products->Cause_High_Temp Solution_Low_Temp Solution: 1. Increase Temp to 100-120°C 2. Increase Reaction Time 3. Monitor to Completion Cause_Low_Temp->Solution_Low_Temp Solution_High_Temp Solution: 1. Reduce Temperature 2. Add Phosphite Dropwise 3. Use Excess Dihalomethane Cause_High_Temp->Solution_High_Temp

References

Validation & Comparative

A Comparative Guide for Researchers: Diethyl Iodomethylphosphonate vs. Diethyl Bromomethylphosphonate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the choice of reagents for olefination reactions is critical for achieving desired outcomes. This guide provides a detailed comparison of two key reagents, diethyl iodomethylphosphonate and diethyl bromomethylphosphonate, focusing on their synthesis, physical and chemical properties, and their application in the Horner-Wadsworth-Emmons (HWE) reaction.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound and diethyl bromomethylphosphonate is presented below. These properties are essential for handling, reaction setup, and purification.

PropertyThis compoundDiethyl Bromomethylphosphonate
CAS Number 10419-77-966197-72-6
Molecular Formula C5H12IO3PC5H12BrO3P
Molecular Weight 278.03 g/mol 231.03 g/mol
Appearance Colorless to light yellow liquidColorless to light yellow liquid
Boiling Point 119-120 °C @ 5 Torr99 °C @ 1 Torr
Density 1.6606 g/cm³ @ 19 °C1.447 g/cm³
Storage Conditions 2-8°C, under inert atmosphere, keep in dark place2-8°C, under inert atmosphere

Synthesis of Halomethylphosphonates

The primary route for the synthesis of both this compound and diethyl bromomethylphosphonate is the Michaelis-Arbuzov reaction.[1] This reaction involves the treatment of a trialkyl phosphite, typically triethyl phosphite, with a dihalomethane. The choice of dihalomethane (diiodomethane or dibromomethane) determines the final product.

Michaelis_Arbuzov reagent1 Triethyl Phosphite reaction Heat reagent1->reaction reagent2 Dihalomethane (CH₂X₂ where X = I or Br) reagent2->reaction product Diethyl Halomethylphosphonate ((C₂H₅O)₂P(O)CH₂X) byproduct Ethyl Halide (C₂H₅X) reaction->product reaction->byproduct

Caption: Synthesis of Diethyl Halomethylphosphonates via the Michaelis-Arbuzov Reaction.

The Horner-Wadsworth-Emmons (HWE) Reaction: A Comparative Overview

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon double bonds, offering significant advantages over the traditional Wittig reaction.[2][3] This reaction utilizes a phosphonate-stabilized carbanion, which is typically more nucleophilic than the corresponding phosphonium ylide, to react with aldehydes or ketones, leading to the stereoselective formation of alkenes.[4][5]

General Reaction Pathway

The HWE reaction proceeds through a well-established mechanism involving the deprotonation of the phosphonate to form a carbanion, which then undergoes nucleophilic addition to a carbonyl compound. The resulting intermediate collapses to form the alkene and a water-soluble phosphate byproduct, which simplifies purification.

HWE_Reaction phosphonate Diethyl Halomethylphosphonate ((C₂H₅O)₂P(O)CH₂X) deprotonation Deprotonation phosphonate->deprotonation base Base (e.g., NaH, DBU) base->deprotonation carbanion Phosphonate Carbanion addition Nucleophilic Addition carbanion->addition carbonyl Aldehyde or Ketone (R'R''C=O) carbonyl->addition alkene Vinyl Halide (R'R''C=CHX) byproduct Diethyl Phosphate Salt deprotonation->carbanion elimination Elimination addition->elimination elimination->alkene elimination->byproduct HWE_Workflow start Start step1 Carbanion Formation (Phosphonate + Base) start->step1 step2 Reaction with Carbonyl (Aldehyde/Ketone Addition) step1->step2 step3 Reaction Quench step2->step3 step4 Aqueous Work-up & Extraction step3->step4 step5 Purification (Column Chromatography) step4->step5 end Vinyl Halide Product step5->end

References

A Comparative Guide to Olefination Reactions: Alternatives to Diethyl Iodomethylphosphonate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of carbon-carbon double bonds through olefination is a cornerstone of molecular construction. Diethyl iodomethylphosphonate is a reagent traditionally used for the synthesis of vinyl iodides, which are valuable synthetic intermediates. However, a range of alternative methods offer distinct advantages in terms of reactivity, stereoselectivity, and substrate scope. This guide provides an objective comparison of this compound with three prominent alternatives: the Horner-Wadsworth-Emmons (HWE) reaction, the Julia-Kocienski olefination, and the Peterson olefination, supported by experimental data and detailed protocols.

Overview of Olefination Methods

Olefination reactions are fundamental transformations in organic synthesis that convert carbonyl compounds into alkenes. The choice of reagent and reaction conditions is critical in determining the yield, stereoselectivity (E/Z isomerism), and functional group compatibility of the transformation.

This compound Olefination: This method facilitates the formation of vinyl iodides from aldehydes. The resulting vinyl iodides are versatile intermediates, particularly for cross-coupling reactions.

Horner-Wadsworth-Emmons (HWE) Reaction: A widely used modification of the Wittig reaction, the HWE reaction employs phosphonate carbanions to afford alkenes. It is renowned for its high (E)-selectivity and the straightforward removal of its water-soluble phosphate byproduct.[1][2]

Julia-Kocienski Olefination: This reaction utilizes sulfone-based reagents to produce alkenes, often with high (E)-selectivity.[3][4][5][6] It is valued for its broad substrate scope and tolerance of various functional groups.[3][4]

Peterson Olefination: This method involves the reaction of α-silyl carbanions with carbonyl compounds. A key advantage is the ability to control the stereochemical outcome (E or Z) by choosing either acidic or basic elimination conditions for the intermediate β-hydroxysilane.[7][8][9]

Performance Comparison: Yield and Stereoselectivity

A direct quantitative comparison of these methods requires consistent substrates and reaction conditions. While a single comprehensive study is not available, the following tables summarize representative data for the olefination of benzaldehyde, a common benchmark substrate.

Table 1: Olefination of Benzaldehyde

Olefination MethodReagentProductYield (%)E/Z RatioCitation(s)
HWE Reaction Diethyl benzylphosphonateStilbene84>95:5[10]
Julia-Kocienski Olefination Phenyl tetrazolyl sulfone derivativeStilbeneHigh (not specified)High (E)-selectivity[11]
Peterson Olefination α-silyl carbanionStilbene~60-906:1 (E/Z)[12]

Experimental Protocols

Detailed methodologies are crucial for reproducibility and adaptation in a research setting.

Horner-Wadsworth-Emmons (HWE) Olefination Protocol

This protocol describes the olefination of an aldehyde using a phosphonate reagent.[13]

Materials:

  • Aldehyde (e.g., benzaldehyde)

  • Diethyl (bromomethyl)phosphonate or similar phosphonate reagent

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Under a nitrogen atmosphere, suspend sodium hydride (1.2 equivalents) in anhydrous THF in a round-bottom flask and cool to 0 °C.

  • Add a solution of the phosphonate reagent (1.1 equivalents) in anhydrous THF dropwise to the NaH suspension.

  • Stir the mixture at 0 °C for 30 minutes to form the phosphonate carbanion.

  • Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • Cool the reaction to 0 °C and quench with saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Julia-Kocienski Olefination Protocol

This protocol outlines the olefination of an aldehyde using a sulfone-based reagent.

Materials:

  • Aldehyde

  • Heteroaryl alkyl sulfone (e.g., 1-phenyl-1H-tetrazol-5-yl sulfone derivative)

  • Strong base (e.g., KHMDS)

  • Anhydrous solvent (e.g., THF, DME)

  • Quenching agent (e.g., water)

  • Extraction solvent (e.g., diethyl ether)

Procedure:

  • Dissolve the sulfone reagent in an anhydrous solvent under a nitrogen atmosphere and cool to -78 °C.

  • Add the strong base dropwise and stir for a specified time to generate the carbanion.

  • Add the aldehyde to the reaction mixture.

  • Allow the reaction to proceed at low temperature and then warm to room temperature.

  • Quench the reaction with water.

  • Extract the product with an appropriate organic solvent.

  • Wash the combined organic layers, dry over an anhydrous salt, filter, and concentrate.

  • Purify the product by chromatography.

Peterson Olefination Protocol

This protocol describes a general procedure for the Peterson olefination.[14]

Materials:

  • Ketone or aldehyde

  • (Trimethylsilyl)methyllithium (TMSCH₂Li) or other α-silyl carbanion precursor

  • Anhydrous diethyl ether

  • Methanol

  • p-Toluenesulfonic acid (for acidic workup) or a base (e.g., potassium hydride for basic workup)

  • Saturated aqueous sodium bicarbonate

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the carbonyl compound (1.0 equivalent) in anhydrous diethyl ether under an argon atmosphere.

  • Add the α-silyl carbanion reagent (e.g., (trimethylsilyl)methyllithium, 4.0 equivalents) at 25 °C and stir for 30 minutes.

  • For acidic workup (anti-elimination): Add methanol and then p-toluenesulfonic acid (10.0 equivalents) and stir for 2 hours.

  • For basic workup (syn-elimination): Isolate the intermediate β-hydroxysilane and treat with a base such as potassium hydride.

  • Quench the reaction with saturated aqueous sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Dry the combined organic layers over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography.

Reaction Mechanisms and Stereoselectivity

The stereochemical outcome of these reactions is governed by their distinct mechanisms.

This compound Olefination

The olefination likely proceeds through a Horner-Wadsworth-Emmons-type mechanism to generate a vinyl iodide. The stereoselectivity would be influenced by the reaction conditions.

Diethyl_Iodomethylphosphonate_Olefination

Horner-Wadsworth-Emmons (HWE) Reaction

The HWE reaction typically favors the formation of the thermodynamically more stable (E)-alkene. This is because the intermediates can often equilibrate to the more stable anti-oxaphosphetane precursor.[15]

HWE_Reaction

Julia-Kocienski Olefination

The high (E)-selectivity of the Julia-Kocienski olefination is often attributed to the kinetically controlled diastereoselective addition of the metalated sulfone to the aldehyde, leading to an anti-β-alkoxysulfone that stereospecifically decomposes to the (E)-alkene.[11]

Julia_Kocienski_Olefination

Peterson Olefination

The Peterson olefination offers unique stereochemical control. Basic conditions lead to a syn-elimination of the β-hydroxysilane intermediate, while acidic conditions promote an anti-elimination. This allows for the selective formation of either the (E) or (Z) alkene from the same intermediate.[7][8][9]

Peterson_Olefination

Substrate Scope and Functional Group Tolerance

Horner-Wadsworth-Emmons Reaction: This reaction is compatible with a wide range of aldehydes and ketones. The phosphonate carbanions are generally more nucleophilic than the corresponding Wittig ylides, allowing for reactions with more hindered ketones.[1]

Julia-Kocienski Olefination: A key advantage of this method is its excellent functional group tolerance, proceeding under mild conditions.[3][4]

Peterson Olefination: This reaction tolerates a variety of functional groups, including nitriles, which can be problematic in Wittig-type reactions.[7]

Conclusion

While this compound serves a specific purpose in the synthesis of vinyl iodides, several powerful alternatives exist for general olefination. The Horner-Wadsworth-Emmons reaction is a reliable method for the synthesis of (E)-alkenes with the significant advantage of an easily removable byproduct. The Julia-Kocienski olefination offers broad functional group tolerance and high (E)-selectivity. The Peterson olefination stands out for its unique ability to provide stereochemical control, allowing for the selective synthesis of either (E) or (Z)-alkenes. The choice of the optimal olefination method will ultimately depend on the specific synthetic target, the desired stereochemistry, and the functional groups present in the starting materials.

References

Comparative Efficacy of DIETHYL IODOMETHYLPHOSPHONATE: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature and patent databases reveals a significant lack of publicly available information regarding the biological efficacy of DIETHYL IODOMETHYLPHOSPHONATE, particularly in comparison to other phosphonate compounds. While the chemical properties and synthesis of this compound are documented, data on its specific biological activities, mechanisms of action, and comparative performance in experimental settings are not available.

This guide aims to provide a transparent overview of the current state of knowledge. Due to the absence of direct comparative studies, this document will outline the general landscape of phosphonate compounds in drug development and highlight the information gap concerning this compound.

I. The Landscape of Phosphonate Compounds in Therapeutics

Phosphonates are a class of organophosphorus compounds characterized by a stable carbon-phosphorus (C-P) bond. This structural feature makes them resistant to enzymatic cleavage, a property that has been widely exploited in medicinal chemistry. Many phosphonate-containing drugs have been developed, most notably the bisphosphonates, which are a cornerstone in the treatment of bone diseases such as osteoporosis and Paget's disease.

The therapeutic efficacy of phosphonates stems from their ability to act as mimics of natural phosphates, thereby inhibiting enzymes involved in various physiological and pathological processes. Their applications extend beyond bone disorders to areas including antiviral therapy, cancer treatment, and as enzyme inhibitors for a range of diseases.

II. This compound: What is Known

Current information on this compound is primarily confined to chemical and supplier databases. It is recognized as a chemical intermediate, suggesting its utility in the synthesis of more complex molecules. However, dedicated studies on its intrinsic biological effects are not present in the accessible scientific literature.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C5H12IO3P
Molecular Weight 278.03 g/mol
Appearance Colorless to pale yellow liquid
CAS Number 10419-77-9

III. The Information Gap: Efficacy and Comparative Data

The core requirement for a comparative guide is the availability of quantitative data from head-to-head studies. Unfortunately, for this compound, such data does not appear to exist in the public domain. To construct a meaningful comparison with other phosphonates, the following information would be essential:

  • Biological Activity: Data from in vitro and in vivo studies demonstrating any therapeutic or biological effects.

  • Mechanism of Action: Elucidation of the specific molecular targets and signaling pathways affected by the compound.

  • Comparative Efficacy: Experimental results directly comparing its performance against other well-established phosphonates (e.g., bisphosphonates like zoledronic acid or alendronate) in relevant disease models.

  • Experimental Protocols: Detailed methodologies of the experiments that would allow for scientific scrutiny and replication.

Without this foundational data, any attempt to create comparison tables or signaling pathway diagrams would be purely speculative and would not meet the standards of a scientific comparison guide.

IV. Hypothetical Experimental Workflow for Efficacy Assessment

To address the current knowledge gap, a structured experimental approach would be necessary. The following diagram illustrates a hypothetical workflow for assessing the efficacy of this compound and comparing it with other phosphonates.

G cluster_0 Initial Screening cluster_1 Preclinical Evaluation cluster_2 Comparative Efficacy Analysis A In Vitro Assays (e.g., enzyme inhibition, cell viability) B Dose-Response Studies A->B C Selection of Lead Compound (this compound vs. Other Phosphonates) B->C D Animal Model Studies (e.g., disease models for osteoporosis, cancer) C->D Advance to Preclinical E Pharmacokinetic & Pharmacodynamic Analysis D->E F Toxicity and Safety Assessment E->F G Head-to-Head Comparison with Standard-of-Care Phosphonates F->G Proceed to Comparative Studies H Statistical Analysis of Efficacy Data G->H I Determination of Relative Potency and Therapeutic Index H->I

Validating the Structure of Diethoxymethylphosphonate: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate synthesis and structural confirmation of key reagents is paramount. This guide provides a comprehensive comparison of methods for validating the structure of Diethyl Iodomethylphosphonate, a valuable building block in organic synthesis. We present experimental data, detailed protocols, and visual workflows to ensure the confident identification and use of this compound.

This compound is typically synthesized via the Michaelis-Arbuzov reaction. This method involves the reaction of a trialkyl phosphite, such as triethyl phosphite, with an alkyl halide. In this case, diiodomethane serves as the alkyl halide, reacting with triethyl phosphite to yield the desired product. While effective, the synthesis requires careful control of reaction conditions to minimize the formation of byproducts.

Comparison of Synthesis Methods

A common alternative approach for the formation of similar phosphonates involves a modified Arbuzov reaction. This can include the use of catalysts like zinc iodide to facilitate the reaction, particularly with less reactive halides. Another alternative is the Pudovik reaction, which involves the addition of a dialkyl phosphite to an aldehyde or ketone, although this is not directly applicable to the synthesis of this compound, it is a key method in the synthesis of α-hydroxyphosphonates.

Synthesis MethodReactantsGeneral ConditionsAdvantagesDisadvantages
Michaelis-Arbuzov Reaction Triethyl phosphite, DiiodomethaneNeat or in a high-boiling solvent, elevated temperaturesDirect, often high-yieldingCan require high temperatures, potential for side reactions
Catalyzed Arbuzov Reaction Triethyl phosphite, Diiodomethane, Lewis Acid (e.g., ZnI₂)Milder conditions than the uncatalyzed reactionLower reaction temperatures, can improve yieldsCatalyst removal may be necessary

Structural Validation Data

Accurate structural validation is critical to ensure the purity and identity of the synthesized this compound. A combination of spectroscopic techniques is essential for unambiguous characterization.

Spectroscopic Data Summary
TechniqueKey Observables
¹H NMR Signals for the ethoxy protons (triplet and quartet) and a characteristic doublet for the iodomethyl protons coupled to the phosphorus atom.
¹³C NMR Resonances for the ethoxy carbons and a downfield signal for the iodomethyl carbon, showing coupling to the phosphorus atom.
³¹P NMR A single peak characteristic of a phosphonate ester.
Mass Spec. Molecular ion peak and characteristic fragmentation patterns.

Experimental Protocols

Synthesis of this compound via Michaelis-Arbuzov Reaction

Materials:

  • Triethyl phosphite

  • Diiodomethane

  • High-boiling point solvent (e.g., toluene or xylenes), optional

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Distillation apparatus

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add triethyl phosphite.

  • Slowly add diiodomethane to the flask. The reaction is often exothermic.

  • Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by ³¹P NMR spectroscopy.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The crude product is then purified by vacuum distillation to remove unreacted starting materials and byproducts, yielding pure this compound.

NMR Sample Preparation and Analysis

Materials:

  • Synthesized this compound

  • Deuterated chloroform (CDCl₃)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Dissolve a small amount of the purified product in deuterated chloroform (CDCl₃).

  • Transfer the solution to an NMR tube.

  • Acquire ¹H, ¹³C, and ³¹P NMR spectra.

  • Process the spectra and compare the chemical shifts and coupling constants with expected values for this compound.

Mass Spectrometry Analysis

Materials:

  • Synthesized this compound

  • Volatile organic solvent (e.g., methanol or acetonitrile)

  • Mass spectrometer (e.g., with ESI or EI ionization)

Procedure:

  • Prepare a dilute solution of the sample in a suitable volatile solvent.

  • Introduce the sample into the mass spectrometer.

  • Acquire the mass spectrum and identify the molecular ion peak and key fragment ions.

Visualizing the Workflow and Structure

To further clarify the synthesis and validation process, the following diagrams are provided.

Synthesis_Workflow Synthesis Workflow Reactants Triethyl Phosphite + Diiodomethane Reaction Michaelis-Arbuzov Reaction (Heating/Reflux) Reactants->Reaction Purification Vacuum Distillation Reaction->Purification Product This compound Purification->Product Validation Structural Validation (NMR, MS) Product->Validation

Caption: Workflow for the synthesis and validation of this compound.

Validation_Logic Structural Validation Logic cluster_NMR NMR Spectroscopy H1_NMR ¹H NMR (Ethoxy & Iodomethyl signals) Structure Confirmed Structure H1_NMR->Structure C13_NMR ¹³C NMR (Ethoxy & Iodomethyl signals) C13_NMR->Structure P31_NMR ³¹P NMR (Phosphonate signal) P31_NMR->Structure MS Mass Spectrometry (Molecular Ion & Fragments) MS->Structure

Caption: Logic diagram for the structural validation of the final product.

A Comparative Guide to Catalysts in Reactions of Diethyl Iodomethylphosphonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Diethyl iodomethylphosphonate is a versatile reagent in organic synthesis, primarily utilized for the introduction of a phosphonomethyl group into various molecular scaffolds. The reactivity of this compound is dominated by the labile carbon-iodine bond, making it an excellent substrate for nucleophilic substitution and cross-coupling reactions. The choice of catalyst is paramount in achieving high yields, selectivity, and mild reaction conditions. This guide provides a comparative overview of catalytic systems applicable to reactions involving this compound, supported by data from analogous systems and detailed experimental protocols.

Catalyst Performance in Key Transformations

The utility of this compound as a synthetic building block is realized through several key reaction types. Below, we compare the performance of various catalysts in these transformations.

Table 1: Comparison of Catalysts for Nucleophilic Substitution Reactions

Nucleophilic substitution of the iodide in this compound allows for the formation of C-N, C-O, and C-S bonds, leading to a diverse array of functionalized phosphonates. While direct catalytic comparisons for this compound are not extensively documented, data from analogous haloalkanes and activated phosphonates provide valuable insights.

Catalyst/PromoterNucleophileSubstrate (Analogous)ProductYield (%)Reaction ConditionsReference
Base-Promoted
NaHSulfonamidesDiethyl phosphonates (activated)PhosphonamidatesGoodTHF, room temp.[1]
Lithium amidesAmines (morpholine, piperazine)Diethyl phosphonates (activated)PhosphonamidatesVery GoodTHF, room temp.[1]
Phase-Transfer Catalysis
Tetrabutylammonium iodide (TBAI)Various nucleophilesAlkyl halidesSubstituted alkanesHighBiphasic systemGeneral Knowledge
Lewis Acid Catalysis
ZnI₂AlcoholsTriethyl phosphite & Benzyl alcoholDiethyl benzylphosphonateHighNeat[2]

Table 2: Comparison of Catalysts for Carbon-Carbon Bond Forming Reactions

Transition metal-catalyzed cross-coupling reactions are a powerful tool for forming new carbon-carbon bonds. This compound, as an alkyl iodide, can potentially participate in reactions like the Suzuki-Miyaura coupling.

Catalyst SystemCoupling PartnerSubstrate (Analogous)ProductYield (%)Reaction ConditionsReference
Palladium Catalysis (Suzuki-Miyaura type)
Pd(OAc)₂ / SPhosArylboronic acidsAryl halidesBiarylsHighToluene, K₃PO₄, 100 °C[3]
Pd(PPh₃)₄Arylboronic acidsUnactivated alkyl halidesAryl alkyl ketones (carbonylative)GoodVisible light, low CO pressure[4]
Nickel Catalysis (Arbuzov type)
NiCl₂Triaryl phosphitesAryl halidesDiarylarylphosphonatesHighNeat[2]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these catalytic reactions. Below are representative protocols for key transformations involving substrates analogous to this compound.

Protocol 1: General Procedure for Base-Promoted Amination of an Activated Diethyl Phosphonate

This protocol is adapted from the chemoselective substitution of diethyl phosphonates.[1]

Materials:

  • Diethyl phosphonate substrate

  • Amine (e.g., morpholine, piperazine)

  • n-Butyllithium (n-BuLi)

  • Anhydrous Tetrahydrofuran (THF)

  • Quenching solution (e.g., saturated aqueous NH₄Cl)

Procedure:

  • To a solution of the amine (1.1 equivalents) in anhydrous THF at -78 °C under an inert atmosphere, add n-BuLi (1.05 equivalents) dropwise.

  • Stir the resulting lithium amide solution at -78 °C for 30 minutes.

  • In a separate flask, dissolve the activated diethyl phosphonate (1 equivalent) in anhydrous THF.

  • Add the phosphonate solution to the lithium amide suspension at -78 °C.

  • Allow the reaction mixture to warm to room temperature and stir for the required time (monitor by TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for a Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol is a general representation of a Suzuki-Miyaura coupling.[3][5]

Materials:

  • This compound (1 equivalent)

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2 equivalents)

  • Anhydrous solvent (e.g., toluene)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, combine the this compound, arylboronic acid, palladium catalyst, ligand, and base.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool the reaction mixture to room temperature and dilute with an organic solvent.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Visualizing Reaction Pathways and Workflows

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical flow of the discussed reactions.

G cluster_0 Nucleophilic Substitution Pathway Start_NS This compound + Nucleophile Catalyst_Base Base (e.g., NaH, Li-amide) Start_NS->Catalyst_Base Promotion Reaction_NS SN2 Reaction Catalyst_Base->Reaction_NS Product_NS Substituted Phosphonate Reaction_NS->Product_NS Workup_NS Quenching & Extraction Product_NS->Workup_NS Purification_NS Column Chromatography Workup_NS->Purification_NS G cluster_1 Suzuki-Miyaura Cross-Coupling Catalytic Cycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (R-I) Pd0->OxAdd Reacts with This compound PdII_RI R-Pd(II)-I OxAdd->PdII_RI Transmetalation Transmetalation (Ar-B(OH)2) PdII_RI->Transmetalation PdII_R_Ar R-Pd(II)-Ar Transmetalation->PdII_R_Ar RedElim Reductive Elimination PdII_R_Ar->RedElim RedElim->Pd0 Regenerates Product_CC R-Ar Product RedElim->Product_CC

References

A Comparative Guide to Olefination Reagents: Atom Economy of DIETHYL IODOMETHYLPHOSPHONATE vs. Wittig Reagents

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: Key Differences in Atom Economy

The primary distinction in atom economy between these two methods lies in the byproducts generated. The Wittig reaction famously produces triphenylphosphine oxide, a high-molecular-weight and often difficult-to-remove solid.[1][2] In contrast, olefination reactions involving phosphonates, such as the Horner-Wadsworth-Emmons (HWE) reaction and its variants, generate dialkyl phosphate salts which are typically water-soluble and easily removed during aqueous workup.[2][3][4][5] This fundamental difference significantly impacts the atom economy, favoring the phosphonate-based methods.

Quantitative Comparison: Atom Economy

Atom Economy Calculation:

  • Formula: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Parameter Wittig Reaction Takai-Type Olefination
Reaction Scheme Benzaldehyde + Methyltriphenylphosphonium Bromide + n-BuLi → Styrene + Triphenylphosphine Oxide + LiBr + ButaneBenzaldehyde + Diethyl Iodomethylphosphonate + 2 CrCl₂ → Styrene + Diethyl phosphate salt + 2 Cr(III) species + I⁻
Desired Product Styrene (104.15 g/mol )Styrene (104.15 g/mol )
Reactants ( g/mol ) Benzaldehyde (106.12) + Methyltriphenylphosphonium Bromide (357.22) + n-BuLi (64.06)Benzaldehyde (106.12) + this compound (278.03) + 2 x CrCl₂ (2 x 122.9)
Total Reactant Mass 527.40 g/mol 630.05 g/mol
Major Byproducts Triphenylphosphine Oxide (278.28 g/mol ), LiBr (86.85 g/mol ), Butane (58.12 g/mol )Diethyl phosphate byproduct, Chromium salts
Atom Economy (%) 19.75% 16.53%

Reaction Pathways and Byproduct Visualization

The logical flow of these two distinct olefination strategies highlights the origin of their differing atom economies. The Wittig reaction relies on a high-molecular-weight phosphonium ylide, leading to a stoichiometric amount of triphenylphosphine oxide. The phosphonate-based routes generate a significantly lighter, water-soluble phosphate salt.

G cluster_0 Wittig Reaction cluster_1 Phosphonate Olefination (HWE/Takai-Type) W_Start Aldehyde/Ketone W_Product Alkene W_Start->W_Product + Reagent W_Reagent Phosphonium Ylide (e.g., Ph₃P=CH₂) W_Reagent->W_Product W_Byproduct Triphenylphosphine Oxide (Ph₃P=O) High MW, Organic Soluble W_Product->W_Byproduct co-produces H_Start Aldehyde/Ketone H_Product Alkene H_Start->H_Product + Reagent H_Reagent Phosphonate Reagent (e.g., (EtO)₂P(O)CH₂I + CrCl₂) H_Reagent->H_Product H_Byproduct Dialkyl Phosphate Salt + Inorganic Salts Low MW, Water Soluble H_Product->H_Byproduct co-produces

Caption: Comparison of Wittig and Phosphonate-based olefination pathways.

Experimental Protocols

Detailed and reliable protocols are essential for reproducible results. The following are representative procedures for each type of olefination.

Protocol 1: Wittig Olefination of Benzaldehyde

This procedure details the formation of the ylide from a phosphonium salt followed by the reaction with an aldehyde.[9][10]

Materials:

  • Methyltriphenylphosphonium bromide

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (1.6 M solution)

  • Benzaldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Ylide Generation: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add methyltriphenylphosphonium bromide (1.1 eq). Add anhydrous THF via syringe. Cool the resulting suspension to 0 °C in an ice bath.

  • Slowly add n-BuLi (1.05 eq) dropwise via syringe. A deep yellow or orange color indicates the formation of the ylide (methylenetriphenylphosphorane). Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

  • Olefination: Cool the ylide solution back to 0 °C. Add a solution of benzaldehyde (1.0 eq) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the benzaldehyde is consumed.

  • Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purification: The crude product contains triphenylphosphine oxide. Purify by column chromatography on silica gel (eluting with hexanes) to isolate the styrene product.

Materials:

  • Anhydrous Chromium(II) chloride (CrCl₂)

  • Anhydrous Tetrahydrofuran (THF)

  • This compound

  • Benzaldehyde

  • Water

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reagent Preparation: To a flame-dried, two-neck round-bottom flask under an argon atmosphere, add anhydrous CrCl₂ (4.0 eq). Add anhydrous, degassed THF. Stir the resulting suspension vigorously.

  • Add a solution of this compound (1.5 eq) and benzaldehyde (1.0 eq) in THF dropwise to the CrCl₂ suspension at room temperature.

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within 2-6 hours. Monitor the reaction progress by TLC.

  • Workup: Quench the reaction by pouring the mixture into a flask containing 100 mL of water.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure styrene.

Conclusion

When evaluating olefination methods, a simple atom economy calculation may not capture the full picture of a reaction's efficiency.

  • The Wittig reaction , while versatile, suffers from poor atom economy due to the formation of triphenylphosphine oxide, which complicates purification and increases waste.[2][13]

  • The Horner-Wadsworth-Emmons reaction , the parent reaction for phosphonate-based olefinations, offers a significant advantage with its water-soluble phosphate byproduct, greatly simplifying product isolation.[2][4][5]

For researchers and drug development professionals, the choice of method will depend on the specific substrate, desired stereoselectivity, and the overall process efficiency, including purification. While not always superior in a strict atom economy calculation that includes inorganic reagents, phosphonate-based methods like the HWE reaction often represent a more practical and "greener" alternative to the Wittig reaction due to the ease of byproduct removal.

References

A Comparative Guide to Olefination Reagents: DIETHYL IODOMETHYLPHOSPHONATE vs. Silyl-Substituted Phosphonates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stereocontrolled synthesis of carbon-carbon double bonds is a cornerstone of molecular construction. The choice of olefination reagent is critical, as it dictates not only the reaction's efficiency but also the chemical nature of the product. This guide provides an objective comparison between two distinct classes of olefination reagents: DIETHYL IODOMETHYLPHOSPHONATE and silyl-substituted phosphonate analogues, focusing on their unique synthetic applications, performance, and underlying reaction mechanisms.

This comparison moves beyond a simple performance benchmark for creating the same alkene. Instead, it highlights the divergent and highly valuable synthetic pathways these reagents unlock. This compound and its congeners are powerful tools for the synthesis of vinyl iodides, crucial precursors for cross-coupling reactions. In contrast, silyl-based reagents, primarily through the Peterson Olefination, offer a robust method for the stereocontrolled synthesis of non-halogenated alkenes, allowing access to either the (E) or (Z)-isomer from a common intermediate.

At a Glance: Key Differences in Synthetic Utility

FeatureThis compoundSilyl-Substituted Analogues (for Peterson Olefination)
Primary Reaction Horner-Wadsworth-Emmons (HWE) typePeterson Olefination
Typical Product Vinyl Iodide(E)- or (Z)-Alkene
Key Advantage Introduces a vinyl iodide moiety for further functionalization (e.g., Suzuki, Sonogashira couplings).[1]Stereochemical outcome ((E) or (Z)) is controllable by the choice of acidic or basic workup conditions.[2][3][4]
Reagent Generation Deprotonation with a suitable base.Generation of an α-silyl carbanion via deprotonation or from an α-halosilane.
Byproducts Water-soluble dialkyl phosphate.Silanol (e.g., trimethylsilanol), which is volatile or easily removed.

Performance and Reaction Conditions: A Comparative Overview

The following table summarizes typical reaction parameters and outcomes for each class of reagent, based on representative examples from the literature. It is important to note that direct comparison of yields is challenging as the products are functionally distinct.

ParameterHWE-type Reaction with Iodomethylphosphonate derivativePeterson Olefination with α-Silyl Carbanion
Exemplar Reagent Iodomethyl-diphenylphosphine oxide (as a close analogue)(Trimethylsilyl)methyllithium
Substrate Aromatic, aliphatic, and α,β-unsaturated aldehydes.[5]Aldehydes and ketones.[3][6]
Typical Base n-BuLi for carbanion generation, with t-BuOK as a co-base for elimination.[5]n-BuLi (for generation from the corresponding silane).
Solvent Tetrahydrofuran (THF).[5]Diethyl ether or THF.[3]
Temperature -78 °C to room temperature.[5]-78 °C to room temperature.[3]
Reaction Time Varies (e.g., several hours).Typically short (e.g., 30 minutes for carbanion addition).[3]
Representative Yield High yields reported for vinyl allene synthesis from a related phosphine oxide.[5]86% for methylenation of a ketone.[3] 87-90% for stereoselective synthesis of alkenes from α-silyl aldehydes.
Stereoselectivity Can be influenced by substrate and conditions; specific E/Z ratios for vinyl iodide synthesis require targeted studies.Controllable : Acidic workup leads to anti-elimination (often yielding the (E)-alkene), while basic workup results in syn-elimination (often yielding the (Z)-alkene).[2][3][4]

Reaction Mechanisms and Experimental Workflows

The distinct outcomes of these two reagents are a direct result of their different reaction pathways.

Horner-Wadsworth-Emmons (HWE) type Iodomethylenation

The reaction of this compound with an aldehyde follows a pathway analogous to the Horner-Wadsworth-Emmons reaction. A base abstracts a proton to form a stabilized phosphonate carbanion, which then attacks the aldehyde. The resulting intermediate eliminates a dialkyl phosphate to form the vinyl iodide.

hwe_iodide cluster_reagents Reagents cluster_reaction Reaction Pathway reagent This compound (EtO)₂P(O)CH₂I carbanion Iodomethylphosphonate Carbanion (EtO)₂P(O)CHI⁻ reagent->carbanion Deprotonation base Base (e.g., n-BuLi) aldehyde Aldehyde R-CHO intermediate Betaine Intermediate carbanion->intermediate Nucleophilic Attack oxaphosphetane Oxaphosphetane intermediate->oxaphosphetane Cyclization product Vinyl Iodide R-CH=CHI oxaphosphetane->product Elimination byproduct Dialkyl Phosphate (EtO)₂P(O)O⁻ oxaphosphetane->byproduct

HWE-type synthesis of a vinyl iodide.
Peterson Olefination: A Tale of Two Eliminations

The Peterson Olefination begins with the addition of an α-silyl carbanion to a carbonyl compound, forming a β-hydroxysilane intermediate. This intermediate can often be isolated. The stereochemical fate of the final alkene is then determined in a separate elimination step. An acid-catalyzed elimination proceeds via an anti-periplanar transition state, while a base-catalyzed elimination occurs through a syn-periplanar transition state, leading to opposite alkene geometries.

peterson_olefination cluster_start Step 1: Addition cluster_acid Step 2a: Acidic Workup cluster_base Step 2b: Basic Workup reagent α-Silyl Carbanion (e.g., R'₃Si-CH⁻-R'') intermediate β-Hydroxysilane Intermediate reagent->intermediate Nucleophilic Addition carbonyl Aldehyde/Ketone R'''-CHO product_E (E)-Alkene (typically) intermediate->product_E anti-Elimination product_Z (Z)-Alkene (typically) intermediate->product_Z syn-Elimination acid Acid (H⁺) base Base (e.g., KH)

References

Biological activity comparison of DIETHYL IODOMETHYLPHOSPHONATE derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Biological Activity of Diethyl Phosphonate Derivatives

This guide offers a comparative analysis of the biological activities of various diethyl phosphonate derivatives, with a focus on their antimicrobial and cytotoxic properties. Due to the limited availability of comprehensive studies on diethyl iodomethylphosphonate derivatives, this document synthesizes data from structurally related compounds, primarily diethyl benzylphosphonate analogs, to provide insights into their structure-activity relationships and guide future research.

Data Presentation

The biological activities of diethyl phosphonate derivatives are summarized below. Table 1 focuses on the antimicrobial properties of a series of diethyl benzylphosphonate analogs against different strains of Escherichia coli. Table 2 presents the cytotoxic activity of other phosphonate derivatives against various human cancer cell lines.

Table 1: Antimicrobial Activity of Diethyl Benzylphosphonate Derivatives [1][2][3]

Compound/DerivativeStructureE. coli K12 MIC (µg/mL)E. coli R2 MIC (µg/mL)E. coli R3 MIC (µg/mL)E. coli R4 MIC (µg/mL)
1 Diethyl benzylphosphonate250500500500
2 Diethyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)phosphonate250500500500
3 (4-((Diethoxyphosphoryl)methyl)phenyl)boronic acid12562.5125125
4 1,2-Bis(4-((diethoxyphosphoryl)methyl)phenyl)ethyl acetate>1000>1000>1000>1000
5 Diethyl (4-((E)-2-(4-acetoxyphenyl)vinyl)benzyl)phosphonate500500500>500
8 Diethyl (4-(hydroxymethyl)benzyl)phosphonate500500500>500

MIC: Minimum Inhibitory Concentration

Table 2: Cytotoxic Activity of Diethyl α-Amino-α-Aryl-Methylphosphonate Derivatives [4]

Compound/DerivativeStructurePANC-1 (Pancreatic Cancer) % Cell Viability (100 µM)U266 (Multiple Myeloma) % Cell Viability (100 µM)
5a Diethyl (benzoylamino)(phenyl)methylphosphonate75.3 ± 4.585.1 ± 3.2
5b Diethyl (benzoylamino)(4-methylphenyl)methylphosphonate80.2 ± 5.190.4 ± 2.8
5c Diethyl (benzoylamino)(4-chlorophenyl)methylphosphonate65.7 ± 3.978.6 ± 4.1
6a Diethyl (diphenylphosphorylamino)(phenyl)methylphosphonate55.4 ± 2.768.9 ± 3.5
6b Diethyl (diphenylphosphorylamino)(4-methylphenyl)methylphosphonate62.1 ± 3.375.2 ± 4.0
6c Diethyl (diphenylphosphorylamino)(4-chlorophenyl)methylphosphonate48.9 ± 2.159.3 ± 2.9

Data represents the mean percentage of cell viability ± standard deviation after 72 hours of treatment at a concentration of 100 µM.

Experimental Protocols

Detailed methodologies for the key biological assays are provided below.

Determination of Minimum Inhibitory Concentration (MIC)[1][5]

The antimicrobial activity of the compounds is determined using the broth microdilution method.

  • Preparation of Bacterial Inoculum: Bacterial strains, such as various strains of E. coli, are cultured in a suitable growth medium (e.g., Tryptic Soy Broth) overnight. The bacterial suspension is then diluted to a standardized concentration, typically 0.5 McFarland, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This is further diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Test Compounds: The phosphonate derivatives are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. Serial two-fold dilutions of the stock solution are then prepared in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (MHB).

  • Inoculation and Incubation: Each well containing the diluted compound is inoculated with the prepared bacterial suspension. Control wells are included: a positive control (bacteria in broth without any compound), a negative control (broth only), and a solvent control. The microtiter plate is then incubated at 37°C for 18-24 hours.

  • MIC Determination: After incubation, the MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

MTT Assay for Cytotoxicity[6][7][8]

The cytotoxic effects of the phosphonate derivatives on cancer cell lines are assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture and Seeding: Human cancer cell lines (e.g., PANC-1, U266) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics. Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The cells are treated with various concentrations of the phosphonate derivatives dissolved in the culture medium. Control wells with untreated cells and solvent controls are also included. The plates are then incubated for a specified period, typically 72 hours.

  • MTT Addition and Incubation: Following the treatment period, the medium is removed, and a solution of MTT in serum-free medium or PBS is added to each well. The plate is incubated for an additional 1-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization and Absorbance Measurement: A solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals, resulting in a purple solution. The absorbance of the solution is then measured using a microplate reader at a wavelength of 570-590 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting cell viability against the compound concentration.

Mandatory Visualization

G cluster_synthesis Synthesis of Diethyl Benzylphosphonate Derivatives cluster_bioassay Biological Activity Evaluation Reactants Benzyl Halide or other starting material Reaction Michaelis-Arbuzov or other synthetic route Reactants->Reaction Purification Column Chromatography Reaction->Purification Characterization NMR, MS Purification->Characterization Product Diethyl Benzylphosphonate Derivative Characterization->Product Stock Prepare Stock Solution of Derivative Product->Stock Test Compound MIC Antimicrobial Assay (MIC) Stock->MIC Cytotoxicity Cytotoxicity Assay (MTT) Stock->Cytotoxicity Data Data Analysis MIC->Data Cytotoxicity->Data

General workflow for synthesis and biological evaluation.

G cluster_mic MIC Determination Workflow PrepInoculum Prepare Bacterial Inoculum Inoculation Inoculate 96-well plate PrepInoculum->Inoculation SerialDilutions Serial Dilution of Test Compound SerialDilutions->Inoculation Incubation Incubate at 37°C for 18-24h Inoculation->Incubation ReadMIC Read MIC Incubation->ReadMIC

Experimental workflow for MIC determination.

G cluster_mtt MTT Assay Workflow CellSeeding Seed Cancer Cells in 96-well plate CompoundTreatment Treat with Test Compound CellSeeding->CompoundTreatment Incubation72h Incubate for 72h CompoundTreatment->Incubation72h AddMTT Add MTT Reagent Incubation72h->AddMTT Incubation4h Incubate for 1-4h AddMTT->Incubation4h Solubilize Add Solubilization Solution Incubation4h->Solubilize ReadAbsorbance Read Absorbance Solubilize->ReadAbsorbance

Experimental workflow for MTT cytotoxicity assay.

References

Phosphonate Synthesis: A Comparative Guide to the Pudovik and Arbuzov Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

In the landscape of organophosphorus chemistry, the synthesis of phosphonates is a cornerstone for developing new therapeutics, advanced materials, and molecular probes.[1] Phosphonates, as stable mimics of phosphate esters or carboxylates, are of significant interest in medicinal chemistry for their ability to act as enzyme inhibitors.[2][3] Among the myriad of synthetic routes, the Pudovik and Michaelis-Arbuzov reactions represent two of the most fundamental and widely employed methods for creating the critical carbon-phosphorus (C-P) bond.[4][5]

This guide provides an in-depth comparison of these two powerhouse reactions. We will dissect their mechanisms, explore their synthetic scope and limitations, and provide detailed experimental protocols. Our goal is to equip researchers with the nuanced understanding required to select the optimal synthetic strategy for their specific target molecule.

The Arbuzov Reaction: A Classic Thermal Rearrangement

First reported by August Michaelis in 1898 and extensively developed by Aleksandr Arbuzov, the Michaelis-Arbuzov reaction is a robust and versatile method for synthesizing phosphonates, phosphinates, and phosphine oxides.[6][7] The reaction typically involves the treatment of a trialkyl phosphite with an alkyl halide.[8]

Mechanism of the Arbuzov Reaction

The Arbuzov reaction proceeds through a two-step Sɴ2 mechanism.[4] The process begins with the nucleophilic attack of the trivalent phosphorus atom of the phosphite on the electrophilic carbon of the alkyl halide. This initial step forms a quasi-phosphonium salt intermediate.[6][9] The displaced halide ion then acts as a nucleophile, attacking one of the alkyl groups on the phosphonium intermediate.[4][7] This second Sɴ2 reaction results in the formation of the final pentavalent phosphonate product and a volatile alkyl halide byproduct, which helps to drive the reaction to completion.[4]

Arbuzov_Mechanism P_OR3 P(OR)₃ Phosphonium [(RO)₃P⁺-R'] X⁻ P_OR3->Phosphonium Sɴ2 Attack R_X R'-X R_X->Phosphonium Phosphonate (RO)₂P(O)-R' Phosphonium->Phosphonate Dealkylation (Sɴ2) R_X_byproduct R-X Phosphonium->R_X_byproduct

Caption: General mechanism of the Michaelis-Arbuzov reaction.

Scope and Limitations

The Arbuzov reaction is most effective with primary alkyl halides.[7] The reactivity of the halide follows the trend I > Br > Cl.[7] While secondary and tertiary alkyl halides are generally poor substrates, often leading to elimination byproducts, recent advancements have introduced photoredox catalysis to expand the reaction's scope to these more hindered systems.[5] A significant limitation is the typically high reaction temperatures required (often 120-160 °C), which can be incompatible with sensitive functional groups.[6][10] Furthermore, aryl and alkenyl halides generally do not undergo substitution under classical Arbuzov conditions.[7]

The Pudovik Reaction: A Base-Catalyzed Addition

The Pudovik reaction provides a complementary approach to phosphonate synthesis, particularly for α-hydroxyphosphonates and α-aminophosphonates.[11] This reaction involves the base-catalyzed addition of a hydrophosphoryl compound, such as a dialkyl phosphite, across a C=O (carbonyl) or C=N (imine) double bond.[12][13]

Mechanism of the Pudovik Reaction

The Pudovik reaction is initiated by the deprotonation of the dialkyl phosphite by a base, generating a highly nucleophilic phosphite anion.[12] This anion then attacks the electrophilic carbon of the carbonyl or imine, forming a new C-P bond and a tetrahedral intermediate.[2] Subsequent protonation of this intermediate yields the final α-functionalized phosphonate product.[2][12]

Pudovik_Mechanism Phosphite (RO)₂P(O)H Phosphite_Anion [(RO)₂P-O]⁻ Phosphite->Phosphite_Anion Deprotonation Carbonyl R'-C(O)-R'' Tetrahedral_Int [(RO)₂P(O)-C(O⁻)(R')(R'')] Carbonyl->Tetrahedral_Int Base Base Base->Phosphite_Anion Phosphite_Anion->Tetrahedral_Int Nucleophilic Attack Product (RO)₂P(O)-C(OH)(R')(R'') Tetrahedral_Int->Product Protonation

Caption: Base-catalyzed Pudovik reaction mechanism.

Scope and Limitations

The Pudovik reaction is highly effective for the synthesis of α-hydroxyphosphonates from aldehydes and ketones, and α-aminophosphonates from imines.[11] The reaction conditions are generally milder than the Arbuzov reaction, often proceeding at or below room temperature.[12][14] The choice of base is critical and can range from amines like diethylamine or DBN to stronger bases like alkali metal alkoxides.[12] A key advantage is the development of catalytic, enantioselective variants, which allow for the synthesis of chiral phosphonates.[13] However, the reaction is limited to the formation of phosphonates with a functional group at the α-position.

Head-to-Head Comparison: Pudovik vs. Arbuzov

FeaturePudovik ReactionArbuzov Reaction
Bond Formation C-P bond formed by addition across a C=X (X=O, N) double bond.[12]C-P bond formed by Sɴ2 substitution of a halide.[6]
Phosphorus Reagent Hydrophosphoryl compounds (e.g., dialkyl phosphites).[11]Trivalent phosphorus esters (e.g., trialkyl phosphites).[7]
Electrophile Aldehydes, ketones, imines.[11][12]Alkyl halides (primarily primary).[7]
Catalyst/Promoter Typically base-catalyzed (e.g., amines, alkoxides).[12]Often thermally initiated; can be Lewis acid-mediated.[8][10]
Reaction Conditions Generally mild (0 °C to room temperature).[12][14]Typically requires elevated temperatures (120-160 °C).[6]
Key Products α-Hydroxyphosphonates, α-aminophosphonates.[11]Alkyl phosphonates.[7]
Stereoselectivity Enantioselective variants are well-established.[13]Not inherently stereoselective at the phosphorus center.
Major Limitation Limited to the synthesis of α-functionalized phosphonates.Limited scope for secondary/tertiary halides; harsh conditions.[5][7]

Experimental Protocols

Protocol 1: Base-Catalyzed Pudovik Reaction for an α-Hydroxyphosphonate

This protocol is a generalized procedure for the synthesis of tetraalkyl α-hydroxy-ethylidenebisphosphonate.[12]

Materials:

  • Dialkyl phosphite (2.2 mmol)

  • Dimethyl α-oxoethylphosphonate (2.2 mmol, 0.33 g)

  • Diethylamine (0.11 mmol, 5 mol%)

  • Diethyl ether (13 mL)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stirring bar, combine the dialkyl phosphite and diethylamine in diethyl ether.

  • Cool the mixture to 0 °C using an ice bath.

  • Add dimethyl α-oxoethylphosphonate dropwise to the stirred mixture.

  • Continue stirring at 0 °C for 8 hours.

  • After the reaction is complete, remove the solvent by rotary evaporation under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel to afford the pure tetraalkyl α-hydroxy-ethylidenebisphosphonate.

Pudovik_Workflow A 1. Combine dialkyl phosphite and diethylamine in diethyl ether. B 2. Cool mixture to 0 °C. A->B C 3. Add dimethyl α-oxoethylphosphonate dropwise. B->C D 4. Stir at 0 °C for 8 hours. C->D E 5. Evaporate solvent under reduced pressure. D->E F 6. Purify by column chromatography. E->F G Final Product: α-Hydroxyphosphonate F->G

Caption: Experimental workflow for the Pudovik reaction.

Protocol 2: Michaelis-Arbuzov Reaction for an ω-Bromoalkylphosphonate

This protocol outlines a typical procedure for synthesizing ω-bromoalkylphosphonates, often performed neat at elevated temperatures.[4]

Materials:

  • Triethyl phosphite (1 equivalent)

  • 1,4-dibromobutane (large excess to minimize di-substitution)[4]

Procedure:

  • Equip a two-necked round-bottom flask with a reflux condenser and a dropping funnel. Maintain the apparatus under an inert atmosphere (e.g., Nitrogen or Argon).

  • Add the excess 1,4-dibromobutane to the flask.

  • Heat the dibromoalkane to the reaction temperature (e.g., 140 °C).

  • While stirring vigorously, add triethyl phosphite dropwise from the dropping funnel.

  • Reflux the mixture for several hours, monitoring the reaction progress (e.g., by observing the cessation of bromoethane evolution).

  • Cool the reaction mixture to room temperature.

  • Remove the excess dibromoalkane via rotary evaporation.

  • Purify the crude product by vacuum fractional distillation.

Arbuzov_Workflow A 1. Set up flask with dibromoalkane under inert atmosphere. B 2. Heat to 140 °C. A->B C 3. Add triethyl phosphite dropwise. B->C D 4. Reflux for several hours. C->D E 5. Cool to room temperature. D->E F 6. Remove excess dibromoalkane via rotary evaporation. E->F G 7. Purify by vacuum fractional distillation. F->G H Final Product: ω-Bromoalkylphosphonate G->H

Caption: A typical experimental workflow for the synthesis of ω-bromoalkylphosphonates.

Conclusion

Both the Pudovik and Arbuzov reactions are indispensable tools in the synthesis of phosphonates. The Arbuzov reaction offers a direct and powerful method for creating C(sp³)-P bonds from alkyl halides, though often at the cost of high temperatures and a limited substrate scope.[7][10] In contrast, the Pudovik reaction provides a milder, base-catalyzed route to valuable α-hydroxy- and α-aminophosphonates, with the significant advantage of well-developed asymmetric variants.[12][13] The choice between these two reactions will ultimately depend on the specific target molecule, the available starting materials, and the functional group tolerance required for the synthesis. A thorough understanding of the mechanisms and scope of each reaction, as outlined in this guide, is paramount for any researcher venturing into the synthesis of these biologically and industrially important organophosphorus compounds.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of DIETHYL IODOMETHYLPHOSPHONATE

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other advanced scientific endeavors, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. DIETHYL IODOMETHYLPHOSPHONATE, a valuable reagent in organic synthesis, requires meticulous handling and disposal due to its hazardous properties. This guide provides essential, step-by-step procedures for its safe disposal, ensuring the protection of laboratory personnel and the environment.

Immediate Safety and Hazard Profile

This compound is classified as a hazardous substance. According to its Safety Data Sheet (SDS), it is known to cause skin and serious eye irritation.[1][2] Therefore, strict adherence to safety protocols is mandatory during handling and disposal.

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • A laboratory coat

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors.[1]

Core Disposal Procedures

The universally recommended method for the disposal of this compound is through a licensed and qualified hazardous waste disposal company.[1][3] This ensures that the waste is managed in compliance with all local, regional, and national regulations. Do not pour this compound down the drain or dispose of it with regular trash. [1]

Step-by-Step Disposal Guide:

  • Containment:

    • Collect waste this compound in a designated, properly labeled, and chemically compatible container. The original container is often a suitable choice.

    • Ensure the container is sealed tightly to prevent leaks or spills.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area that is secure, well-ventilated, and away from incompatible materials.[4]

    • Store in a cool, dry place away from direct sunlight and heat sources.

  • Professional Disposal:

    • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent harm to personnel and the environment.

  • Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.

  • Contain Spill: Wearing appropriate PPE, contain the spill to prevent it from spreading.

  • Absorb: Use an inert absorbent material, such as sand, vermiculite, or a commercial spill absorbent, to soak up the spilled liquid.[1][4]

  • Collect and Dispose: Carefully collect the absorbed material into a designated hazardous waste container. Seal and label the container as described above and arrange for its disposal through a licensed waste disposal contractor.

Quantitative Data Summary

While specific quantitative data for the disposal of this compound is limited in publicly available literature, the following table summarizes key physical and hazard-related properties.

PropertyValueSource
Molecular FormulaC5H12IO3P[1][2]
Molecular Weight278.03 g/mol [2]
Hazard StatementsH315: Causes skin irritationH319: Causes serious eye irritation[2]

Experimental Protocols for Decontamination

While in-lab neutralization of bulk this compound is not recommended without specific, validated protocols and expert consultation, decontamination of glassware and surfaces is a necessary procedure. A general approach for the removal of iodo-organic compounds involves chemical treatment. A patented process for the removal of iodine from organic compounds suggests the use of metals like aluminum, magnesium, or zinc in an aqueous environment to facilitate the removal of iodine.[5] However, for routine laboratory decontamination, triple rinsing with a suitable solvent (e.g., acetone or ethanol) followed by washing with soap and water is a common practice. The rinsate must be collected and disposed of as hazardous waste.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Disposal Workflow for this compound cluster_0 On-Site Management cluster_1 Professional Disposal start Generation of this compound Waste ppe Wear Appropriate PPE: - Gloves - Goggles - Lab Coat start->ppe spill Spill Occurs start->spill contain Collect in a Labeled, Sealed, Compatible Container ppe->contain storage Store in Designated Satellite Accumulation Area contain->storage contact_ehs Contact Institutional EHS or Licensed Waste Contractor storage->contact_ehs spill_response Follow Spill Management Protocol: 1. Evacuate & Ventilate 2. Contain 3. Absorb with Inert Material 4. Collect for Disposal spill->spill_response spill_response->contain pickup Arrange for Waste Pickup contact_ehs->pickup end_point Proper Disposal by Licensed Facility pickup->end_point

Caption: Logical workflow for the safe disposal of this compound.

By adhering to these procedures, laboratories can ensure the safe and responsible management of this compound waste, thereby protecting personnel and minimizing environmental impact.

References

Personal protective equipment for handling DIETHYL IODOMETHYLPHOSPHONATE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of Diethyl Iodomethylphosphonate (CAS No. 10419-77-9). Adherence to these procedures is essential to ensure a safe laboratory environment.

1. Hazard Identification and Immediate Precautions

This compound is classified as a substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][2] It is an organophosphorus compound, a class of chemicals that can be hazardous upon exposure.[3][4] Immediate action is required in case of exposure.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[1] Contaminated clothing should be removed and washed before reuse.[1]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.[1]

  • Ingestion: Clean mouth with water and drink plenty of water afterward. Do not induce vomiting. Call a physician or poison control center immediately.[1]

2. Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound. The selection of appropriate PPE is contingent on the scale and nature of the handling procedure.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Small Scale/Laboratory Use Goggles (European standard - EN 166)[1]Protective gloves (Inspect before use for chemical compatibility and breakthrough time)[1]Long-sleeved clothing[1]Use in a well-ventilated area. If ventilation is inadequate, use a suitable respirator.
Large Scale/Emergency Use Goggles or face shield[1]Chemical-resistant gloves (e.g., Neoprene or Nitrile)[3]Long-sleeved clothing or chemical-resistant suit[1][5]In case of insufficient ventilation, wear suitable respiratory equipment (e.g., self-contained breathing apparatus)[1]
Spill Cleanup Goggles and face shield[1]Chemical-resistant gloves[1]Chemical-resistant suit or coveralls[5]Air-purifying respirator with appropriate cartridges or a self-contained breathing apparatus for large spills[3]

3. Operational and Handling Plan

  • Engineering Controls: Ensure that eyewash stations and safety showers are in close proximity to the workstation.[1] Handle the substance in a well-ventilated area, preferably in a chemical fume hood.

  • Handling Procedures:

    • Wear the appropriate personal protective equipment as outlined in the table above.[1]

    • Avoid contact with skin, eyes, and clothing.[1]

    • Avoid inhalation of vapor or mist.[6]

    • Handle in accordance with good industrial hygiene and safety practices.[1]

    • Do not eat, drink, or smoke when using this product.[1]

    • Wash hands thoroughly after handling.[6]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1]

4. Disposal Plan

  • Waste Classification: Waste from residues or unused product is classified as hazardous waste.[1]

  • Disposal Method: Dispose of the chemical and its container in accordance with local, regional, and national regulations.[1] Do not dispose of it into the environment.[7]

  • Contaminated Packaging: Dispose of the contaminated packaging to a hazardous or special waste collection point.[1]

5. Logical Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate Personal Protective Equipment when handling this compound.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection start Start: Handling this compound task_scale Assess Task Scale (Small vs. Large/Emergency) start->task_scale ventilation Assess Ventilation Adequacy task_scale->ventilation Small Scale enhanced_body_protection Enhanced Body Protection: Chemical Resistant Suit task_scale->enhanced_body_protection Large Scale/ Emergency spill_potential Assess Spill Potential ventilation->spill_potential Adequate eye_protection Eye Protection: Goggles (EN 166) ventilation->eye_protection hand_protection Hand Protection: Protective Gloves ventilation->hand_protection body_protection Body Protection: Long-Sleeved Clothing ventilation->body_protection respiratory_protection Respiratory Protection: Required if ventilation is inadequate ventilation->respiratory_protection Inadequate spill_potential->eye_protection spill_potential->hand_protection spill_potential->body_protection spill_potential->enhanced_body_protection High enhanced_respiratory Enhanced Respiratory Protection: SCBA/Supplied Air enhanced_body_protection->enhanced_respiratory

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.